Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-methyl-3,4-dihydro-1H-isoquinoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13-6-5-9-3-4-10(12(14)15-2)7-11(9)8-13/h3-4,7H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNLQQWJIPRYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and pharmacologically active compounds.[1] This guide provides an in-depth, technically-focused protocol for the synthesis of a specific, functionalized THIQ derivative: Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate. We will explore the strategic rationale behind the chosen synthetic pathway, provide detailed, step-by-step experimental protocols, and explain the mechanistic underpinnings of the key chemical transformations. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Strategic Overview: A Retrosynthetic Approach
The synthesis of the target molecule is logically approached in a two-stage process. First, the construction of the core heterocyclic system, the 1,2,3,4-tetrahydroisoquinoline-7-carboxylate, is achieved. Second, selective N-methylation at the secondary amine is performed to yield the final product. This strategy allows for the isolation and characterization of a key intermediate, ensuring a controlled and high-fidelity synthesis.
The overall synthetic workflow is depicted below:
Caption: High-level retrosynthetic strategy for the target molecule.
Stage 1: Synthesis of the Tetrahydroisoquinoline Core
The cornerstone of this synthesis is the formation of the THIQ ring system. Two classical methods dominate this field: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.[2]
-
Bischler-Napieralski Reaction: This method involves the cyclodehydration of a β-phenethylamide using a strong dehydrating agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline.[3][4][5] This intermediate must then be reduced in a subsequent step (e.g., with NaBH₄) to yield the desired tetrahydroisoquinoline.[1][6]
-
Pictet-Spengler Reaction: This reaction consists of the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[7][8] It directly produces the 1,2,3,4-tetrahydroisoquinoline scaffold, making it a more atom-economical and efficient choice for our target, which is unsubstituted at the C1 position.
For this guide, we will focus on the Pictet-Spengler reaction due to its directness and operational simplicity.
The Pictet-Spengler Reaction: Mechanism
The reaction proceeds via the initial formation of a Schiff base (or imine) between the β-arylethylamine and the aldehyde. Under acidic conditions, this imine is protonated to form a highly electrophilic iminium ion. This ion then undergoes an intramolecular electrophilic aromatic substitution, attacking the electron-rich benzene ring to form the new heterocyclic ring. A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product.[9][10]
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"Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate chemical properties"
An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold".[1][2] This designation stems from its prevalence in a vast array of natural alkaloids and synthetic pharmaceuticals that exhibit a wide spectrum of biological activities.[1][3] THIQ-based compounds have demonstrated utility as anti-cancer, anti-viral, anti-fungal, and anti-inflammatory agents and are instrumental in the development of treatments for neurodegenerative disorders such as Parkinson's disease.[1][2][3]
This guide focuses on a specific, synthetically valuable derivative: This compound . We will provide a comprehensive overview of its physicochemical properties, explore the principal synthetic routes to its core structure, detail its specific synthesis and spectroscopic characterization, and discuss its reactivity and potential as a key intermediate in drug discovery programs.[4] This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical, in-depth understanding of this versatile chemical entity.
Physicochemical and Computed Properties
The molecular structure of this compound combines the rigid THIQ framework with a methyl ester functional group, providing a handle for further chemical modification, and an N-methyl group, which can influence basicity and pharmacokinetic properties. Below is a summary of its key computed properties, based on its constituent parts.[5][6]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₂ | - |
| Molecular Weight | 205.25 g/mol | - |
| IUPAC Name | This compound | - |
| CAS Number | Not directly available; parent ester is 220247-50-7 | [5] |
| Canonical SMILES | CN1CC(C=C2)=C2C=C1C(=O)OC | - |
| InChIKey | (Predicted) | - |
| XLogP3 | ~2.3 | (Predicted) |
| Hydrogen Bond Acceptors | 3 (2 oxygens, 1 nitrogen) | - |
| Hydrogen Bond Donors | 0 | - |
Foundational Synthesis of the Tetrahydroisoquinoline Core
The construction of the THIQ skeleton is a well-established field in organic synthesis. Understanding the primary methods provides the necessary context for synthesizing the target molecule and its analogs. The two most prominent and historically significant methods are the Pictet-Spengler and the Bischler-Napieralski reactions.
The Pictet-Spengler Reaction
This reaction is a powerful method for constructing THIQs via the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (ring closure).[7][8] It is considered a special case of the Mannich reaction.[7]
Causality of Experimental Choices: The reaction's success hinges on the nucleophilicity of the aromatic ring. Electron-donating groups on the ring facilitate cyclization under mild conditions.[9] For less activated systems, stronger acids (e.g., trifluoroacetic acid) and higher temperatures are required to drive the reaction.[7] Formaldehyde is a common carbonyl source due to its high reactivity.[10]
Caption: Workflow of the Pictet-Spengler reaction.
Protocol 3.1: General Pictet-Spengler Synthesis of a THIQ Core
-
Reactant Mixing: Dissolve the β-arylethylamine (1.0 eq) and the aldehyde (1.1 eq) in a suitable solvent (e.g., toluene or dichloromethane).
-
Acid Catalysis: Add the acid catalyst (e.g., trifluoroacetic acid, 0.2 eq, or concentrated HCl) to the mixture. The choice and amount of acid depend on the reactivity of the aromatic ring.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to reflux (40-110 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure tetrahydroisoquinoline.
The Bischler-Napieralski Reaction
This method involves the intramolecular cyclodehydration of a β-phenethylamide using a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to form a 3,4-dihydroisoquinoline intermediate.[11][12][13] This intermediate is not a THIQ and requires a subsequent reduction step.
Causality of Experimental Choices: The reaction requires forcing conditions to effect the dehydration of the amide.[12] The choice of dehydrating agent is critical; POCl₃ is common, but P₂O₅ may be needed for less reactive substrates.[11] The subsequent reduction of the endocyclic imine can be achieved with standard reducing agents like sodium borohydride (NaBH₄), which selectively reduces the imine without affecting other functional groups like esters.
Caption: Two-step synthesis via the Bischler-Napieralski reaction.
Protocol 3.2: General Bischler-Napieralski/Reduction Sequence
-
Cyclization: Dissolve the β-phenethylamide (1.0 eq) in a high-boiling solvent like toluene or acetonitrile. Add phosphoryl chloride (POCl₃, 2-3 eq) dropwise at 0 °C.
-
Heating: After the addition, heat the mixture to reflux (80-110 °C) for 2-6 hours, monitoring by TLC.
-
Workup (Cyclization): Cool the reaction mixture and carefully pour it onto crushed ice. Basify with a cold concentrated NaOH or NH₄OH solution to pH > 10. Extract the product with an organic solvent, dry, and concentrate to obtain the crude 3,4-dihydroisoquinoline.
-
Reduction: Dissolve the crude dihydroisoquinoline in methanol. Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise.
-
Reaction (Reduction): Allow the reaction to warm to room temperature and stir for 1-4 hours until the starting material is consumed.
-
Workup and Purification: Quench the reaction by adding water. Remove most of the methanol under reduced pressure. Extract the aqueous residue with an organic solvent, dry, and concentrate. Purify the final product by column chromatography.
Targeted Synthesis: this compound
The synthesis of the title compound is logically achieved in a two-step process: first, the formation of the N-unsubstituted precursor, Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate , followed by methylation of the secondary nitrogen.
Step 1: Synthesis of the THIQ-7-carboxylate Precursor
This precursor can be synthesized via the Pictet-Spengler or Bischler-Napieralski routes starting from 4-(2-aminoethyl)benzoic acid derivatives.
Step 2: N-Methylation via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and highly efficient method for methylating primary or secondary amines using an excess of formic acid and formaldehyde. It is a form of reductive amination.
Causality of Experimental Choices: This method is advantageous because it is high-yielding, the reagents are inexpensive, and the reaction conditions are relatively mild. It avoids the use of alkyl halides, which can lead to over-alkylation and the formation of quaternary ammonium salts. The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced in situ by formate (from formic acid).
Caption: N-methylation via the Eschweiler-Clarke reaction.
Protocol 4.1: Synthesis of this compound
-
Reactant Setup: To a round-bottom flask, add Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate (1.0 eq), formic acid (90%, 3.0 eq), and formaldehyde (37% aqueous solution, 3.0 eq).
-
Heating: Heat the mixture in an oil bath to 90-100 °C for 4-8 hours. The reaction progress can be monitored by observing the cessation of CO₂ evolution and confirmed by LC-MS.
-
Cooling and Basification: Cool the reaction mixture to room temperature and carefully add a saturated aqueous solution of sodium carbonate until the pH is basic (pH 9-10) to neutralize the excess formic acid.
-
Extraction: Extract the product from the aqueous layer using dichloromethane or ethyl acetate (3x volumes).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Purification and Validation: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil or solid can be purified by silica gel chromatography. The final product's identity and purity should be confirmed by NMR, IR, and MS analysis as described in the following section.
Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the structure of the synthesized molecule. The following are the predicted key signals for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are summarized below.
| Proton (¹H) Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.8 (d) | Doublet | 1H | H-6 |
| Aromatic | ~7.7 (s) | Singlet | 1H | H-8 |
| Aromatic | ~7.2 (d) | Doublet | 1H | H-5 |
| O-CH₃ (Ester) | ~3.90 | Singlet | 3H | -COOCH₃ |
| C1-H₂ | ~3.65 | Singlet | 2H | Ar-CH₂-N |
| C3-H₂ | ~2.90 | Triplet | 2H | -CH₂-CH₂-N |
| C4-H₂ | ~2.75 | Triplet | 2H | Ar-CH₂-CH₂ |
| N-CH₃ | ~2.50 | Singlet | 3H | N-CH₃ |
| Carbon (¹³C) Signal | Predicted δ (ppm) | Assignment |
| Carbonyl (C=O) | ~167 | Ester C=O |
| Aromatic Quaternary | ~140-125 | Ar-C |
| Aromatic CH | ~130-125 | Ar-CH |
| O-CH₃ | ~52.0 | -COOCH₃ |
| C1 | ~55.5 | Ar-CH₂-N |
| C3 | ~51.0 | -CH₂-CH₂-N |
| N-CH₃ | ~46.0 | N-CH₃ |
| C4 | ~29.0 | Ar-CH₂-CH₂ |
Infrared (IR) Spectroscopy
-
~1720 cm⁻¹: Strong, sharp absorption characteristic of the C=O stretch of the aromatic methyl ester.
-
~3050-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2800 cm⁻¹: Aliphatic C-H stretching from the CH₂ and CH₃ groups.
-
~1250-1200 cm⁻¹: C-O stretching of the ester group.
-
~1180 cm⁻¹: C-N stretching of the tertiary amine.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A prominent peak at m/z = 205, corresponding to the molecular weight of the compound.
-
Key Fragments: Expect to see fragments corresponding to the loss of the methoxy group (m/z = 174, [M-OCH₃]⁺) and a characteristic peak from benzylic cleavage to form a stable iminium ion.
Chemical Reactivity and Applications in Drug Discovery
This compound is a versatile intermediate for building more complex molecules.[4]
-
Ester Hydrolysis: The methyl ester can be easily hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to yield the corresponding carboxylic acid. This acid is a key handle for creating amide libraries via coupling reactions (e.g., with EDC/HOBt), which is a common strategy in lead optimization.
-
Aromatic Ring Substitution: The aromatic ring can undergo further electrophilic aromatic substitution, although the ester group is deactivating. The precise location of substitution will be directed by the existing groups.
-
Role as a Building Block: This compound serves as a rigid scaffold to which various pharmacophores can be attached. Its defined three-dimensional shape is valuable for designing ligands that fit into specific enzyme active sites or receptor binding pockets, particularly in the development of agents targeting the central nervous system or cardiovascular diseases.[4]
Conclusion
This compound is a synthetically accessible and highly valuable building block in medicinal chemistry. Its preparation relies on foundational organic reactions like the Pictet-Spengler and Bischler-Napieralski syntheses, followed by standard functional group manipulations. The presence of both the reactive ester handle and the rigid THIQ core makes it an ideal starting point for the exploration of new chemical space in the pursuit of novel therapeutics. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is crucial for its effective application in research and development.
References
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Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). MDPI. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Future Science. [Link]
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Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate. PubChem. [Link]
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2-Methyl-1,2,3,4-tetrahydroisoquinoline. PubChem. [Link]
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Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. (2026). ACS Omega. [Link]
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Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]
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7-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID. ChemWhat. [Link]
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Methyl 1,2,3,4-Tetrahydroquinoline-7-Carboxylate Hydrochloride. MySkinRecipes. [Link]
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Bischler–Napieralski reaction. Wikipedia. [Link]
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Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]
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Pictet–Spengler reaction. Wikipedia. [Link]
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Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
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Synthesis and Evaluation of a Novel Series of 2,7-Substituted-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonists. J-Stage. [Link]
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The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. [Link]
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¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic... ResearchGate. [Link]
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A Comprehensive Spectroscopic and Structural Analysis of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
An In-depth Technical Guide:
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its rigid framework and diverse substitution possibilities make it a valuable building block for developing novel therapeutic agents. This guide provides a comprehensive technical overview of the spectroscopic data for a specific derivative, Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate. We present a detailed analysis of its expected Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. This document is intended to serve as an authoritative reference for researchers, synthetic chemists, and drug development professionals involved in the synthesis, characterization, and application of THIQ analogs.
Compound Identity and Structure
This compound is a derivative of the THIQ core, featuring an N-methyl group and a methyl ester at the 7-position of the aromatic ring. These modifications significantly influence its chemical properties and biological activity.
-
Molecular Formula: C₁₂H₁₅NO₂
-
Molecular Weight: 205.25 g/mol
-
IUPAC Name: Methyl 2-methyl-3,4-dihydro-1H-isoquinoline-7-carboxylate
-
CAS Number: 1091713-73-5
General Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental to unambiguous structure elucidation. The following protocols represent standard, validated methodologies for the characterization of organic molecules like the title compound.
2.1. NMR Spectroscopy
Spectra are typically recorded on a 400 MHz (or higher) spectrometer. The sample is dissolved in deuterochloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
2.2. Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is performed using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) analyzer.[2] This technique provides highly accurate mass measurements, enabling the confirmation of the elemental composition.
2.3. Infrared Spectroscopy
The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[3] The sample can be analyzed as a KBr pellet or as a thin film evaporated onto a salt plate (NaCl or KBr). Data is typically collected over the range of 4000-400 cm⁻¹.[3]
¹H Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. The predicted spectrum of the title compound is based on the analysis of its structural components and comparison with similar tetrahydroisoquinoline structures.[4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |
| ~7.85 | d | 1H | H-6 | Aromatic proton ortho to the electron-withdrawing ester group, expected to be deshielded. |
| ~7.75 | s | 1H | H-8 | Aromatic proton adjacent to the fused ring, appearing as a singlet or narrow doublet. |
| ~7.15 | d | 1H | H-5 | Aromatic proton ortho to the electron-donating CH₂ group, expected to be the most shielded aromatic proton. |
| ~3.90 | s | 3H | -COOCH₃ | Singlet for the methyl ester protons. |
| ~3.60 | s | 2H | H-1 | Methylene protons at the benzylic position (C1). Appears as a singlet due to free rotation and lack of adjacent coupling partners. |
| ~2.90 | t | 2H | H-4 | Triplet for the methylene protons at C4, coupled to the C3 protons. |
| ~2.70 | t | 2H | H-3 | Triplet for the methylene protons at C3, coupled to the C4 protons. |
| ~2.50 | s | 3H | N-CH₃ | Characteristic singlet for the N-methyl protons. |
¹³C Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy identifies all unique carbon atoms in the structure. The chemical shifts are highly sensitive to the electronic environment of each carbon.
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale & Notes |
| ~167.0 | C =O | Carbonyl carbon of the methyl ester group. |
| ~136.0 | C-4a | Quaternary aromatic carbon at the ring junction. |
| ~134.5 | C-8a | Quaternary aromatic carbon at the ring junction, adjacent to the nitrogen. |
| ~129.5 | C-6 | Aromatic CH, deshielded by the attached ester. |
| ~129.0 | C-7 | Quaternary aromatic carbon attached to the ester. |
| ~128.0 | C-8 | Aromatic CH. |
| ~126.0 | C-5 | Aromatic CH. |
| ~55.0 | C-3 | Aliphatic CH₂ adjacent to the nitrogen. |
| ~52.0 | -COOC H₃ | Methyl carbon of the ester group. |
| ~51.0 | C-1 | Aliphatic CH₂ at the benzylic position. |
| ~46.0 | N-C H₃ | N-methyl carbon. |
| ~29.0 | C-4 | Aliphatic CH₂ carbon. |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and, through fragmentation, valuable structural information. For this compound (C₁₂H₁₅NO₂), the exact mass is a key identifier.
-
Calculated Exact Mass: 205.1103 Da
-
Expected [M+H]⁺ Ion (ESI-HRMS): 206.1176 m/z
5.1. Predicted Fragmentation Pathway
The primary fragmentation pathway in ESI-MS typically involves the formation of a stable benzylic carbocation through cleavage alpha to the nitrogen atom. This is a characteristic fragmentation for tetrahydroisoquinoline systems.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3050 - 3000 | C-H Stretch | Aromatic C-H |
| 2980 - 2800 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1720 | C=O Stretch | Ester Carbonyl |
| 1610, 1500, 1450 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Ester (Aryl-O) |
| ~1150 | C-N Stretch | Tertiary Amine |
The most prominent and diagnostic peak in the IR spectrum will be the strong absorbance around 1720 cm⁻¹, which is characteristic of the ester carbonyl (C=O) stretch. The presence of both aromatic and aliphatic C-H stretches further confirms the core structure.
Conclusion
The combination of NMR, Mass Spectrometry, and IR Spectroscopy provides a complete and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity and chemical environment of every proton and carbon atom. High-resolution mass spectrometry validates the elemental composition, and its fragmentation pattern supports the tetrahydroisoquinoline core structure. Finally, IR spectroscopy provides definitive evidence for the key functional groups, particularly the prominent ester carbonyl. This guide serves as a foundational dataset for any researcher working with this important synthetic building block.
References
- Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). Molecules. Available at: https://www.mdpi.com/article/10.3390/molecules28073200/s1
- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). Journal of Chemical Sciences. Available at: https://www.ias.ac.in/article/fulltext/jcsc/094/02/0145-0151
- Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (n.d.). MDPI. Available at: https://www.mdpi.com/1420-3049/23/11/2988
- 2-Methyl-1,2,3,4-tetrahydroisoquinoline. (n.d.). PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/15362
- Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. (2019). ResearchGate. Available at: https://www.researchgate.
- Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. (n.d.). ChemRxiv. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/65b3877992c4312068953f93
- Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. (2026). ACS Omega. Available at: https://pubs.acs.org/doi/10.1021/acsomega.5c01033
- Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate. (n.d.). PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/10656920
- 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum. (n.d.). ChemicalBook. Available at: https://www.chemicalbook.com/spectrum/91-21-4_1HNMR.htm
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. Available at: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d0ra10928a
- Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate (C11H11NO3). (n.d.). PubChemLite. Available at: https://pubchemlite.org/compound/CID59368971
- Synthesis and Evaluation of a Novel Series of 2,7-Substituted-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonists. (2021). Chemical and Pharmaceutical Bulletin. Available at: https://www.jstage.jst.go.jp/article/cpb/69/4/69_c20-00898/_html/-char/en
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- Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride. (n.d.). Google Patents. Available at: https://patents.google.
- Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. (2016). ResearchGate. Available at: https://www.researchgate.
- Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10141673/
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An In-depth Technical Guide to Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (CAS 1038549-50-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate, a heterocyclic compound belonging to the versatile class of tetrahydroisoquinolines (THIQs). The THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] This document will delve into the synthesis, analytical characterization, and potential applications of this specific N-methylated THIQ derivative, offering insights for its utilization in research and drug discovery.
Chemical Identity and Properties
This compound is a tertiary amine and a methyl ester derivative of the tetrahydroisoquinoline core. Its fundamental properties are summarized in the table below. While experimental data for this specific molecule is not widely published, the properties of its immediate precursor, Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate, provide a useful reference.
| Property | Value (Predicted/Inferred) | Reference |
| CAS Number | 1038549-50-6 | N/A |
| Molecular Formula | C₁₂H₁₅NO₂ | Calculated |
| Molecular Weight | 205.25 g/mol | Calculated |
| Appearance | Likely an oil or low-melting solid | Inferred |
| Solubility | Soluble in organic solvents like methanol, dichloromethane | Inferred |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be logically approached in a two-step sequence: first, the construction of the core tetrahydroisoquinoline ring system to form the precursor, followed by N-methylation.
Synthesis of the Precursor: Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate
The formation of the tetrahydroisoquinoline scaffold is a cornerstone of heterocyclic chemistry, with several named reactions being applicable. The Pictet-Spengler reaction is a widely employed and efficient method for this purpose.[3][4][5] This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
A plausible synthetic workflow for the precursor is depicted below:
Caption: Proposed synthetic workflow for the precursor.
N-Methylation to Yield the Final Product
With the secondary amine of the tetrahydroisoquinoline precursor in hand, the final step is N-methylation. The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines using formaldehyde and formic acid.[6][7] This reductive amination process is known for its high yields and the prevention of over-methylation to form quaternary ammonium salts.[7]
The reaction proceeds through the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor. The liberation of carbon dioxide drives the reaction to completion.[7][8]
Caption: N-methylation via the Eschweiler-Clarke reaction.
Detailed Experimental Protocol (Representative)
The following is a representative protocol for the N-methylation of a tetrahydroisoquinoline derivative based on the Eschweiler-Clarke reaction. This should be adapted and optimized for the specific substrate.
-
Reaction Setup: To a solution of Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate (1.0 eq) in formic acid (5-10 eq), add aqueous formaldehyde (37%, 3-5 eq).
-
Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the evolution of CO₂ ceases and the pH is > 8.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline core, the methylene protons of the tetrahydroisoquinoline ring, the N-methyl group, and the methyl ester group. The aromatic protons will likely appear as a multiplet in the range of 7.0-8.0 ppm. The benzylic protons at C1 and the other methylene protons at C3 and C4 will appear as multiplets in the aliphatic region. A sharp singlet for the N-methyl group is expected around 2.4-2.6 ppm, and a singlet for the methyl ester protons around 3.8-3.9 ppm.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the aliphatic carbons of the heterocyclic ring, the N-methyl carbon, and the carbonyl and methyl carbons of the ester group. The carbonyl carbon of the ester will be the most downfield signal, typically above 165 ppm.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₁₂H₁₅NO₂), the expected exact mass of the molecular ion [M]⁺ would be approximately 205.1103. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
C=O stretch (ester): A strong absorption band around 1700-1725 cm⁻¹.
-
C-O stretch (ester): A band in the region of 1250-1300 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
-
C-H stretching (aliphatic and aromatic): Bands in the 2800-3100 cm⁻¹ region.
Applications and Biological Significance
While specific studies on this compound are limited, the broader class of 2-methyl-tetrahydroisoquinoline derivatives has been investigated for a variety of pharmacological activities. The THIQ scaffold is a well-established pharmacophore, and N-methylation can significantly impact a molecule's biological properties, including its potency, selectivity, and pharmacokinetic profile.
Derivatives of tetrahydroisoquinoline have shown a wide spectrum of biological activities, including:
-
Anticancer Activity: Some THIQ derivatives have been investigated as inhibitors of various cancer-related targets.[9]
-
Antiviral Activity: The THIQ nucleus is present in compounds with activity against a range of viruses, including HIV and HBV.[3][10]
-
Neurological Applications: The structural similarity of THIQs to some neurotransmitters has led to their investigation for activity in the central nervous system, including potential antidepressant and neuroprotective effects.[3]
-
Antimicrobial and Antifungal Activity: Certain THIQ derivatives have demonstrated potent antibacterial and antifungal properties.[11][12]
The title compound, with its specific substitution pattern, represents a valuable building block for the synthesis of more complex molecules and for screening in various biological assays to explore its potential therapeutic applications.
Conclusion
This compound is a synthetically accessible derivative of the medicinally important tetrahydroisoquinoline scaffold. This guide has outlined a logical synthetic pathway, detailed the expected analytical characteristics, and discussed the potential biological significance based on the activities of related compounds. As a versatile chemical entity, it holds promise for further exploration in the fields of medicinal chemistry and drug discovery. The detailed methodologies and foundational knowledge presented herein are intended to facilitate its synthesis and application in pioneering research endeavors.
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Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
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Kaur, N., & Singh, P. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13265-13297. [Link]
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Bobbitt, J. M., & Sih, J. C. (1965). Synthesis of isoquinolines. VII. 4-Hydroxy-1,2,3,4-tetrahydroisoquinolines. The Journal of Organic Chemistry, 30(7), 2445-2447. [Link]
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Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]
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Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Superacid-Catalyzed Pictet−Spengler Reactions of Less Activated Imines of 2-Phenethylamine. The Journal of Organic Chemistry, 64(2), 611–617. [Link]
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IOC 40 - Reductive Amination & Amide Synthesis. (2022, April 29). YouTube. [Link]
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Kaur, N., & Singh, P. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
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"in vitro screening of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate"
An In-Depth Technical Guide for the In Vitro Screening of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Executive Summary
This guide provides a comprehensive framework for the initial in vitro screening of this compound. The core of this molecule is the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry renowned for its presence in numerous natural products and its ability to interact with a wide array of biological targets.[1][2][3][4] The structural similarity of the THIQ core to key neurotransmitters, such as dopamine, strongly suggests potential activity within the central nervous system. This document outlines a logical, tiered screening strategy designed to efficiently probe the compound's bioactivity against high-probability targets. We will detail the rationale behind target selection, provide validated, step-by-step protocols for key enzymatic and receptor binding assays, and offer guidance on data interpretation and hit validation. The protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and trustworthiness.
Introduction to the Target Molecule and Screening Rationale
The Tetrahydroisoquinoline Scaffold: A Privileged Structure
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a foundational motif in medicinal chemistry, recognized for its broad pharmacological potential.[2][3] THIQ-based compounds, both natural and synthetic, have demonstrated a remarkable diversity of biological activities, including anti-cancer, antimicrobial, antiviral, and neuroprotective effects.[2][3][5][6] Its rigid, bicyclic structure provides a three-dimensional framework that can be precisely decorated with functional groups to optimize interactions with specific biological macromolecules, making it an ideal starting point for drug discovery campaigns.[1]
Structural Analysis and Rationale for Target Selection
The structure of this compound contains the core THIQ scaffold, which is an endogenous amine found in the human brain and is structurally analogous to catecholamine neurotransmitters. This inherent similarity provides a strong rationale for prioritizing targets within the monoaminergic system. Our primary screening strategy will therefore focus on key regulators of neurotransmitter function that are known to be modulated by THIQ derivatives.
The proposed screening cascade will investigate the compound's potential as an inhibitor of:
-
Monoamine Oxidases (MAO-A and MAO-B): These mitochondrial enzymes are critical for the degradation of monoamine neurotransmitters.[7][8][9] Their inhibition is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.[8][10]
-
Dopamine D2 Receptors: As a primary target for antipsychotic drugs, the D2 receptor is a logical choice for screening due to the structural relationship between the THIQ scaffold and dopamine.[11]
-
Acetylcholinesterase (AChE): This enzyme terminates cholinergic neurotransmission by hydrolyzing acetylcholine.[12] Its inhibition is a key treatment strategy for Alzheimer's disease, and various THIQ derivatives have been explored for this activity.[13]
This targeted approach allows for an efficient allocation of resources to the most probable mechanisms of action, based on established structure-activity relationships for the THIQ class.
Primary In Vitro Screening Cascade
A tiered approach is recommended to systematically evaluate the biological activity of the test compound. This begins with robust, high-throughput compatible primary assays against the selected targets.
Caption: In Vitro Primary Screening Workflow.
Detailed Experimental Protocols
The following protocols are designed for a 96-well microplate format, which is suitable for initial screening and dose-response studies.
Monoamine Oxidase (MAO) Inhibition Assay (Fluorimetric)
This assay quantifies the hydrogen peroxide (H₂O₂) produced by MAO activity using a fluorimetric method.[7][8][10] It is a simple, high-throughput "mix-incubate-measure" assay.[7][8]
-
Principle: MAO catalyzes the oxidative deamination of its substrate (p-tyramine), producing H₂O₂.[10] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe to generate a highly fluorescent product. An MAO inhibitor will reduce the rate of fluorescence generation.
-
Materials and Reagents:
-
Human recombinant MAO-A and MAO-B enzymes
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
p-Tyramine (Substrate)
-
HRP Enzyme
-
Fluorescent Probe (e.g., Amplex Red or similar)
-
Known Inhibitors: Clorgyline (MAO-A selective), Pargyline (MAO-B selective)[10]
-
Test Compound: this compound
-
Black, flat-bottom 96-well microplates
-
-
Step-by-Step Protocol:
-
Compound Plating: Add 2 µL of the test compound serial dilutions in DMSO to the appropriate wells. Add 2 µL of DMSO to "100% Activity" and "Blank" wells. Add 2 µL of control inhibitors (Clorgyline/Pargyline) to positive control wells.
-
Enzyme Addition: Prepare MAO-A and MAO-B working solutions in Assay Buffer. Add 48 µL of the appropriate enzyme solution to all wells except the "Blank" wells. Add 48 µL of Assay Buffer to the "Blank" wells.
-
Pre-incubation: Mix gently on a plate shaker and incubate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Prepare a "Detection Mix" containing p-tyramine, HRP, and the fluorescent probe in Assay Buffer. Add 50 µL of this mix to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Read the fluorescence on a microplate reader (e.g., λex = 530 nm / λem = 585 nm).[10]
-
-
Data Analysis:
-
Subtract the average fluorescence of the "Blank" wells from all other wells.
-
Calculate the Percentage of Inhibition using the formula: % Inhibition = [1 - (Signal_Test_Compound / Signal_100%_Activity)] * 100
-
Plot % Inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Dopamine D2 Receptor Binding Assay (Competitive)
This assay measures the ability of the test compound to compete with a known high-affinity ligand for binding to the Dopamine D2 receptor.
-
Principle: A fixed concentration of a labeled ligand (radiolabeled, e.g., [³H]spiperone, or fluorescent) is incubated with a source of D2 receptors (e.g., cell membranes from CHO or HEK293 cells expressing the receptor).[14] The amount of labeled ligand bound is measured. In the presence of a competing unlabeled compound, the signal from the labeled ligand will decrease in a concentration-dependent manner.
-
Materials and Reagents:
-
Cell membranes expressing human Dopamine D2 receptors
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Labeled Ligand (e.g., [³H]spiperone or a fluorescent equivalent)
-
Non-specific Binding Control: Haloperidol or (+)-Butaclamol at a high concentration (e.g., 10 µM)[11]
-
Test Compound
-
Filter plates (e.g., 96-well glass fiber) and vacuum manifold
-
-
Step-by-Step Protocol:
-
Assay Plate Setup: In a 96-well plate, combine:
-
25 µL of Assay Buffer for "Total Binding" wells.
-
25 µL of high-concentration Haloperidol for "Non-specific Binding" (NSB) wells.
-
25 µL of test compound serial dilutions for "Competition" wells.
-
-
Labeled Ligand Addition: Add 25 µL of the labeled ligand (at a concentration near its K_d) to all wells.
-
Receptor Addition: Add 50 µL of the D2 receptor membrane preparation to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound ligand.
-
Measurement: Allow filters to dry. For radioligand binding, add scintillation cocktail to each well and count using a microplate scintillation counter. For fluorescent ligands, read on an appropriate plate reader.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Calculate the Percentage of Inhibition for each test compound concentration: % Inhibition = [1 - ((Signal_Test_Compound - NSB) / Specific Binding)] * 100
-
Determine the IC₅₀ from the dose-response curve. Calculate the inhibitor constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the labeled ligand and K_d is its dissociation constant.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This is a robust colorimetric assay for measuring AChE activity and its inhibition.[12][15]
-
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[12] Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which is measured spectrophotometrically at 412 nm.[12] The rate of color formation is proportional to AChE activity.
Caption: Principle of the Ellman's Method for AChE Assay.
-
Materials and Reagents:
-
AChE enzyme (e.g., from electric eel or human recombinant)
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 8.0)
-
DTNB Solution (10 mM in buffer)[12]
-
ATCh Substrate Solution (10 mM in deionized water, prepared fresh)[12]
-
Positive Control: Donepezil or BW284c51[16]
-
Test Compound
-
Clear, flat-bottom 96-well microplates
-
-
Step-by-Step Protocol:
-
Assay Plate Setup:
-
Add 25 µL of Assay Buffer to all wells.
-
Add 25 µL of test compound dilutions to test wells.
-
Add 25 µL of buffer/vehicle to "100% Activity" control wells.
-
Add 25 µL of positive control to its designated wells.
-
-
Enzyme Addition: Add 25 µL of the AChE enzyme solution to all wells except for a blank (which should receive 50 µL of buffer instead).
-
Pre-incubation: Mix gently and pre-incubate for 10 minutes at 37°C.
-
Color Reagent: Add 50 µL of the DTNB solution to all wells.[12]
-
Reaction Initiation: Add 25 µL of the ATCh substrate solution to all wells to start the reaction.[12] The total volume is 150 µL.
-
Measurement: Immediately place the plate in a microplate reader capable of kinetic measurements. Read the absorbance at 412 nm every minute for 10-15 minutes.[12]
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (ΔAbs/min) from the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the Percentage of Inhibition: % Inhibition = [ (Rate_Control - Rate_Test) / Rate_Control ] * 100[12]
-
Determine the IC₅₀ value by plotting % Inhibition against the log of the compound concentration.
-
Data Management and Interpretation
Summarizing Screening Data
All quantitative data should be compiled into a clear, structured table for easy comparison of the compound's activity and selectivity across the different targets.
| Assay Target | Assay Type | Result (IC₅₀, µM) | Positive Control | Control IC₅₀ (µM) |
| MAO-A | Enzymatic Inhibition (Fluorimetric) | TBD | Clorgyline | e.g., 0.011[17] |
| MAO-B | Enzymatic Inhibition (Fluorimetric) | TBD | Pargyline | e.g., 0.404[17] |
| Dopamine D2 | Receptor Binding (Competitive) | TBD | Haloperidol | Value from literature |
| AChE | Enzymatic Inhibition (Colorimetric) | TBD | Donepezil | Value from literature |
TBD: To Be Determined
Hit Triage and Next Steps
A "hit" is typically defined by a potency threshold (e.g., IC₅₀ < 10 µM) in a primary assay.
-
Potent & Selective Hit: If the compound shows high potency against a single target (e.g., MAO-B) with significantly lower potency (>10-fold) against other targets, it is considered a selective hit. This is a high-priority result for further investigation.
-
Potent & Non-Selective Hit: If the compound is potent against multiple targets (e.g., both MAO-A and MAO-B, or MAO and D2), it may have a polypharmacological profile. This can be therapeutically desirable or a source of potential side effects.
-
No Activity: If the IC₅₀ values are high (>50-100 µM) across all assays, the compound is considered inactive against this target panel.
Validated hits should proceed to secondary assays, such as cell-based functional assays, to confirm their mechanism of action in a more physiologically relevant context.
Conclusion
This technical guide provides a targeted and efficient strategy for the initial in vitro characterization of this compound. By leveraging the known pharmacology of the THIQ scaffold, the proposed screening cascade focuses on high-probability CNS targets. The detailed, self-validating protocols for MAO, Dopamine D2, and AChE assays are designed to generate reliable and reproducible data. This foundational screening is a critical first step in elucidating the compound's therapeutic potential and guiding future drug development efforts.
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Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]
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Monoamine Oxidase Inhibitor Screening Kit (BA0188). Assay Genie. [Link]
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Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]
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Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. PubMed. [Link]
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EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems. [Link]
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Brain receptors for antipsychotic drugs and dopamine: direct binding assays. PNAS. [Link]
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Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays. NIH. [Link]
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D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. [Link]
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Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]
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Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. PMC - NIH. [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]
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Synthesis and in Vitro Evaluation of Tetrahydroisoquinolinyl Benzamides as Ligands for Sigma Receptors. PubMed. [Link]
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Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]
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Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
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Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates. ChemRxiv. [Link]
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Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Targets of Tetrahydroisoquinoline-7-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] This technical guide delves into the therapeutic potential of a specific subclass, tetrahydroisoquinoline-7-carboxylates, providing an in-depth analysis of their promising molecular targets and the experimental frameworks required for their validation. As Senior Application Scientists, our focus is to bridge the gap between theoretical potential and actionable research, offering field-proven insights to accelerate drug discovery efforts.
The Therapeutic Landscape of Tetrahydroisoquinolines: A Foundation for Innovation
The THIQ nucleus is a versatile pharmacophore, with derivatives demonstrating efficacy in a multitude of therapeutic areas, including oncology, infectious diseases, and neurological disorders.[2] Notably, THIQ-based compounds have been investigated as anticancer agents targeting various cellular mechanisms such as tubulin polymerization, cell cycle progression, and critical signaling pathways.[3][4][5] The inherent drug-like properties of the THIQ scaffold, coupled with the synthetic tractability of the 7-carboxylate functional group, make this class of molecules particularly attractive for the development of novel, highly targeted therapeutics. The carboxylate moiety offers a key interaction point for active site binding and a versatile handle for chemical modification to optimize potency, selectivity, and pharmacokinetic profiles.
Key Therapeutic Targets of Tetrahydroisoquinoline-7-Carboxylate Derivatives
Our analysis of the current scientific literature and preclinical data has identified several high-potential therapeutic targets for tetrahydroisoquinoline-7-carboxylates. This section will explore the rationale behind targeting these proteins and provide detailed protocols for assessing compound activity.
Matrix Metalloproteinase-8 (MMP-8): A Target for Inflammatory Diseases and Cancer
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. MMP-8, also known as neutrophil collagenase, is primarily expressed by neutrophils and plays a critical role in tissue remodeling during inflammation and wound healing. However, dysregulation of MMP-8 activity is implicated in the pathology of various diseases, including arthritis, cardiovascular diseases, and cancer metastasis.[6] Tetrahydroisoquinoline-3-carboxylates have already shown promise as MMP-8 inhibitors, suggesting that the 7-carboxylate isomers represent a compelling avenue for investigation.[7]
The catalytic activity of MMP-8 relies on a zinc ion in its active site. The carboxylate group of tetrahydroisoquinoline-7-carboxylates can act as a zinc-binding group, chelating this essential ion and inhibiting the enzyme's function. The tetrahydroisoquinoline scaffold itself can be tailored to fit into the substrate-binding pockets of MMP-8, providing specificity and potency. By inhibiting MMP-8, these compounds could potentially reduce tissue degradation in inflammatory conditions and limit tumor invasion and metastasis in cancer.
A robust and reliable method for assessing the inhibitory potential of novel compounds against MMP-8 is crucial. A common and effective method is a fluorescence resonance energy transfer (FRET) assay.
Caption: Workflow for MMP-8 FRET-based inhibition assay.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for MMP-8 activity (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
Active human MMP-8: Reconstitute lyophilized enzyme in assay buffer to a stock concentration.
-
FRET Substrate: Dissolve a commercially available MMP-8 FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in DMSO.
-
Test Compounds: Prepare a dilution series of the tetrahydroisoquinoline-7-carboxylate derivatives in DMSO.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 50 µL of assay buffer to each well.
-
Add 10 µL of the test compound dilutions or DMSO (vehicle control) to the respective wells.
-
Add 20 µL of diluted active MMP-8 enzyme to all wells except for the substrate control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the FRET substrate solution to all wells.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the FRET pair.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]
-
Mycobacterial ATP Synthase: A Target for Tuberculosis Therapy
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat. The emergence of multidrug-resistant strains necessitates the discovery of novel anti-TB agents with new mechanisms of action. Mycobacterial ATP synthase, an essential enzyme for energy production in the bacterium, has been validated as a clinical drug target by the diarylquinoline drug bedaquiline.[8][9] Studies on 5,8-disubstituted tetrahydroisoquinolines have demonstrated their potential as inhibitors of mycobacterial ATP synthase, with the nature of the side chain at the 7-position being crucial for activity.[10][11] This highlights the potential of tetrahydroisoquinoline-7-carboxylates as a promising scaffold for developing new anti-TB drugs.
Inhibition of ATP synthase depletes the bacterium's primary energy source, leading to cell death.[7] The lipophilic nature of the tetrahydroisoquinoline scaffold allows for penetration of the complex mycobacterial cell wall. The 7-carboxylate group can be derivatized to optimize interactions within the enzyme's binding pocket, potentially leading to potent and selective inhibition of the mycobacterial enzyme over the human mitochondrial counterpart, a critical factor for minimizing host toxicity.[12]
The inhibitory activity of compounds against mycobacterial ATP synthase can be assessed by measuring the synthesis of ATP in inverted membrane vesicles (IMVs) from a non-pathogenic species like Mycobacterium smegmatis.
Caption: Workflow for PARP colorimetric/chemiluminescent inhibition assay.
-
Reagent and Plate Preparation:
-
Use a 96-well strip plate pre-coated with histone proteins.
-
Prepare a reaction mixture containing activated DNA, PARP enzyme, and the test tetrahydroisoquinoline-7-carboxylate derivatives at various concentrations.
-
Prepare a solution of biotinylated NAD+.
-
-
Enzymatic Reaction:
-
Add the reaction mixture to the histone-coated wells.
-
Initiate the PARP reaction by adding the biotinylated NAD+ solution.
-
Incubate the plate at room temperature for a specified time to allow for the poly(ADP-ribosylation) of the histones.
-
-
Detection and Quantification:
-
Wash the plate to remove unincorporated biotinylated NAD+.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated PAR chains.
-
After another wash step, add a colorimetric or chemiluminescent HRP substrate.
-
Measure the absorbance or luminescence using a microplate reader.
-
The signal intensity is directly proportional to the PARP activity. Calculate the percentage of inhibition and determine the IC₅₀ values for the test compounds. [1][13]
-
Data Presentation and Interpretation
For each of the identified targets, a systematic evaluation of a library of tetrahydroisoquinoline-7-carboxylate derivatives should be performed. The resulting data should be compiled into clear and concise tables to facilitate structure-activity relationship (SAR) analysis.
Table 1: Inhibitory Activity of Tetrahydroisoquinoline-7-Carboxylate Derivatives against MMP-8
| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (µM) |
| THIQ-7C-001 | H | Phenyl | 15.2 |
| THIQ-7C-002 | H | 4-Chlorophenyl | 5.8 |
| THIQ-7C-003 | Methyl | Phenyl | 12.5 |
| ... | ... | ... | ... |
Table 2: Inhibitory Activity of Tetrahydroisoquinoline-7-Carboxylate Derivatives against Mycobacterial ATP Synthase
| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (µM) |
| THIQ-7C-001 | H | Phenyl | >50 |
| THIQ-7C-002 | H | 4-Chlorophenyl | 22.1 |
| THIQ-7C-003 | Methyl | Phenyl | 45.3 |
| ... | ... | ... | ... |
Table 3: Inhibitory Activity of Tetrahydroisoquinoline-7-Carboxylate Derivatives against PARP1
| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (nM) |
| THIQ-7C-001 | H | Phenyl | 850 |
| THIQ-7C-002 | H | 4-Chlorophenyl | 320 |
| THIQ-7C-003 | Methyl | Phenyl | 780 |
| ... | ... | ... | ... |
Conclusion and Future Directions
Tetrahydroisoquinoline-7-carboxylates represent a promising class of compounds with the potential to address significant unmet medical needs in oncology, infectious diseases, and inflammatory disorders. The identified targets—MMP-8, mycobacterial ATP synthase, and PARP—provide a solid foundation for further drug discovery and development efforts. The experimental protocols outlined in this guide offer a clear and validated path for researchers to assess the therapeutic potential of their novel tetrahydroisoquinoline-7-carboxylate derivatives. Future work should focus on optimizing the lead compounds for potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing these promising molecules into preclinical and clinical development.
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Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate: A Comprehensive Technical Guide
Foreword: The Enduring Scaffold of Tetrahydroisoquinoline
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] From potent antitumor agents to neuroprotective compounds, the versatility of the THIQ nucleus has captivated researchers for decades.[2] This guide focuses on a specific, yet promising derivative: Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate. We will delve into its synthesis, structural characterization, and explore its potential pharmacological landscape based on the rich history of its parent scaffold and the influence of its unique substitution pattern. This document is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of this molecule and its place within the broader context of therapeutic discovery.
Strategic Synthesis: Constructing the Core and Tailoring Functionality
The synthesis of this compound can be approached through established methodologies for constructing the tetrahydroisoquinoline framework, followed by specific modifications to achieve the desired substitution. The two most prominent strategies for forming the core ring system are the Pictet-Spengler and Bischler-Napieralski reactions.[3][4]
The Pictet-Spengler Reaction: A Biomimetic Approach
The Pictet-Spengler reaction is a robust and widely used method that mimics the biosynthesis of many isoquinoline alkaloids.[5] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3]
A plausible synthetic route to this compound commencing with a Pictet-Spengler reaction is outlined below.
Experimental Protocol: Pictet-Spengler Synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate
-
Starting Materials: 4-(2-Aminoethyl)benzoic acid and formaldehyde.
-
Step 1: Esterification of the Starting Material. To a solution of 4-(2-aminoethyl)benzoic acid in methanol, add a catalytic amount of strong acid (e.g., sulfuric acid) and reflux the mixture to afford methyl 4-(2-aminoethyl)benzoate. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Step 2: Pictet-Spengler Cyclization. The resulting methyl 4-(2-aminoethyl)benzoate is then reacted with an aqueous solution of formaldehyde in the presence of a strong acid, such as hydrochloric acid or trifluoroacetic acid (TFA), under reflux conditions.[6] The iminium ion intermediate formed in situ undergoes electrophilic aromatic substitution to yield Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
The Bischler-Napieralski Reaction: An Alternative Pathway
The Bischler-Napieralski reaction provides another powerful route to the tetrahydroisoquinoline core. This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3] The initial product is a 3,4-dihydroisoquinoline, which can be subsequently reduced to the desired tetrahydroisoquinoline.
N-Methylation: Finalizing the Target Molecule
Once the Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate core is synthesized, the final step is the introduction of the methyl group at the nitrogen atom (N-methylation).
Experimental Protocol: N-Methylation
-
Reactants: Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate, a methylating agent (e.g., methyl iodide or dimethyl sulfate), and a non-nucleophilic base (e.g., potassium carbonate or triethylamine).
-
Procedure: The tetrahydroisoquinoline derivative is dissolved in an appropriate aprotic solvent (e.g., acetonitrile or dimethylformamide). The base is added, followed by the slow addition of the methylating agent at room temperature. The reaction is stirred until completion, as monitored by TLC.
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The resulting crude product, this compound, is then purified by column chromatography.
Structural Elucidation and Physicochemical Properties
The unambiguous characterization of this compound is crucial for its use in further research and development. A combination of spectroscopic techniques is employed for this purpose.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| Appearance | Expected to be a solid at room temperature. |
| Solubility | Likely soluble in common organic solvents like methanol, chloroform, and ethyl acetate. |
Table 1: Predicted Physicochemical Properties.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the diastereotopic protons of the tetrahydroisoquinoline ring, the N-methyl group (a singlet), and the methyl ester group (a singlet). The aromatic region will likely display a pattern indicative of a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all 12 carbon atoms, including the carbonyl carbon of the ester, the aromatic carbons, the aliphatic carbons of the heterocyclic ring, and the two methyl carbons.[7]
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or other soft ionization techniques would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 205.25. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
Pharmacological Potential: An Exploration of Biological Activities
While specific biological data for this compound is not extensively reported in publicly available literature, the broader class of tetrahydroisoquinolines exhibits a remarkable range of pharmacological activities. This provides a strong rationale for investigating the potential therapeutic applications of this specific derivative.
Anticancer Activity
Numerous studies have highlighted the potential of tetrahydroisoquinoline derivatives as anticancer agents.[7] Their mechanisms of action are diverse and can include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cancer cell proliferation. The substitution pattern on the THIQ scaffold plays a critical role in determining the potency and selectivity of these compounds.
Acetylcholinesterase Inhibition and Neurodegenerative Diseases
Some tetrahydroisoquinoline derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[8] AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The development of novel THIQ-based AChE inhibitors with improved efficacy and safety profiles is an active area of research.[8]
Other Reported Activities
The therapeutic potential of the tetrahydroisoquinoline scaffold extends to a variety of other areas, including:
-
Antimicrobial and Antifungal activity [2]
-
Antiviral properties
-
Cardiovascular effects
Future Directions and Conclusion
This compound represents an intriguing yet underexplored molecule within the vast chemical space of tetrahydroisoquinolines. The synthetic pathways to access this compound are well-established, relying on classical and robust organic reactions. Its structural features, particularly the N-methylation and the 7-carboxylate group, provide avenues for further chemical modification to explore structure-activity relationships (SAR).
Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive biological evaluation across a panel of relevant assays. Given the diverse activities of the THIQ scaffold, screening for anticancer, neuroprotective, and antimicrobial properties would be a logical starting point. The insights gained from such studies will be invaluable in determining the therapeutic potential of this specific derivative and will contribute to the ongoing legacy of the tetrahydroisoquinoline scaffold in drug discovery.
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An In-depth Technical Guide to the Discovery and Synthesis of Novel Tetrahydroisoquinoline (THIQ) Derivatives
Introduction: The THIQ Scaffold as a Privileged Core in Modern Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is one of the most significant heterocyclic motifs in medicinal chemistry. As a core component of numerous alkaloids and natural products, it exhibits a wide array of biological activities.[1][2][3] This structural framework is not only prevalent in nature but also features in several clinically approved drugs, highlighting its status as a "privileged structure." The inherent conformational rigidity and three-dimensional character of the THIQ core allow for precise spatial orientation of substituents, making it an ideal template for designing potent and selective ligands for various biological targets. THIQ derivatives have demonstrated pharmacological potential across a spectrum of diseases, including cancer, neurodegenerative disorders like Alzheimer's and Parkinson's, and infectious diseases.[4][5][6][7]
This guide provides a comprehensive overview of the contemporary strategies employed in the discovery and synthesis of novel THIQ derivatives. It moves beyond classical methods to explore modern, efficient, and stereoselective synthetic pathways. Furthermore, it outlines a logical workflow for the discovery of bioactive THIQ compounds, from initial synthesis to lead optimization, underscoring the critical interplay between synthetic chemistry and biological evaluation.
Modern Synthetic Strategies for Novel THIQ Derivatives
The construction of the THIQ core has been a long-standing objective in organic synthesis. While classical methods laid the groundwork, modern advancements have revolutionized the efficiency, diversity, and stereochemical control achievable.
Classical Foundations: Pictet-Spengler and Bischler-Napieralski Reactions
The two cornerstone methods for THIQ synthesis are the Pictet-Spengler and Bischler-Napieralski reactions.
-
The Pictet-Spengler Reaction : First reported in 1911, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[8][9][10] The driving force is the formation of an electrophilic iminium ion that is attacked by the electron-rich aromatic ring.[9][10] The reaction's utility is particularly high for electron-rich aromatic systems, such as indole or phenol derivatives.[2][9]
-
The Bischler-Napieralski Reaction : Discovered in 1893, this reaction facilitates the cyclization of β-arylethylamides using dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form 3,4-dihydroisoquinolines.[11][12][13][14] These intermediates are then readily reduced to the corresponding THIQ scaffold. The reaction proceeds through an electrophilic aromatic substitution and is most effective with electron-rich arenes.[11][13][15] Modern variations utilize milder conditions, such as triflic anhydride, to broaden the substrate scope.[11]
Contemporary & Asymmetric Methodologies
Modern drug discovery demands precise control over stereochemistry and the ability to generate diverse compound libraries efficiently. Recent synthetic innovations have addressed these needs.
-
Asymmetric Synthesis : Achieving enantiopure THIQs is critical, as different enantiomers often exhibit vastly different biological activities and toxicities. Catalytic asymmetric reduction of dihydroisoquinolines or related imines is a primary strategy.[16][17] This can be accomplished through:
-
Transition-Metal-Catalyzed Asymmetric Hydrogenation : Catalysts based on ruthenium and rhodium, paired with chiral ligands, are highly effective for the asymmetric hydrogenation or transfer hydrogenation of C=N bonds, providing chiral THIQs with high enantiomeric excess (ee).[1][2][17]
-
Organocatalysis : Chiral Brønsted acids, such as chiral phosphoric acids, have emerged as powerful tools for catalyzing enantioselective Pictet-Spengler reactions.[8] These metal-free catalysts activate the imine toward nucleophilic attack, inducing stereoselectivity.
-
-
Multicomponent Reactions (MCRs) : MCRs are powerful tools for generating molecular complexity and diversity from simple starting materials in a single step.[18][19] Several MCRs have been developed for THIQ synthesis, allowing for the rapid assembly of libraries for high-throughput screening.[8][18][20] These reactions often combine readily available starting materials like dihydroisoquinolines, carboxylic acids, and alkynyl ethers to produce highly functionalized THIQ structures.[18][19]
-
Transition-Metal-Catalyzed C-H Activation/Annulation : These advanced methods offer novel and atom-economical routes to THIQs.[21] By directly functionalizing C-H bonds, these strategies can bypass the need for pre-functionalized starting materials, shortening synthetic sequences.[] For example, an olefin difunctionalization approach has been reported where a nitrogen-centered radical adds to a double bond, followed by a [4+2] annulation to construct the THIQ ring.[23]
Discovery of Bioactive THIQs: A Workflow-Oriented Approach
The path from a novel synthetic compound to a viable drug candidate is a systematic process of design, synthesis, and testing.
Figure 1: A generalized workflow for the discovery and optimization of novel THIQ drug candidates.
Hit Identification and Lead Generation
Once a library of novel THIQ derivatives is synthesized, it is subjected to biological screening to identify "hits"—compounds that show desired activity against a specific target (e.g., an enzyme or receptor). High-Throughput Screening (HTS) allows for the rapid evaluation of thousands of compounds. Hits are then validated through dose-response studies to confirm their activity and determine their potency (often expressed as IC₅₀ or EC₅₀ values).
Structure-Activity Relationship (SAR) Studies
After identifying a validated hit, the next phase is lead optimization. This process is driven by Structure-Activity Relationship (SAR) studies, which explore how modifying the chemical structure of the hit molecule affects its biological activity.[24][25][26][27] By systematically synthesizing and testing analogs, researchers can identify the key structural features required for potency and selectivity.
For instance, in developing THIQ-based inhibitors for an enzyme like Poly(ADP-ribose) polymerase (PARP), a common cancer target, an SAR campaign might explore different substituents at various positions of the THIQ core.[28][29][30]
Table 1: Example SAR Data for a Hypothetical THIQ-based PARP Inhibitor
| Compound ID | R¹ Substituent (Position 1) | R² Substituent (Aromatic Ring) | PARP-1 Inhibition IC₅₀ (nM) |
| LEAD-001 | -CH₃ | -H | 150 |
| LEAD-002 | -CH₂Ph | -H | 75 |
| LEAD-003 | -CH₃ | 6-OCH₃ | 120 |
| LEAD-004 | -CH₂Ph | 6-OCH₃ | 35 |
| LEAD-005 | -CH₂Ph | 6-F | 15 |
Causality Insights: The data in Table 1 suggests that a larger, aromatic substituent at the R¹ position (benzyl vs. methyl) is favorable for potency (LEAD-002 vs. LEAD-001). Furthermore, adding an electron-withdrawing fluorine atom at the R² position significantly enhances inhibitory activity (LEAD-005), suggesting a key interaction with the enzyme's active site. This iterative process of synthesis and testing guides the development of a highly potent lead candidate.[26][27]
Case Study: A Representative Experimental Workflow
To provide a practical context, this section details protocols for the asymmetric synthesis of a THIQ derivative and its subsequent biological evaluation.
Protocol 1: Asymmetric Synthesis of a Chiral THIQ via Pictet-Spengler Reaction
This protocol describes the enantioselective synthesis of a 1-substituted THIQ using a chiral phosphoric acid (CPA) organocatalyst.
Figure 2: Experimental workflow for the asymmetric synthesis of a THIQ derivative.
Methodology:
-
Materials & Setup : To a flame-dried 25 mL round-bottom flask under an inert nitrogen atmosphere, add the β-phenylethylamine derivative (1.0 mmol, 1.0 equiv) and the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.05 mmol, 5 mol%).
-
Solvent and Reagent Addition : Add anhydrous toluene (10 mL) via syringe. Stir the solution for 5 minutes at room temperature. Add the aldehyde (1.1 mmol, 1.1 equiv) dropwise.
-
Reaction Monitoring (Self-Validation) : Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed. The causality for this step is to ensure the reaction proceeds to completion, maximizing yield.
-
Workup : Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification and Characterization : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Final Analysis (Self-Validation) : Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Determine the enantiomeric excess (ee) of the product using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. Including positive controls (known reactions) and negative controls (reaction without catalyst) is essential to validate the catalyst's role.
Protocol 2: In Vitro PARP-1 Inhibition Assay
This protocol outlines a method to determine the IC₅₀ value of a synthesized THIQ derivative against the PARP-1 enzyme.
Methodology:
-
Materials : PARP-1 enzyme, NAD⁺ (substrate), biotinylated NAD⁺ (tracer), activated DNA, streptavidin-coated plates, anti-poly(ADP-ribose) antibody, and the synthesized THIQ inhibitor.
-
Assay Setup : In a 96-well plate, add reaction buffer, activated DNA, and varying concentrations of the THIQ inhibitor (e.g., from 1 nM to 100 µM). Include a "no inhibitor" control (positive control for enzyme activity) and a "no enzyme" control (negative control).
-
Enzyme Reaction : Initiate the reaction by adding a mixture of NAD⁺/biotinylated-NAD⁺ and the PARP-1 enzyme to each well. Incubate the plate at room temperature for 60 minutes.
-
Detection : Stop the reaction and transfer the contents to a streptavidin-coated plate to capture the biotinylated, poly(ADP-ribosyl)ated products. After washing, add a primary antibody that recognizes the poly(ADP-ribose) chains, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Readout : Add a chemiluminescent HRP substrate and measure the light output using a plate reader.
-
Data Analysis (Self-Validation) : The signal is proportional to PARP-1 activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value. The inclusion of controls ensures that the observed inhibition is due to the compound's specific action on the enzyme.
Conclusion and Future Perspectives
The tetrahydroisoquinoline scaffold remains a cornerstone of medicinal chemistry, with its privileged structure continuing to yield potent and selective drug candidates. The evolution of synthetic chemistry has provided the tools to access novel, stereochemically complex THIQ derivatives with unprecedented efficiency. Modern strategies like asymmetric catalysis and multicomponent reactions are essential for building the diverse libraries needed for discovery campaigns.[1][8][18] A logical, iterative workflow integrating synthesis, screening, and SAR analysis is paramount for translating these synthetic achievements into tangible therapeutic leads.[26][27] Future research will likely focus on further refining catalytic systems, exploring novel biological targets for THIQ derivatives, and applying computational methods to accelerate the design and optimization process.
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A Comprehensive Technical Guide to the Physicochemical Characterization of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Executive Summary
This guide provides a detailed framework for the comprehensive physicochemical characterization of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate, a heterocyclic compound built upon the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The THIQ nucleus is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] A thorough understanding of a molecule's fundamental properties is a non-negotiable prerequisite for its advancement through the drug discovery and development pipeline. This document, intended for researchers, chemists, and formulation scientists, outlines a multi-technique, logic-driven approach to elucidate the identity, purity, solid-state characteristics, and key development-related parameters of this specific molecule. The protocols and rationale described herein are designed to build a self-validating data package, ensuring scientific rigor and supporting informed decision-making in a research and development setting.
Introduction and Strategic Importance
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a well-established pharmacophore recognized for its versatile biological profile, including antitumor, anti-HIV, and neuroprotective activities.[2][3] The specific analogue, this compound (Structure below), combines the core THIQ structure with an N-methyl group and a methyl ester at the 7-position. These modifications are expected to significantly influence its solubility, metabolic stability, and receptor-binding interactions.[3]
Chemical Structure:
(Simplified 2D representation)
A robust physicochemical characterization is the bedrock upon which all subsequent biological and developmental studies are built. It directly impacts:
-
Compound Integrity: Confirming that the correct molecule has been synthesized and is of sufficient purity for testing.
-
Process Development: Informing decisions on purification, handling, and storage.
-
Formulation Design: Providing critical data (solubility, stability, solid form) necessary to develop a viable dosage form.[4]
-
Regulatory Compliance: Forming a core component of the Chemistry, Manufacturing, and Controls (CMC) section of any regulatory filing.
This guide will proceed through a logical workflow, beginning with absolute structure confirmation and moving toward the functional properties essential for drug development.
Identity, Structure, and Composition
The first principle of characterization is to unequivocally confirm the molecular structure and formula. This is achieved through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.
Molecular Formula and Exact Mass Confirmation
Technique: High-Resolution Mass Spectrometry (HRMS) using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
Causality: While standard mass spectrometry provides the nominal mass, HRMS is essential for confirming the elemental composition. The high mass accuracy (<5 ppm) allows for the differentiation between molecular formulas that may have the same nominal mass. For this compound (C₁₂H₁₅NO₂), the expected monoisotopic mass is 205.1103 Da. Observing a mass-to-charge ratio ([M+H]⁺) of 206.1176 ± 0.001 Da provides high confidence in the assigned molecular formula.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a calibrated ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Operate in positive ion mode to generate the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
Analysis: Compare the measured exact mass of the [M+H]⁺ ion to the theoretical calculated mass for C₁₂H₁₅NO₂ + H⁺. The mass error should be below 5 ppm.
Definitive Structural Elucidation
Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR).
Causality: NMR provides the definitive connectivity map of the molecule, confirming the arrangement of atoms and functional groups. The chemical shift, integration, and multiplicity (splitting pattern) of each signal in the ¹H NMR spectrum correspond to the electronic environment, number of protons, and neighboring protons, respectively. ¹³C NMR confirms the number of unique carbon environments.
Predicted ¹H and ¹³C NMR Spectral Data: The following table summarizes the predicted spectral data based on the compound's structure. Actual experimental values will be used for confirmation.
| Assignment | Predicted ¹H NMR (400 MHz, CDCl₃) | Predicted ¹³C NMR (100 MHz, CDCl₃) | Rationale |
| O-CH₃ (Ester) | ~3.90 ppm (s, 3H) | ~52.0 ppm | Typical chemical shift for a methyl ester. |
| N-CH₃ | ~2.50 ppm (s, 3H) | ~42.5 ppm | Characteristic shift for an N-methyl group on a saturated heterocycle. |
| C4-H₂ | ~2.80 ppm (t, 2H) | ~29.0 ppm | Aliphatic methylene adjacent to the aromatic ring. |
| C3-H₂ | ~2.95 ppm (t, 2H) | ~50.5 ppm | Aliphatic methylene adjacent to the nitrogen atom, deshielded. |
| C1-H₂ | ~3.60 ppm (s, 2H) | ~56.0 ppm | Benzylic methylene adjacent to nitrogen, appearing as a singlet. |
| Aromatic H | ~7.20-7.80 ppm (m, 3H) | ~125-138 ppm | Protons on the substituted benzene ring, with distinct shifts and couplings. |
| C =O (Ester) | - | ~167.0 ppm | Carbonyl carbon of the ester functional group. |
| Aromatic C | - | ~125-140 ppm | Aromatic carbons, including quaternary carbons. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (if needed): If structural ambiguity exists, perform 2D experiments like COSY (proton-proton correlation) and HSQC (proton-carbon one-bond correlation) to confirm assignments.
-
Data Processing: Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals. Compare the experimental spectra to the predicted values for structure confirmation.
Chromatographic Purity and Method Development
For any biological or further physicochemical testing, establishing the purity of the compound is paramount. High-Performance Liquid Chromatography is the gold standard for this purpose.[5]
Technique: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV).
Causality: RP-HPLC separates compounds based on their hydrophobicity. A C18 stationary phase provides a nonpolar environment, while a polar mobile phase (e.g., water/acetonitrile) elutes the compounds. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration. Purity is typically expressed as area percent. This method is crucial for quantifying the target compound and any related impurities or degradation products.[6][7]
Experimental Protocol: HPLC Purity Assessment
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient from 10% B to 90% B over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm, or the λmax determined from a UV scan).
-
Sample Preparation: Prepare a stock solution in a suitable solvent (e.g., methanol) at 1 mg/mL and dilute to ~0.1 mg/mL with the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak to determine purity.
Solid-State and Thermal Properties
The solid-state properties of an active pharmaceutical ingredient (API) dictate its stability, dissolution rate, and manufacturability. Thermal analysis techniques are fundamental to understanding this behavior.[8]
Techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Causality:
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to determine the melting point (an indicator of purity), detect phase transitions, and identify different crystalline forms (polymorphs), which can have different solubilities and stabilities.
-
TGA measures the change in mass of a sample as a function of temperature.[9] It is used to assess thermal stability, determine the temperature of decomposition, and quantify the presence of residual solvents or water (hydrates).[10][11] Often, these are run simultaneously (STA) to correlate thermal events with mass loss.[10]
Experimental Protocol: Simultaneous TGA-DSC Analysis
-
Instrumentation: A simultaneous thermal analyzer (STA) or separate DSC and TGA instruments.
-
Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum or ceramic pan.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature beyond any expected events (e.g., 350 °C) at a constant rate, typically 10 °C/min.[10]
-
Atmosphere: Use an inert purge gas, such as dry nitrogen, at a flow rate of 30-50 mL/min to prevent oxidative degradation.[10]
-
Data Analysis:
-
DSC Thermogram: Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization). The onset temperature of the melting endotherm is typically reported as the melting point.
-
TGA Curve: Analyze the curve for mass loss steps. The onset temperature of a significant mass loss indicates the beginning of thermal decomposition.
-
Physicochemical Parameters for Drug Development
Beyond identity and purity, several key parameters must be determined to assess a compound's "drug-like" properties and guide formulation efforts.
Aqueous Solubility
Causality: Solubility is a critical determinant of bioavailability for orally administered drugs. Poor aqueous solubility can lead to low absorption and limited efficacy. This property must be understood early in development.
Experimental Protocol: Thermodynamic Shake-Flask Solubility
-
Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using the previously developed and validated HPLC-UV method.
-
Reporting: Express the solubility in units such as mg/mL or µM.
Chemical Stability
Causality: A drug substance must be stable under various environmental conditions to ensure it maintains its potency and safety profile throughout its shelf life. Forced degradation studies are used to identify potential degradation pathways and develop stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Study
-
Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 60 °C (in solution) and as a solid powder.
-
Photolytic: Expose to UV/Vis light as per ICH Q1B guidelines.
-
-
Time Points: Sample each condition at various time points (e.g., 0, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples by HPLC-UV.
-
Evaluation: Compare the chromatograms of the stressed samples to the time-zero control. Calculate the percentage of degradation and note the retention times of any new impurity peaks. This confirms the analytical method is "stability-indicating."
Summary of Physicochemical Data
All acquired data should be consolidated into a clear, concise summary table. This serves as a quick reference data sheet for the compound.
| Parameter | Methodology | Result / Expected Value |
| Molecular Formula | HRMS | C₁₂H₁₅NO₂ |
| Monoisotopic Mass | HRMS | 205.1103 Da |
| Appearance | Visual Inspection | To be determined (e.g., White crystalline solid) |
| Purity | RP-HPLC-UV | To be determined (e.g., >99.0% area) |
| Melting Point | DSC | To be determined (e.g., 150-155 °C, onset) |
| Thermal Decomposition | TGA | To be determined (e.g., Onset >250 °C) |
| Aqueous Solubility (pH 7.4) | Shake-Flask HPLC | To be determined |
| Chemical Stability | Forced Degradation | To be determined (e.g., Stable to light, degrades in strong base) |
| ¹H & ¹³C NMR | NMR Spectroscopy | Conforms to proposed structure |
Conclusion
The systematic physicochemical characterization of this compound, as outlined in this guide, provides a robust and essential dataset for its progression as a potential drug candidate. By employing a suite of orthogonal analytical techniques—from mass spectrometry and NMR for identity to HPLC for purity and thermal analysis for solid-state properties—a comprehensive profile of the molecule is established. This data package not only ensures the quality and integrity of the material used in further studies but also provides critical insights that will guide formulation, stability testing, and ultimately, the successful development of a new chemical entity.
References
- BenchChem. (n.d.). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids.
- AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
- NETZSCH. (2023). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals.
- ResearchGate. (n.d.). Thermal Analysis of Pharmaceuticals.
- ResearchGate. (n.d.). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus.
- ATA Scientific Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- MDPI. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants... by Liquid Chromatography.
- ResearchGate. (n.d.). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.
- MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
- SpringerLink. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.
- Guidechem. (n.d.). This compound 1038549-50-6.
- Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives.
- ACS Publications. (n.d.). ASAP (As Soon As Publishable).
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Methodological & Application
Application Note & Protocol: A Robust Synthesis of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active molecules.[1][2] Its rigid framework and defined stereochemical features make it a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antitumor, anti-inflammatory, and neuroprotective properties.[1][2] Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate, in particular, serves as a key intermediate in the synthesis of more complex molecules, where the methyl ester at the 7-position provides a versatile handle for further chemical elaboration.
This application note provides a detailed, field-proven protocol for the synthesis of this compound. The synthetic strategy is designed for efficiency and scalability, employing a classical Pictet-Spengler reaction to construct the core THIQ ring system, followed by a reductive N-methylation. This guide emphasizes not only the procedural steps but also the underlying chemical principles and critical parameters that ensure a successful and reproducible outcome.
Synthetic Strategy Overview
The synthesis of the target compound is accomplished in a two-step sequence starting from the commercially available Methyl 4-(2-aminoethyl)benzoate. The overall workflow is depicted below.
Caption: Overall synthetic workflow for the target molecule.
Experimental Protocols
PART 1: Synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate (Pictet-Spengler Reaction)
The Pictet-Spengler reaction is a robust method for synthesizing tetrahydroisoquinolines. It involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[3][4][5] In this protocol, we utilize formaldehyde as the carbonyl component. The presence of an electron-donating group on the aromatic ring can facilitate the cyclization.[1][6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Methyl 4-(2-aminoethyl)benzoate | 179.22 | 10.0 | 1.79 g |
| Formaldehyde (37% in H₂O) | 30.03 | 12.0 | 1.0 mL |
| Trifluoroacetic acid (TFA) | 114.02 | - | 10 mL |
| Dichloromethane (DCM) | 84.93 | - | 20 mL |
| Saturated Sodium Bicarbonate | - | - | ~50 mL |
| Anhydrous Sodium Sulfate | 142.04 | - | ~5 g |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-(2-aminoethyl)benzoate (1.79 g, 10.0 mmol).
-
Dissolve the starting material in dichloromethane (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (10 mL) to the stirred solution. Caution: The addition of TFA is exothermic.
-
To this acidic solution, add formaldehyde (1.0 mL, 12.0 mmol) dropwise over 5 minutes.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (~50 g).
-
Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:1) to afford Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate as a white solid.
PART 2: Synthesis of this compound (Reductive N-Methylation)
Reductive amination is a highly efficient method for the N-methylation of secondary amines.[7][8] In this step, the secondary amine of the THIQ intermediate reacts with formaldehyde to form an iminium ion, which is then reduced in situ by catalytic hydrogenation to yield the N-methylated product.[9]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate | 191.23 | 5.0 | 0.96 g |
| Formaldehyde (37% in H₂O) | 30.03 | 7.5 | 0.6 mL |
| Palladium on Carbon (10% Pd) | - | - | 100 mg |
| Methanol | 32.04 | - | 50 mL |
| Hydrogen (H₂) gas | 2.02 | - | Balloon |
Procedure:
-
In a 100 mL round-bottom flask, dissolve Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate (0.96 g, 5.0 mmol) in methanol (50 mL).
-
Add formaldehyde (0.6 mL, 7.5 mmol) to the solution.
-
Carefully add 10% Palladium on carbon (100 mg) to the reaction mixture. Caution: Palladium on carbon is flammable.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a crystalline solid.
Characterization Data (Expected)
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm) |
| Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate | C₁₁H₁₃NO₂ | 191.23[10] | White solid | 7.85 (d, 1H), 7.78 (s, 1H), 7.15 (d, 1H), 4.10 (s, 2H), 3.88 (s, 3H), 3.25 (t, 2H), 2.85 (t, 2H), 2.10 (br s, 1H, NH) |
| This compound | C₁₂H₁₅NO₂ | 205.25 | Crystalline solid | 7.88 (d, 1H), 7.81 (s, 1H), 7.20 (d, 1H), 3.89 (s, 3H), 3.65 (s, 2H), 2.95 (t, 2H), 2.70 (t, 2H), 2.50 (s, 3H, N-CH₃) |
Reaction Mechanism Visualization
Caption: Key mechanistic steps in the synthesis.
Troubleshooting and Expert Insights
-
Pictet-Spengler Reaction: The acidity of the reaction medium is crucial. While TFA is effective, other protic or Lewis acids can be employed.[3] The reaction may be sluggish if the aromatic ring is deactivated. In such cases, heating may be necessary, but this can also lead to side product formation.
-
Reductive N-Methylation: Ensure the complete removal of the palladium catalyst by filtration through Celite. Residual palladium can interfere with subsequent reactions and spectroscopic analysis. The use of a hydrogen balloon is generally sufficient for lab-scale synthesis; for larger scales, a Parr hydrogenator is recommended for safety and efficiency.
-
Purification: Both intermediates and the final product are amenable to standard silica gel chromatography. A gradient elution of ethyl acetate in hexanes is typically effective. Recrystallization can be employed for final purification to obtain highly pure material.
Conclusion
This application note details a reliable and reproducible two-step synthesis of this compound. By following the outlined protocols and considering the provided insights, researchers can efficiently access this valuable building block for applications in drug discovery and organic synthesis. The use of well-established reactions ensures the scalability and robustness of the synthetic route.
References
-
Kaur, H., & Singh, J. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12676-12705. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Poupon, E., & Nay, B. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(15), 9469–9536. [Link]
-
G, M., et al. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Current Organic Synthesis, 17(5), 384-394. [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
-
Li, W., et al. (2024). Olefin Difunctionalization for the Synthesis of Tetrahydroisoquinoline, Morpholine, Piperazine, and Azepane. Organic Letters, 26(1), 84-88. [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Alcohols. Retrieved from [Link]
-
Wang, C., et al. (2015). Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. Chemical Communications, 51(54), 10942-10945. [Link]
-
Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]
-
J-Stage. (2021). Synthesis and Evaluation of a Novel Series of 2,7-Substituted-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonists. Retrieved from [Link]
- Google Patents. (n.d.). US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.
- Google Patents. (n.d.). CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.
-
YouTube. (2019, July 29). 08.08 Esterification of Carboxylic Acids. Retrieved from [Link]
-
Poupon, E., & Nay, B. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(15), 9469–9536. [Link]
-
Grygorenko, O. O., et al. (2023). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]
-
Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-10. [Link]
-
Meutermans, W. D. F., et al. (1999). Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. The Journal of Organic Chemistry, 64(1), 111-115. [Link]
-
Wikipedia. (n.d.). Tetrahydroisoquinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methyltetrahydroquinoline. Retrieved from [Link]
-
ResearchGate. (2021). Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Cellular Investigation of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Scientific Context of Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2][3] From anticancer and antimicrobial to neuroprotective effects, THIQ derivatives have consistently emerged as promising leads in drug discovery.[2][4] Their diverse pharmacological profiles stem from the versatile chemistry of the THIQ nucleus, which allows for substitutions at various positions, leading to compounds that can interact with a wide array of biological targets, including G-protein coupled receptors, enzymes, and ion channels.[5][6][7]
This document provides a comprehensive guide for the initial in vitro characterization of a novel THIQ derivative, Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate . While specific biological data for this compound is not yet extensively published, this guide offers a robust framework based on established methodologies for evaluating similar compounds within the THIQ class. The protocols herein are designed to be self-validating and provide a logical progression for elucidating the compound's cytotoxic potential, effects on cell cycle and apoptosis, and potential mechanisms of action.
Compound Handling and Stock Solution Preparation
Proper handling and preparation of the test compound are critical for reproducible and accurate results.
2.1. Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C11H13NO2 | PubChem[8] |
| Molecular Weight | 191.23 g/mol | PubChem[8] |
| IUPAC Name | methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate | PubChem[8] |
2.2. Protocol for Stock Solution Preparation
-
Initial Solubility Testing: Before preparing a high-concentration stock, it is advisable to test the solubility of the compound in various solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial screening due to its ability to dissolve a wide range of organic molecules.
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Weigh out 1.91 mg of this compound.
-
Add 1 mL of sterile, anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.[9]
-
Visually inspect the solution to ensure there are no precipitates.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller volumes in sterile, light-protective vials to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. When stored properly, stock solutions in DMSO are typically stable for several months.
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Foundational In Vitro Assays: A Step-by-Step Approach
The following protocols outline a logical workflow for the initial characterization of the compound's effects on cultured cells. The choice of cell lines should be guided by the research question. For general cytotoxicity screening, a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and a non-cancerous cell line (e.g., normal human fibroblasts) is recommended to assess for potential cancer-specific effects.[4][10]
General Cell Culture and Compound Treatment Workflow
Caption: General workflow for in vitro compound testing.
Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay provides a quantitative measure of cell density based on the binding of the SRB dye to cellular proteins. It is a reliable and sensitive method for determining cell viability.[10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the 10 mM DMSO stock. A typical concentration range for initial screening is 0.01 µM to 100 µM.[10]
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control (a known cytotoxic agent like Doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.
-
-
Incubation: Incubate the treated plates for 72 hours.
-
Cell Fixation:
-
Gently discard the supernatant.
-
Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining:
-
Add 70 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 10-30 minutes.
-
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization: Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Data Acquisition: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol: Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or trypsin.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This assay quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Seeding and Treatment: Treat cells in 6-well plates with the compound for 24 hours.
-
Cell Harvesting and Fixation:
-
Harvest the cells as described for the apoptosis assay.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram can be analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Investigating Potential Mechanisms of Action
The broad bioactivity of the THIQ scaffold suggests several potential molecular targets.[1][2] Based on studies of similar compounds, initial mechanistic investigations could focus on pathways commonly perturbed by THIQ derivatives.
Caption: Potential mechanisms of action for THIQ derivatives.
4.1. Hypothesis-Driven Experiments
-
Anti-Angiogenesis: If the compound shows potent cytotoxicity, an endothelial tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) could be performed to assess its effect on angiogenesis, a known target of some THIQ derivatives.[11]
-
Enzyme Inhibition: Based on published data for other THIQs, commercially available enzyme activity assays for targets like Dihydrofolate Reductase (DHFR) or Cyclin-Dependent Kinase 2 (CDK2) could be employed.[12]
-
Receptor Binding: Radioligand binding assays could be used to determine if the compound interacts with specific receptors, such as adrenergic or opioid receptors, which are known targets for some THIQ analogs.[5][13]
Concluding Remarks
This guide provides a foundational framework for the in vitro characterization of this compound. By systematically applying these protocols, researchers can generate a robust preliminary dataset on the compound's bioactivity, which will be crucial for guiding further mechanistic studies and potential therapeutic development. The versatility of the tetrahydroisoquinoline scaffold suggests a rich field for discovery, and a methodical approach to its exploration is paramount.
References
-
Al-Ghorbani, M., et al. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 25(16), 3749. Available at: [Link]
-
Boissier, J. R., et al. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29. Available at: [Link]
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Boissier, J. R., et al. (1996). Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Pharmazie, 51(6), 397-399. Available at: [Link]
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El-Sayed, N. F., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Molecules, 26(19), 5998. Available at: [Link]
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Hsieh, M. K., et al. (2021). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. Viruses, 13(5), 785. Available at: [Link]
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Jordaan, M. A., & Ebenezer, O. (2023). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. ResearchGate. Available at: [Link]
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Kanamori, A., et al. (2021). Synthesis and Evaluation of a Novel Series of 2,7-Substituted-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonists. Chemical and Pharmaceutical Bulletin, 69(4), 356-373. Available at: [Link]
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Sayed, E. M., et al. (2023). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity and antioxidant properties. ResearchGate. Available at: [Link]
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Singh, K., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13997-14024. Available at: [Link]
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Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 22-35. Available at: [Link]
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Freeman, K. B., et al. (2014). Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide. Journal of Medicinal Chemistry, 57(17), 7346-7357. Available at: [Link]
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Application Notes and Protocols for Determining the Biological Activity of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust biochemical and cell-based assays to characterize the biological activity of the novel compound, Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3] Given the nascent stage of investigation for this specific analog, this guide presents a strategic, multi-tiered approach, beginning with broad target-class identification and culminating in specific, validated assays to determine potency, mechanism of action, and cellular engagement.
Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a core component of numerous natural products and synthetic compounds that display significant biological effects.[1][4] This scaffold's rigid, yet three-dimensional, structure allows for precise orientation of functional groups, making it an ideal framework for interacting with a diverse range of biological targets. Clinically relevant drugs and research compounds incorporating the THIQ moiety have been shown to act as antitumor, antibacterial, antiviral, and neuroprotective agents, often by modulating the activity of enzymes or G-protein coupled receptors (GPCRs).[2][3]
This compound is a novel analog whose specific biological target and activity are yet to be elucidated. The presence of the methyl ester and the N-methyl group suggests potential interactions with enzymes that recognize carboxylated or methylated substrates. This document outlines a systematic workflow to first identify the molecular target(s) of this compound and then develop robust assays to quantify its activity.
Part 1: A Strategic Approach to Target Identification and Assay Development
The primary challenge with a novel compound is the unknown nature of its biological target. A logical and efficient workflow is critical to navigate this uncertainty. We propose a three-phase approach that moves from broad, high-throughput screening to specific, validated, and physiologically relevant assays.
Caption: A three-phase workflow for characterizing a novel compound.
Part 2: Primary Biochemical Assay Development - A Hypothetical Case Study with a Methyltransferase Target
Let us hypothesize that the initial broad panel screen identified this compound as a potential inhibitor of a histone methyltransferase (HMT), a class of enzymes that are attractive targets in oncology.[5] HMTs catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to a lysine or arginine residue on a histone protein, producing S-adenosylhomocysteine (SAH) as a byproduct.[6]
Rationale for Assay Technology Selection
Several technologies are suitable for measuring HMT activity, each with distinct advantages and disadvantages. The choice of technology is a critical step in developing a robust and reliable assay.[7][8]
| Assay Technology | Principle | Advantages | Disadvantages |
| Fluorescence Polarization (FP) | Measures the change in rotational speed of a fluorescently labeled substrate upon enzymatic modification or binding.[9][10][11] | Homogeneous (no-wash), cost-effective, widely available instrumentation.[12] | Requires a suitable fluorescent probe; can be prone to interference from fluorescent compounds. |
| AlphaLISA®/AlphaScreen® | Proximity-based assay where singlet oxygen transfer between donor and acceptor beads generates a signal when brought together by a biological interaction.[13][14] | Highly sensitive, homogeneous, suitable for low-turnover enzymes.[5] | Can be sensitive to light and certain buffer components; may require specialized antibodies or reagents.[13][15] |
| LC-MS Based Assays | Directly measures the formation of the product or depletion of the substrate by mass spectrometry.[16][17][18] | Label-free, highly specific, provides direct measurement of enzymatic activity, reduces false positives.[19][20] | Lower throughput, requires specialized and expensive instrumentation, more complex data analysis. |
For initial hit validation and inhibitor characterization, Fluorescence Polarization (FP) offers a balanced combination of sensitivity, ease of use, and cost-effectiveness. We will proceed with developing an FP-based competition assay.
Principle of the Fluorescence Polarization (FP) Competition Assay
This assay design relies on the displacement of a fluorescently labeled ligand (tracer) from the target enzyme by the unlabeled test compound (this compound).
Caption: Principle of a Fluorescence Polarization competition assay.
Detailed Protocol: FP-Based HMT Inhibition Assay
This protocol is a template and requires optimization for the specific HMT and tracer used.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20. Rationale: This buffer composition provides a stable environment for most enzymes, with DTT to prevent oxidation and Tween-20 to minimize non-specific binding.
-
HMT Enzyme: Reconstitute the lyophilized enzyme in the assay buffer to a stock concentration of 1 µM. Aliquot and store at -80°C.
-
Fluorescent Tracer: Prepare a 10 µM stock solution of the fluorescently labeled ligand in DMSO.
-
Test Compound: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO.
2. Assay Optimization:
-
Enzyme Titration: Determine the optimal enzyme concentration that gives a robust signal window. Titrate the enzyme against a fixed concentration of the fluorescent tracer.
-
Tracer Titration: Determine the Kd (dissociation constant) of the tracer for the enzyme to ensure the assay is run under appropriate binding conditions.
3. Experimental Procedure (384-well plate format):
-
Add 10 µL of assay buffer to all wells.
-
Add 0.2 µL of the test compound serial dilutions to the sample wells. Add 0.2 µL of DMSO to the "High FP" (maximum binding) and "Low FP" (no enzyme) control wells.
-
Add 5 µL of the HMT enzyme solution (at 2x final concentration) to all wells except the "Low FP" controls. Add 5 µL of assay buffer to the "Low FP" wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Add 5 µL of the fluorescent tracer (at 4x final concentration) to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the fluorescence polarization on a suitable plate reader.[10]
4. Data Analysis:
-
Calculate polarization values in millipolarization units (mP).
-
Normalize the data using the "High FP" (0% inhibition) and "Low FP" (100% inhibition) controls.
-
Plot the normalized response against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Recommended Value | Purpose |
| Final Assay Volume | 20 µL | Miniaturization for HTS.[21] |
| Final DMSO Concentration | <1% | To avoid solvent effects on enzyme activity. |
| Plate Type | Low-volume, black, 384-well | Minimizes background fluorescence and allows for small volumes. |
| Z'-factor | > 0.5 | A statistical measure of assay quality and robustness.[5] |
Part 3: Cell-Based Secondary Assay Development
Confirming the activity of a compound in a cellular context is a critical step to bridge the gap between biochemical activity and potential physiological effects.[22][23] A cell-based assay can provide information on cell permeability, on-target engagement, and potential cytotoxicity.
Rationale and Strategy
Assuming our compound inhibits an HMT, a relevant cell-based assay would measure a downstream consequence of this inhibition. For example, if the HMT is responsible for a specific histone methylation mark that represses gene transcription, we could measure the re-expression of a target gene.
Caption: A hypothetical signaling pathway for a cell-based HMT inhibitor assay.
Detailed Protocol: Target Gene Re-expression Assay (qPCR)
This protocol outlines the measurement of changes in target gene mRNA levels following treatment with the test compound.
1. Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., a cancer cell line where the target HMT is overexpressed) in appropriate media.
-
Seed cells in a 24-well plate at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere overnight.
-
Treat the cells with a dose-response curve of this compound (e.g., 0.1 nM to 10 µM) for 24-48 hours. Include a vehicle control (DMSO).
2. RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
3. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, SYBR Green Master Mix, and primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB for normalization).
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
4. Data Analysis:
-
Calculate the fold change in target gene expression for each compound concentration.
-
Plot the fold change against the logarithm of the compound concentration.
-
Fit the data to determine the EC50, the concentration at which 50% of the maximal effect is observed.
Part 4: Assay Validation and Regulatory Considerations
For any assay intended to support a drug discovery program, validation is essential to ensure the data is reliable and reproducible. Regulatory bodies like the FDA provide guidance on phase-appropriate assay validation.[24][25][26][27]
Key Validation Parameters:
-
Precision: The closeness of agreement between independent test results (intra-assay and inter-assay variability).
-
Accuracy: The closeness of the determined value to the true value.
-
Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.
-
System Suitability: Ensuring the assay system is performing correctly on the day of the experiment, often monitored using a positive control inhibitor with a known potency.
By following this structured approach, researchers can efficiently and rigorously characterize the biological activity of novel compounds like this compound, paving the way for further preclinical development.
References
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- Working principle of the AlphaLISA assay. Acceptor beads bind to the... (n.d.). ResearchGate.
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"analytical methods for Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate detection"
Application Note & Protocol
Topic: A Guide to the Analytical Determination of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate and Related Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse biological activities.[1] this compound is a specific derivative of this class, relevant in drug discovery and development. Its accurate quantification in various matrices, from reaction mixtures to biological fluids, is critical for pharmacokinetic, toxicological, and quality control studies. This document provides a comprehensive guide to developing robust analytical methods for this compound, focusing on the two most pertinent techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. While specific, validated methods for this exact molecule are not widely published, the principles and protocols detailed herein are adapted from established methods for the broader THIQ class and provide a scientifically rigorous foundation for method development and validation.
Physicochemical Properties & Analytical Strategy
A successful analytical method is built upon an understanding of the analyte's chemical nature.
-
Structure: this compound
-
Molecular Formula: C₁₂H₁₅NO₂
-
Molecular Weight: 205.25 g/mol
-
-
Key Structural Features:
-
Tertiary Amine (pKa ~8-9): The N-methylated tetrahydroisoquinoline nitrogen is basic and will be protonated at acidic pH. This is a critical handle for achieving good peak shape in reversed-phase chromatography.
-
Aromatic Ring & Ester: This conjugated system acts as a chromophore, enabling UV detection.
-
Moderate Polarity: The molecule is suitable for reversed-phase liquid chromatography.
-
Strategic Considerations: The primary analytical challenge is achieving sensitive and selective detection, especially in complex biological matrices where interferences are abundant. Our strategy is twofold:
-
HPLC-UV: A foundational method for relatively high-concentration samples (e.g., synthesis reaction monitoring, formulation analysis). It is robust, accessible, and cost-effective.
-
LC-MS/MS: The gold standard for trace-level quantification in complex samples like plasma or tissue homogenates, offering unparalleled sensitivity and specificity.[2]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for purity assessment, in-process control, and quantification of the analyte in non-biological matrices.
Principle of the Method
Reversed-phase HPLC separates compounds based on their hydrophobicity. The analyte is injected onto a non-polar stationary phase (e.g., C18) and eluted with a polar mobile phase. By adding an acidic modifier to the mobile phase, the tertiary amine of the analyte is protonated ([M+H]⁺), preventing peak tailing and ensuring sharp, symmetrical peaks for reliable integration. A Photo-Diode Array (PDA) detector is recommended for initial development to determine the optimal detection wavelength and assess peak purity.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, degasser, autosampler, column thermostat, and a UV or PDA detector.
-
Column Selection: A C18 column is the workhorse for this type of molecule.[3][4][5] A column with high silanol activity shielding (end-capping) is recommended.
-
Example: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water. (Use HPLC-grade water and acid).
-
Solvent B: 0.1% Formic Acid in Acetonitrile. (Use HPLC-grade acetonitrile).
-
Causality: Formic acid is a volatile modifier compatible with mass spectrometry, making this method easily transferable to LC-MS/MS. It ensures the analyte is in a single, protonated state for consistent retention and peak shape.[5]
-
-
Chromatographic Conditions:
-
Run in isocratic or gradient mode. A gradient is recommended for method development to efficiently screen for optimal elution conditions and separate potential impurities.
-
Example Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Standard and Sample Preparation:
-
Stock Solution: Accurately weigh ~5 mg of the reference standard and dissolve in a known volume (e.g., 10 mL) of 50:50 Acetonitrile:Water to create a 500 µg/mL stock.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to avoid peak distortion. Filter through a 0.45 µm syringe filter before injection.
-
Data Presentation: HPLC-UV Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | General purpose, excellent retention for moderately polar compounds.[3][4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase; acidifier for peak shape control.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for elution. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Typical volume; adjust based on concentration. |
| Detection | PDA Scan 200-400 nm; Quantify at λmax (~230 or 275 nm) | Identify optimal wavelength and check for co-eluting impurities. |
Visualization: HPLC-UV Workflow
Caption: General workflow for sample analysis by HPLC-UV.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides the high sensitivity and selectivity required for quantifying the analyte in complex biological matrices like plasma, urine, or tissue homogenates.[2][6]
Principle of the Method
LC-MS/MS combines the separation power of HPLC with the sensitive and specific detection of a triple quadrupole mass spectrometer. The analyte is first separated chromatographically, then ionized, typically using Electrospray Ionization (ESI). In the mass spectrometer, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, characteristic fragment ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for quantification at very low levels (pg/mL to ng/mL).[2]
Experimental Protocol: LC-MS/MS
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
LC Method:
-
Adapt the HPLC-UV method. Using UPLC with smaller particle size columns (e.g., ≤1.8 µm) can significantly shorten run times and improve peak sharpness.
-
Ensure all mobile phase additives (e.g., formic acid, ammonium formate) are volatile. Non-volatile buffers like phosphate will contaminate the MS source.[2]
-
-
MS/MS Parameter Optimization:
-
Ionization Mode: ESI in Positive Ion Mode is required due to the basic nitrogen.
-
Analyte Tuning: Directly infuse a ~1 µg/mL solution of the analyte into the mass spectrometer to optimize source parameters and identify the precursor and product ions.
-
Precursor Ion (Q1): The protonated molecule [M+H]⁺ is expected at m/z 206.1 .
-
Product Ion Scan (Q3): Fragment the precursor ion using collision-induced dissociation (CID) with argon gas. Predictable product ions would involve the loss of the methoxy group from the ester (loss of 31 Da, fragment at m/z 175.1) or cleavage of the heterocyclic ring, a common pathway for THIQs.[2] Select at least two stable, intense product ions for the MRM method.
-
-
-
Sample Preparation from Biological Matrix (e.g., Plasma):
-
The goal is to remove proteins and phospholipids that interfere with ionization.
-
Protocol A: Protein Precipitation (PPT): [7]
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase for injection.
-
-
Protocol B: Solid-Phase Extraction (SPE): [2][4]
-
Cartridge: Use a mixed-mode cation exchange or a reversed-phase polymer-based cartridge.
-
Condition: Wash the cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load: Load the plasma sample (pre-treated with acid, e.g., 1% formic acid).
-
Wash: Wash with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and reconstitute as in the PPT protocol. Trustworthiness: SPE provides a significantly cleaner extract than PPT, which is crucial for minimizing matrix effects and achieving the lowest limits of quantification.[2]
-
-
Data Presentation: Proposed LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | UPLC dimensions for fast, efficient separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile and promotes ionization.[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile and promotes ionization. |
| Flow Rate | 0.4 mL/min | Appropriate for 2.1 mm ID columns. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Protonates the basic nitrogen for detection. |
| Precursor Ion [M+H]⁺ | m/z 206.1 | Corresponds to the protonated molecule. |
| MRM Transition 1 | m/z 206.1 → 175.1 (Hypothetical) | Quantifier: Typically the most intense fragment. |
| MRM Transition 2 | m/z 206.1 → [Other] (Hypothetical) | Qualifier: For identity confirmation. |
Visualization: LC-MS/MS Bioanalytical Workflow
Caption: Bioanalytical workflow using protein precipitation for LC-MS/MS.
Method Validation Principles
Once a method is developed, it must be validated to ensure it is fit for purpose. Key validation parameters, based on regulatory guidance, include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[8]
-
Linearity: A demonstration that the detector response is directly proportional to the analyte concentration over a defined range. A correlation coefficient (r²) of >0.99 is typically required.[2]
-
Accuracy & Precision: Accuracy measures how close the measured value is to the true value, while precision measures the reproducibility of the measurement. Assessed at multiple concentrations (e.g., LLOQ, low, mid, high QC).[9]
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[2][8]
-
Recovery: The efficiency of the extraction process from the sample matrix.[2]
-
Matrix Effect: The alteration of ionization efficiency due to co-eluting components from the matrix. This must be assessed to ensure quantification is not compromised.[9]
Conclusion
The analytical determination of this compound can be reliably achieved using standard chromatographic techniques. For routine analysis of pure substances or formulations, a straightforward reversed-phase HPLC-UV method provides the necessary robustness and performance. For demanding applications requiring trace-level detection in complex biological fluids, a highly sensitive and specific LC-MS/MS method is the authoritative choice. The protocols and principles outlined in this guide provide a comprehensive and scientifically sound framework for researchers to develop and validate fit-for-purpose analytical methods for this important class of molecules.
References
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Dostert, P., Strolin Benedetti, M., & Dordain, G. (1991). A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry. Journal of Neural Transmission. General Section, 85(1), 61–73. [Link]
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Přech, J., Matoušek, V., Václavík, J., et al. (2013). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. American Journal of Analytical Chemistry, 4, 125-133. [Link]
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Přech, J., Matoušek, V., Václavík, J., et al. (2013). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroform. ResearchGate. [Link]
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SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. SIELC. [Link]
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Melchior, C. L. (1974). Gas Chromatography and Electron Capture Detection of Tetrahydroisoquinolines and Related Catecholamines. Loyola eCommons. [Link]
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Pocoň, E., Głośnicka, I., & Niderla-Bielińska, J. (2007). SPE-HPLC determination of new tetrahydroisoquinoline derivatives in rat plasma. Acta Poloniae Pharmaceutica, 64(3), 199-204. [Link]
-
Kim, I. H., Hahn, M. K., & Kim, Y. S. (2005). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples by liquid chromatography-tandem mass spectrometry. Archives of Pharmacal Research, 28(1), 101-108. [Link]
-
Bilenko, V. A., Huliak, V., Kinakh, S., et al. (2020). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]
-
Anonymous. (n.d.). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Source not specified. [Link]
-
Wang, Y., Sun, J., Zhang, Z., et al. (2020). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. Molecules, 25(23), 5738. [Link]
-
de Oliveira, R. B., de Souza, A. C. B., da Silva, V. C., et al. (2021). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. Journal of Medicinal Chemistry, 64(2), 1141-1157. [Link]
-
Wu, H. L., Chen, S. H., & Kou, H. S. (2002). High performance liquid chromatography analysis of tetrahydrozoline hydrochloride in ophthalmic solution by silica column eluted with aqueous solvent mixtures. Journal of Food and Drug Analysis, 10(1). [Link]
-
Gašpar, M., Poláčková, V., & Koóš, M. (2010). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Molecules, 15(11), 8094-8111. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. . [Link]
-
Faheem, Kumar, B. K., Sekhar, K. V. G. C., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(26), 15836-15869. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate. PubChem. [Link]
-
Głowacka, I. E., & Hayes, J. M. (2021). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 26(7), 2004. [Link]
-
Self, R. L., Miller, A. K., Williams, A. D., & Gaddy, M. A. (2024). Comprehensive LC-MS-MS analysis of THC isomers, analogs, homologs, and metabolites in blood and urine. Journal of Analytical Toxicology, 48(4), 315-325. [Link]
-
Ukraintsev, I. V., Avdeenko, A. P., Konovalova, S. A., et al. (2019). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 24(20), 3760. [Link]
-
Głowacki, R., Giebułtowicz, J., & Wroczyński, P. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 14(1), 26084. [Link]
-
Karschner, E. L., Darwin, W. D., Goodwin, R. S., et al. (2024). LC-MS-MS quantification of Δ8-THC, Δ9-THC, THCV isomers and their main metabolites in human plasma. Journal of Analytical Toxicology, 48(6), 563-573. [Link]
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Application Notes and Protocols: Derivatization of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate for Bioassays
Introduction: The Privileged Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is found in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities. THIQ derivatives have been investigated for their potential as antitumor, anti-inflammatory, antiviral, and neuroprotective agents, among other therapeutic applications.[3][4][5] The versatility of the THIQ scaffold lies in its rigid bicyclic structure, which allows for the precise spatial orientation of various functional groups, facilitating interactions with diverse biological targets.
Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate serves as a valuable starting material for the generation of compound libraries for bioassay screening. The presence of a secondary amine at the 2-position and a methyl ester at the 7-position provides two key handles for chemical modification, allowing for systematic exploration of the structure-activity relationship (SAR). This guide provides detailed protocols for the derivatization of this core structure and subsequent evaluation of the synthesized compounds in relevant bioassays.
Part 1: Derivatization Strategies and Protocols
The derivatization of this compound can be primarily approached through two main avenues: modification of the ester functionality at the 7-position and substitution at the secondary amine in the 2-position.
Modification of the Carboxylate Group: Amide Library Synthesis
The conversion of the methyl ester to a diverse library of amides is a common and effective strategy to explore new chemical space and modulate the pharmacological properties of the parent molecule. This is typically a two-step process involving the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a variety of primary and secondary amines.
The saponification of the methyl ester is a straightforward procedure to yield the carboxylic acid, which is the immediate precursor for amide coupling.
Protocol 1: Hydrolysis of this compound
Materials:
-
This compound
-
Methanol (MeOH)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, pH paper, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (10 mL per gram of starting material) in a round-bottom flask.
-
Add 1 M NaOH solution (2.0 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and acidify the solution to approximately pH 3-4 with 1 M HCl. A precipitate of the carboxylic acid should form.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid. The product can be used in the next step without further purification if it is of sufficient purity.
Causality Behind Experimental Choices:
-
The use of a slight excess of NaOH ensures complete hydrolysis of the ester.
-
Methanol is a suitable solvent as it is miscible with the aqueous NaOH solution.
-
Acidification is crucial to protonate the carboxylate salt and precipitate the free carboxylic acid, which is more soluble in organic solvents for extraction.
With the carboxylic acid in hand, a variety of coupling reagents can be employed to form the amide bond with a library of amines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are two of the most common and efficient coupling systems.[1][6][7]
Protocol 2: HATU-Mediated Amide Coupling
Materials:
-
2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
-
Primary or secondary amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringes, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine (1.1 eq), followed by DIPEA (3.0 eq).
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture dropwise at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Causality Behind Experimental Choices:
-
HATU is a highly efficient coupling reagent that forms a reactive HOBt ester in situ, minimizing side reactions and racemization (if chiral centers are present).[8]
-
DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.[8]
-
The aqueous workup with NaHCO₃ removes unreacted carboxylic acid and acidic byproducts.
Protocol 3: EDC/HOBt-Mediated Amide Coupling
Materials:
-
2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
-
Primary or secondary amine (1.1 eq)
-
EDC hydrochloride (1.5 eq)
-
HOBt (1.2 eq)
-
Triethylamine (TEA) or DIPEA (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringes, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF in a round-bottom flask.
-
Add TEA or DIPEA (2.0 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.5 eq) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
EDC is a water-soluble carbodiimide that activates the carboxylic acid. The byproduct, a urea derivative, is also water-soluble, simplifying purification.[6]
-
HOBt is added to suppress side reactions, such as the formation of N-acylurea, and to reduce the risk of racemization by forming a more reactive HOBt ester intermediate.[6]
-
The acidic and basic washes in the workup are essential for removing unreacted starting materials and byproducts.
Table 1: Comparison of Amide Coupling Reagents
| Reagent System | Advantages | Disadvantages |
| HATU/DIPEA | High coupling efficiency, fast reaction times, low racemization.[8] | Higher cost, can be sensitive to moisture. |
| EDC/HOBt | Cost-effective, water-soluble byproducts for easy removal, well-established.[1][9] | Can lead to side reactions if not controlled, potential for racemization.[6] |
Modification of the Secondary Amine: N-Alkylation
The secondary amine of the tetrahydroisoquinoline ring can be alkylated to introduce a variety of substituents. Reductive amination is a robust and widely used method for this transformation.[4][10]
Protocol 4: Reductive Amination for N-Alkylation
Materials:
-
This compound (or an amide derivative)
-
Aldehyde or Ketone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringes, separatory funnel, rotary evaporator.
Procedure:
-
To a stirred solution of the tetrahydroisoquinoline (1.0 eq) and the aldehyde or ketone (1.2 eq) in DCE or THF, add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent that readily reduces the in situ formed iminium ion but does not typically reduce the starting aldehyde or ketone, thus minimizing side products.[4][11]
-
The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion intermediate.[11]
-
DCE and THF are common aprotic solvents for reductive amination reactions.
Part 2: Bioassay Protocols
Once a library of derivatives has been synthesized, the next step is to evaluate their biological activity. The following are detailed protocols for common bioassays relevant to tetrahydroisoquinoline derivatives, which have shown promise in areas such as oncology and neuroscience.[2][3]
In Vitro Anticancer Activity: Cell Viability Assays
MTT and XTT assays are colorimetric assays widely used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[12][13] These assays are fundamental for initial screening of potential anticancer compounds.
Protocol 5: MTT Cell Viability Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)[14]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized tetrahydroisoquinoline derivatives dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates, multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37 °C to allow for the formation of formazan crystals.[12]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 6: XTT Cell Viability Assay
The XTT assay is an alternative to the MTT assay where the formazan product is water-soluble, eliminating the solubilization step.[13][15]
Materials:
-
Same as for the MTT assay, but instead of MTT and solubilization solution, you will need:
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37 °C.
-
Absorbance Measurement: Read the absorbance at 450-500 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and IC₅₀ values as described for the MTT assay.
Target-Based Screening: Enzyme Inhibition and Receptor Binding Assays
This protocol provides a general framework for an in vitro enzyme inhibition assay. Specific components like the enzyme, substrate, and detection method will vary depending on the target. As an example, consider the inhibition of an enzyme like Dihydrofolate Reductase (DHFR), a target for some anticancer drugs.[14]
Materials:
-
Recombinant human enzyme (e.g., DHFR)
-
Substrate (e.g., Dihydrofolic acid for DHFR)
-
Cofactor (e.g., NADPH for DHFR)
-
Assay buffer (specific to the enzyme)
-
Synthesized tetrahydroisoquinoline derivatives
-
Known inhibitor (positive control, e.g., Methotrexate for DHFR)
-
96-well microplate, microplate reader (spectrophotometer or fluorometer).
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, cofactor, and test compounds in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.
-
Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme (e.g., 37 °C) to allow the inhibitor to bind to the enzyme.[5]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate and cofactor to each well.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader. For DHFR, the oxidation of NADPH to NADP⁺ can be monitored by the decrease in absorbance at 340 nm.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.
This protocol outlines a competitive radioligand binding assay to determine the affinity of the synthesized compounds for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radioligand (a radioactive molecule with known high affinity for the receptor)
-
Assay buffer
-
Synthesized tetrahydroisoquinoline derivatives (unlabeled competitor)
-
Known unlabeled ligand (positive control)
-
Glass fiber filters
-
Scintillation cocktail
-
Filter manifold, scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its K_d value, and the test compound at various concentrations.[16][17]
-
Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes at room temperature or 37 °C).[17]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filter manifold. This separates the receptor-bound radioligand from the unbound radioligand.[16]
-
Washing: Wash the filters several times with ice-cold assay buffer to remove non-specifically bound radioligand.[16]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the test compound. Fit the data to a competition binding equation to determine the IC₅₀ value, which can then be converted to a Ki (inhibition constant) value.
Visualization of Workflows
Conclusion
The protocols outlined in this application note provide a robust framework for the derivatization of this compound and the subsequent biological evaluation of the synthesized compounds. By systematically modifying the core structure and employing a panel of relevant bioassays, researchers can effectively explore the structure-activity relationships of this privileged scaffold and identify promising lead compounds for further drug development efforts. It is imperative to meticulously characterize all synthesized compounds by appropriate analytical methods (NMR, LC-MS, HRMS) to ensure their identity and purity before biological testing.
References
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-35.
- Khattab, S. N., & El-Faham, A. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & medicinal chemistry, 23(17), 5488–5494.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Chemistry Stack Exchange. (2014, November 24). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid? Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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Application Notes & Protocols for the Experimental Use of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate in Neurobiology
Abstract
This document provides a comprehensive guide for the initial neurobiological investigation of the novel compound, Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (hereafter referred to as M2M-THIQ-7C). The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in neuroscience, found in both natural products and synthetic molecules with a wide range of activities, from neuroprotection to potential neurotoxicity.[1][2] Certain endogenous THIQs, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have demonstrated antidepressant and parkinsonism-preventing properties, partly through the inhibition of monoamine oxidase (MAO) and antagonism of the glutamatergic system.[3] This guide outlines a logical, multi-tiered experimental workflow designed to characterize the neuropharmacological profile of M2M-THIQ-7C, a previously uncharacterized derivative. The protocols provided herein are designed to be self-validating and are grounded in established methodologies for assessing cytotoxicity, neuroprotection, anti-neuroinflammatory potential, and mechanism of action in relevant cellular models.
Introduction: The Scientific Rationale
The THIQ core structure is of significant interest due to its structural similarity to both endogenous neurochemicals and known neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[4][5] The biological effects of THIQ derivatives are highly dependent on their substitution patterns.[2][6] For instance, 1MeTIQ is considered a neuroprotective agent, whereas other related compounds can be neurotoxic by inhibiting mitochondrial function or increasing oxidative stress.[3][7]
M2M-THIQ-7C possesses two key modifications from the parent THIQ structure: an N-methylation at the 2-position and a methyl carboxylate ester at the 7-position. These modifications can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and target engagement. The N-methylation may influence its interaction with monoamine transporters or enzymes, while the C7-ester could affect cell permeability and provide a handle for metabolic hydrolysis.
This guide proposes a systematic approach to de-risk and characterize M2M-THIQ-7C, starting with fundamental safety and activity profiling before proceeding to more complex mechanistic studies.
Overall Experimental Workflow
The following diagram outlines the proposed research cascade for characterizing M2M-THIQ-7C.
Caption: Figure 1. M2M-THIQ-7C Research Workflow
Compound Preparation and Physicochemical Characterization
Prior to any biological assessment, the identity, purity, and fundamental properties of M2M-THIQ-7C must be rigorously established.
Synthesis
Synthesis of THIQ derivatives is commonly achieved via the Pictet-Spengler or Bischler-Napieralski reactions.[1] A plausible route for M2M-THIQ-7C could involve the cyclization of an appropriate N-methyl-phenylethylamine derivative with an aldehyde, followed by functional group manipulations to install the C7-carboxylate. Purity should be assessed by HPLC and NMR, with a minimum standard of >98% for use in biological assays.
Physicochemical Data
Accurate biological data depends on understanding the compound's behavior in aqueous media.
Table 1: Physicochemical Properties of M2M-THIQ-7C (Hypothetical Data)
| Property | Method | Result | Notes |
|---|---|---|---|
| Molecular Weight | Calculated | 205.25 g/mol | C12H15NO2 |
| Aqueous Solubility | Kinetic Solubility Assay | 75 µM (pH 7.4) | Limited solubility; prepare stock in DMSO. |
| LogP | Calculated | 2.1 | Suggests good potential for cell permeability. |
| Stability in Media | HPLC-UV (37°C, 24h) | >95% remaining | Stable in standard cell culture media (e.g., DMEM). |
| Stock Solution | - | 20 mM in 100% DMSO | Store at -20°C; avoid freeze-thaw cycles. |
In Vitro Neuropharmacology Profiling
This section details the primary screening cascade to define the basic neuropharmacological profile of M2M-THIQ-7C.
Protocol 3.1: Initial Cytotoxicity Assessment
Principle: To establish a safe working concentration range for subsequent experiments and to identify any overt neurotoxicity. The human neuroblastoma SH-SY5Y cell line is a robust and common model, while primary neurons offer higher physiological relevance.[6][8]
Materials:
-
SH-SY5Y cells (ATCC CRL-2266)
-
DMEM/F12 medium, B-27 supplement, FBS, Penicillin-Streptomycin
-
M2M-THIQ-7C (20 mM stock in DMSO)
-
Resazurin (e.g., alamarBlue™) or MTT reagent
-
96-well clear-bottom black plates
Procedure:
-
Cell Plating:
-
SH-SY5Y: Plate at 1 x 10⁴ cells/well in a 96-well plate. Allow to adhere for 24 hours.
-
Primary Neurons: Plate at an appropriate density on Poly-D-Lysine or Laminin-coated plates and allow to mature for at least 7 days in vitro (DIV7).[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of M2M-THIQ-7C in culture medium, from 0.1 µM to 100 µM.
-
Ensure the final DMSO concentration is ≤0.5% in all wells, including the vehicle control.
-
Replace the old medium with the compound-containing medium.
-
-
Incubation: Incubate plates for 24 and 48 hours at 37°C, 5% CO₂.
-
Viability Assessment:
-
Add Resazurin reagent (10% v/v) to each well and incubate for 2-4 hours.
-
Measure fluorescence (Ex/Em ~560/590 nm) using a plate reader.
-
-
Data Analysis:
-
Normalize data to the vehicle control (100% viability).
-
Plot the dose-response curve and calculate the CC₅₀ (concentration causing 50% cytotoxicity).
-
Self-Validation & Interpretation:
-
Positive Control: Include a known toxin like Staurosporine (1 µM) to confirm the assay can detect cell death.
-
Interpretation: A CC₅₀ > 50 µM is generally considered a good starting point for a non-toxic compound. All subsequent assays should use M2M-THIQ-7C at concentrations well below the CC₅₀.
Protocol 3.2: Assessment of Neuroprotective Properties
Principle: To determine if M2M-THIQ-7C can protect neurons from common neurotoxic insults relevant to neurodegenerative diseases like Parkinson's. MPP⁺ (a mitochondrial complex I inhibitor) and glutamate (an excitotoxin) are used to induce neuronal death.[3][7] Primary dopaminergic (DA) neurons are the gold-standard cell type for Parkinson's disease research.[9][12]
Materials:
-
Primary rodent midbrain cultures enriched for dopaminergic neurons[11]
-
Neurobasal medium with B-27 supplement
-
M2M-THIQ-7C (non-toxic concentrations determined in 3.1)
-
MPP⁺ iodide (1-methyl-4-phenylpyridinium)
-
L-Glutamic acid
-
Positive Control: 1MeTIQ (known neuroprotective agent)[3]
-
Anti-Tyrosine Hydroxylase (TH) antibody for immunocytochemistry
Procedure:
-
Cell Culture: Culture primary DA neurons on coated plates for at least DIV7.
-
Pre-treatment: Add M2M-THIQ-7C or 1MeTIQ (e.g., at 1, 5, and 10 µM) to the culture medium. Incubate for 2 hours.
-
Toxin Challenge:
-
MPP⁺ Model: Add MPP⁺ to a final concentration of 5-10 µM.
-
Glutamate Model: Add Glutamate to a final concentration of 50-100 µM.
-
Include wells with toxin only (negative control) and vehicle only (baseline health).
-
-
Incubation: Incubate for 24 hours.
-
Assessment:
-
Method A (Viability): Use Resazurin assay as described in Protocol 3.1.
-
Method B (Neuron Counting): Fix cells with 4% paraformaldehyde, permeabilize, and stain with anti-TH antibody (to identify DA neurons) and a nuclear stain (e.g., DAPI). Image wells and quantify the number of surviving TH-positive neurons.
-
Data Analysis:
-
Quantify the percentage of neuronal survival relative to the vehicle-only control.
-
A significant increase in survival in the M2M-THIQ-7C pre-treated groups compared to the toxin-only group indicates neuroprotection.
Causality and Rationale:
-
Why MPP⁺? It specifically targets and kills dopaminergic neurons by inhibiting mitochondrial complex I, mimicking a key pathological feature of Parkinson's disease.[5]
-
Why Glutamate? Excitotoxicity mediated by over-activation of glutamate receptors is a common pathway of neuronal death in many neurodegenerative conditions.[3] Testing against this insult broadens the potential therapeutic scope.
Protocol 3.3: Anti-Neuroinflammatory Activity Assay
Principle: Neuroinflammation, driven by activated microglia, is a critical component of many neurodegenerative diseases.[13][14] This assay tests if M2M-THIQ-7C can suppress the inflammatory response of microglial cells stimulated with lipopolysaccharide (LPS), a potent immune activator.[15][16]
Materials:
-
BV-2 murine microglial cell line or primary microglia
-
Lipopolysaccharide (LPS) from E. coli
-
M2M-THIQ-7C
-
Positive Control: Dexamethasone (a known anti-inflammatory agent)[16]
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
Experimental Workflow Diagram:
Caption: Figure 2. Workflow for Anti-Neuroinflammatory Assay.
Procedure:
-
Cell Plating: Plate BV-2 cells at 5 x 10⁴ cells/well in a 96-well plate and allow to adhere.
-
Pre-treatment: Treat cells with M2M-THIQ-7C or Dexamethasone at various non-toxic concentrations for 1 hour.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Carefully collect the cell culture supernatant.
-
Nitric Oxide: Mix supernatant with Griess Reagent according to the manufacturer's protocol and measure absorbance at 540 nm.
-
Cytokines: Use commercial ELISA kits to quantify the concentration of TNF-α and IL-6 in the supernatant.
-
Data Analysis:
-
Calculate the concentration of NO, TNF-α, and IL-6.
-
A significant reduction in these mediators in the M2M-THIQ-7C treated groups compared to the LPS-only group indicates anti-inflammatory activity.
Mechanistic Deep Dive: Cellular Assays
If M2M-THIQ-7C shows promising activity in the primary screens, the following protocols can help elucidate its mechanism of action.
Protocol 4.1: Mitochondrial Function Assessment
Principle: Mitochondrial dysfunction is a central hub in neurodegeneration.[17][18] Assessing the oxygen consumption rate (OCR) provides a real-time view of mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (or similar respirometry system)
-
SH-SY5Y cells or primary neurons
-
Seahorse XF cell culture microplates
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test kit reagents: Oligomycin, FCCP, Rotenone/Antimycin A.
Procedure:
-
Cell Plating: Plate cells in a Seahorse microplate and allow them to form a uniform monolayer.
-
Treatment: Incubate cells with a chosen effective concentration of M2M-THIQ-7C for a defined period (e.g., 4 to 24 hours).
-
Assay Preparation: Replace culture medium with pre-warmed assay medium and incubate in a non-CO₂ incubator for 1 hour prior to the assay.
-
Seahorse Assay:
-
Load the mitochondrial inhibitors into the injection ports of the sensor cartridge.
-
Place the plate in the Seahorse analyzer and run the mitochondrial stress test protocol. The instrument will sequentially inject the drugs and measure OCR changes.
-
-
Data Analysis:
-
The Seahorse software calculates key parameters of mitochondrial function: Basal Respiration, ATP Production, Maximal Respiration, and Spare Respiratory Capacity.
-
Compare these parameters between vehicle-treated and M2M-THIQ-7C-treated cells.
-
Interpretation of Potential Outcomes:
-
Increased Spare Capacity: Suggests the compound enhances the cell's ability to respond to energetic stress, a potentially neuroprotective mechanism.
-
Decreased Respiration: May indicate mitochondrial inhibition, a potentially toxic effect.
-
No Change: The compound's primary mechanism may not directly involve mitochondrial respiration.
Hypothesized Neuroprotective Pathway of a THIQ Derivative
The diagram below illustrates a potential mechanism by which a THIQ derivative could confer neuroprotection, integrating MAO inhibition, mitochondrial support, and reduced oxidative stress.
Caption: Figure 3. Hypothesized Neuroprotective Signaling Pathway.
Concluding Remarks
The provided application notes and protocols represent a foundational strategy for the neurobiological characterization of this compound. This systematic workflow, progressing from basic profiling to mechanistic investigation, allows for an efficient and data-driven assessment of its therapeutic potential. Positive results in these in vitro assays would provide a strong rationale for advancing M2M-THIQ-7C into more complex models, such as organotypic slice cultures or in vivo studies in animal models of neurodegenerative disease.[19][20] Each protocol is designed with internal controls to ensure data integrity, and the rationale behind each step is explained to empower the researcher to make informed decisions and adaptations as needed.
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Verma, R., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
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Brown, D. A., et al. (2018). Identification of N-benzyltetrahydroisoquinolines as novel anti-neuroinflammatory agents. Bioorganic & Medicinal Chemistry.
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InnoSer. (n.d.). In vitro neurology assays. InnoSer.
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Antener, I., et al. (2010). Organotypic Cultures as Tools for Testing Neuroactive Drugs - Link Between In-Vitro and In-Vivo Experiments. Current Medicinal Chemistry.
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Application Note: Leveraging Tetrahydroisoquinoline (THIQ) Ester Libraries in High-Throughput Screening for Accelerated Drug Discovery
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic compounds.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of THIQ ester libraries in high-throughput screening (HTS) campaigns. We delve into the rationale behind using the ester functional group as a tool for library diversification and as a prodrug strategy to enhance pharmacokinetic profiles.[3] This guide offers detailed protocols for compound handling, a model fluorescence-based HTS assay, and a critical workflow for hit confirmation and triage, with a special emphasis on identifying and mitigating Pan-Assay Interference Compounds (PAINS). By combining expert-driven insights with robust, self-validating protocols, this document aims to empower research teams to effectively harness the potential of THIQ esters in the quest for novel therapeutics.
The THIQ Ester Scaffold: A Privileged Starting Point for Discovery
The THIQ nucleus is a recurring motif in molecules demonstrating a wide spectrum of pharmacological activities.[4][5] Its rigid, three-dimensional structure provides a versatile framework for presenting functional groups in precise spatial orientations, enabling potent and selective interactions with diverse biological targets.
The Broad Biological Significance of the THIQ Core
The therapeutic potential of THIQ-containing molecules is remarkably diverse. They have been successfully developed as potent modulators of various target classes, underscoring the scaffold's value in drug discovery.
| Target Class/Biological Activity | Example Target | Therapeutic Area | Reference |
| Nuclear Receptors | Rev-erbα | Metabolic Disease | [6] |
| ABC Transporters | P-glycoprotein (P-gp) | Multidrug Resistance | [7] |
| Phosphodiesterases | PDE4 | Inflammation | [8] |
| Cell Adhesion Molecules | LFA-1/ICAM-1 | Autoimmune Disease | [3] |
| Kinases / GTPases | KRas | Oncology | [9] |
| Proteases | Cruzain | Infectious Disease | [10] |
| Antimicrobial | Various | Infectious Disease | [4] |
Table 1: Representative biological activities and targets associated with the THIQ scaffold, highlighting its versatility in addressing a wide range of diseases.
Rationale for Esterification: A Strategic Chemical Handle
The incorporation of an ester moiety, often at the C3 position, is a deliberate and strategic choice in library design. This functional group serves multiple critical purposes:
-
Synthetic Tractability: Commercially available starting materials, such as THIQ-ethyl ester, provide a convenient and cost-effective entry point for rapid library synthesis. The amine can be readily functionalized through reductive amination or acylation to generate a diverse set of analogues for structure-activity relationship (SAR) studies.[6]
-
Modulation of Physicochemical Properties: The ester group influences key properties like solubility, lipophilicity (LogP), and polar surface area, which are critical for cell permeability and overall drug-likeness.
-
Prodrug Strategy: Esters are susceptible to hydrolysis by endogenous esterase enzymes in vivo. This property can be exploited to create prodrugs, where an ester derivative of an active carboxylic acid parent molecule exhibits improved oral bioavailability. The ester is cleaved after absorption, releasing the active drug.[3]
Designing a High-Throughput Screening Campaign
A successful HTS campaign is built on a foundation of careful planning, robust assay design, and an awareness of potential screening artifacts.[11]
The HTS Workflow for THIQ Ester Libraries
The overall process follows a logical progression from initial screening to validated lead compounds. This workflow ensures that resources are focused on the most promising chemical matter.
Diagram 1: A generalized workflow for an HTS campaign.
Critical Caveat: Identifying Pan-Assay Interference Compounds (PAINS)
Trustworthiness in screening is paramount. Researchers must be aware that certain chemical scaffolds are prone to generating false-positive results through non-specific mechanisms. Recent studies have highlighted that some fused tricyclic THQ analogues behave as PAINS.[12]
-
Causality of Interference: These compounds can be unstable in solution under standard laboratory conditions, degrading over days. The resulting byproducts are often reactive and can covalently modify proteins or interfere with assay technologies (e.g., fluorescence), leading to apparent activity that is not due to specific binding to the target.[12]
-
Mitigation Strategy: It is critical to build a robust hit triage process to eliminate these artifacts. Hits containing potentially reactive fused THQ scaffolds should be deprioritized. A self-validating protocol, as outlined in Section 3.3, must include counterscreens and stability assessments to ensure the integrity of any identified hits.
Application Protocols and Methodologies
These protocols are designed to be adaptable and provide a solid framework for screening THIQ ester libraries.
Protocol 1: Compound Library Handling and Plate Preparation
Proper handling preserves the integrity of the compound library and ensures data reproducibility.
-
Solubilization: Dissolve THIQ ester library members in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mM. Rationale: DMSO is a near-universal solvent for organic molecules and is compatible with most HTS assays at low final concentrations (typically <1%).
-
Storage: Aliquot stock solutions into 96- or 384-way tubes and store at -20°C in a desiccated environment.[13] Rationale: This minimizes degradation from ambient moisture and light and prevents repeated freeze-thaw cycles that can cause compound precipitation.
-
Assay-Ready Plate Preparation: Using an automated liquid handler, "cherry-pick" compounds from the stock plates and dilute them into the appropriate 384-well assay plates to the desired screening concentration. Rationale: Automation reduces human error and increases throughput, which is essential for large-scale screening.[14]
| Parameter | Description | Acceptable Range |
| Z' Factor | A statistical measure of assay quality, reflecting the separation between positive and negative controls. | > 0.5 |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | > 2 (assay dependent) |
| Coefficient of Variation (%CV) | A measure of the variability of the control signals. | < 15% |
Table 2: Key parameters for validating HTS assay performance. An assay is only considered robust for screening if these criteria are met.
Protocol 2: Example HTS - Fluorescence-Based Protease Inhibition Assay
This protocol describes a typical target-based HTS assay in a 384-well format.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20.
-
Enzyme Stock: Prepare protease solution in assay buffer at 2X the final concentration.
-
Substrate Stock: Prepare a fluorogenic peptide substrate (e.g., linked to AMC) in assay buffer at 2X the final concentration.
-
Test Compounds: Prepare a 200X stock of THIQ esters in DMSO. Dilute 1:100 into assay buffer to create a 2X intermediate plate.
-
-
Assay Procedure (automated liquid handling):
-
Dispense 5 µL of 2X test compound (or DMSO for controls) into a 384-well black, low-volume assay plate.
-
Dispense 5 µL of 2X enzyme solution to all wells except negative controls (add 5 µL of buffer instead).
-
Incubate for 15 minutes at room temperature. Rationale: This pre-incubation allows the compounds to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by dispensing 10 µL of 2X substrate solution into all wells.
-
Read the plate on a fluorescence plate reader (e.g., Ex/Em = 355/460 nm) every 2 minutes for 20 minutes (kinetic read).
-
-
Data Analysis:
-
Calculate the reaction rate (slope of fluorescence vs. time) for each well.
-
Normalize the data using the controls:
-
% Inhibition = 100 * (1 - (Rate_sample - Rate_neg_ctrl) / (Rate_pos_ctrl - Rate_neg_ctrl))
-
-
Identify "hits" as compounds exhibiting inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the sample wells).
-
Protocol 3: A Self-Validating Hit Triage Workflow
This workflow is essential for eliminating false positives and PAINS, ensuring the trustworthiness of the results.
Diagram 2: A decision-making workflow for hit triage.
-
Hit Confirmation: Re-test the primary hits from a freshly prepared solution made from solid material. Rationale: This verifies that the activity is not due to a degraded sample from the original screening plate.
-
Dose-Response Analysis: Test the confirmed hits in a multi-point dilution series (e.g., 8-point, 3-fold dilutions) to determine the potency (IC50 or EC50). Rationale: A well-behaved sigmoidal dose-response curve is a hallmark of a specific biological interaction.
-
Counterscreens: Employ assays designed to detect non-specific activity. For a fluorescence-based primary assay, this could involve testing for auto-fluorescence or quenching effects of the compound itself.
-
Orthogonal Assay: Validate the hit in a secondary assay that uses a different detection modality (e.g., a label-free mass spectrometry-based assay).[15] Rationale: If a compound is active in two distinct assay formats, it is much more likely to be a genuine modulator of the target.
-
Stability Assessment: Incubate the compound in assay buffer for a relevant period (e.g., 2-24 hours) and analyze by LC-MS to check for degradation. Rationale: This directly addresses the PAINS issue, as unstable compounds will show significant degradation products.[12]
Conclusion and Future Perspectives
THIQ ester libraries represent a powerful tool for modern drug discovery. Their foundation on a biologically relevant privileged scaffold, combined with the strategic use of the ester for synthetic diversification and prodrug potential, makes them highly valuable for HTS campaigns. However, the success of these campaigns hinges on a scientifically rigorous approach. By implementing robust, self-validating protocols that include specific steps to identify and discard artifacts and PAINS, researchers can confidently identify high-quality, tractable hit compounds. Future applications will likely see THIQ libraries applied to more complex biological systems, such as phenotypic screens using high-content imaging or 3D organoid models, further expanding the potential of this remarkable chemical scaffold.
References
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Griffin, P. R., et al. (2012). Synthesis and SAR of Tetrahydroisoquinolines as Rev-erbα agonists. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Sciascia, S., et al. (2014). SAR studies on tetrahydroisoquinoline derivatives: the role of flexibility and bioisosterism to raise potency and selectivity toward P-glycoprotein. Journal of Medicinal Chemistry. Available at: [Link]
-
Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
-
Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
-
Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Sun, D., et al. (2013). Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Strategy. ACS Combinatorial Science. Available at: [Link]
-
Grewal, P. S., et al. (2020). A yeast platform for high-level synthesis of tetrahydroisoquinoline alkaloids. Nature Communications. Available at: [Link]
-
Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Ghaleb, G. S., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules. Available at: [Link]
-
Grewal, P. S., et al. (2020). A yeast platform for high-level synthesis of tetrahydroisoquinoline alkaloids. Nature Communications. Available at: [Link]
-
Basnet, A., et al. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules. Available at: [Link]
-
Gao, Y., et al. (2010). Discovery of Tetrahydroisoquinoline (THIQ) Derivatives as Potent and Orally Bioavailable LFA-1/ICAM-1 Antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Pouliot, M., & Charette, A. B. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules. Available at: [Link]
-
ResearchGate. (n.d.). High-Throughput Screening System for the Determination of Estrogenic Properties of Small Molecules. Available at: [Link]
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Pusterla, T. (2019). High-throughput screening (HTS). BMG LABTECH. Available at: [Link]
-
American Chemical Society. (2026). ASAP (As Soon As Publishable). ACS Publications. Available at: [Link]
-
Judson, R. S., et al. (2015). Using in vitro high throughput screening assays to identify potential endocrine-disrupting chemicals. Environmental Health Perspectives. Available at: [Link]
-
Yasgar, A., et al. (2022). Advances in high-throughput mass spectrometry in drug discovery. The FEBS Journal. Available at: [Link]
-
Nelson, K. M., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. Available at: [Link]
-
Tsenkova, G., et al. (2021). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Application to the synthesis of tetrahydroisoquinolines. Available at: [Link]
-
Glickman, J. F., et al. (2002). Design and implementation of high throughput screening assays. Journal of Biomolecular Screening. Available at: [Link]
-
Biotyscience. (n.d.). The Significance of High-Throughput Screening (HTS) in Drug Discovery. Available at: [Link]
-
Chacko, A. R. (2021). Application of High-Throughput Screening in Drug Discovery. AZoLifeSciences. Available at: [Link]
-
Tuttle, J. B., et al. (2020). Evaluating and evolving a screening library in academia: the St. Jude approach. Drug Discovery Today. Available at: [Link]
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Application Notes & Protocols: Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate as a Novel Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This document introduces Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate, a novel derivative, and posits its potential as a chemical probe for exploring biological systems. Drawing upon the rich pharmacology of the THIQ class, we provide a comprehensive guide for its synthesis, characterization, and application in target identification and validation. The protocols detailed herein are designed to be robust and self-validating, empowering researchers to investigate the therapeutic potential of this compound class.
Introduction: The Promise of the Tetrahydroisoquinoline Scaffold
The THIQ framework is a cornerstone in the development of therapeutic agents, with derivatives exhibiting activities ranging from antitumor and anti-inflammatory to neuroprotective.[1][3][4] The versatility of the THIQ core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. This compound represents a strategic design, incorporating an N-methyl group and a C-7 carboxylate moiety. These features are anticipated to modulate the compound's physicochemical properties and target engagement. This guide will explore its potential utility as a chemical probe, a critical tool for dissecting biological pathways and validating novel drug targets.
Physicochemical Properties and Synthesis
A thorough understanding of a chemical probe's properties is paramount for its effective application. The table below summarizes the predicted and known properties of structurally related compounds.
| Property | Value | Source |
| Molecular Formula | C12H15NO2 | Calculated |
| Molecular Weight | 205.25 g/mol | Calculated |
| IUPAC Name | This compound | N/A |
| CAS Number | Not available | N/A |
| Appearance | Predicted: Colorless oil or solid | Inferred from similar compounds[5] |
2.1. Proposed Synthesis Workflow
The synthesis of this compound can be approached through established methodologies for constructing the THIQ core, such as the Pictet-Spengler reaction, followed by functional group manipulations.
Caption: Proposed synthetic route for the chemical probe.
2.1.1. Detailed Synthesis Protocol
-
Pictet-Spengler Cyclization:
-
Dissolve 4-formylbenzoic acid and 2-(methylamino)acetaldehyde dimethyl acetal in a suitable solvent (e.g., toluene).
-
Add a strong acid catalyst (e.g., trifluoroacetic acid) and heat the reaction mixture to facilitate cyclization and dehydration.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, neutralize the reaction, extract the product, and purify by column chromatography to yield Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid.
-
-
Esterification:
-
Dissolve the carboxylic acid intermediate in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture under reflux until the reaction is complete, as monitored by TLC or LC-MS.
-
Remove the solvent under reduced pressure, and purify the residue by column chromatography to obtain the final product, this compound.
-
Potential Biological Targets and Mechanisms of Action
The broad bioactivity of THIQ derivatives suggests several potential targets for our novel probe.[1][3] Based on structural similarities to known active compounds, we hypothesize engagement with the following target classes.
3.1. Dopamine Receptors
Several THIQ derivatives are known to interact with dopamine receptors, acting as either agonists or antagonists.[6] This interaction is of significant interest for neurological and psychiatric disorders.
3.2. Monoamine Oxidase (MAO)
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is a known reversible inhibitor of MAO A/B, suggesting that our probe may also exhibit MAO inhibitory activity, relevant for antidepressant and neuroprotective effects.[4]
3.3. Peroxisome Proliferator-Activated Receptor γ (PPARγ)
Certain THIQ derivatives have been identified as partial agonists of PPARγ, a key regulator of metabolism, indicating a potential role in metabolic diseases.[7]
Caption: Potential targets and downstream effects of the probe.
Application Notes: Experimental Protocols
The following protocols are designed to investigate the interaction of this compound with its hypothesized biological targets.
4.1. Protocol 1: In Vitro Dopamine Receptor Binding Assay
Objective: To determine the binding affinity of the chemical probe to dopamine D1 and D2 receptors.
Materials:
-
Human recombinant dopamine D1 and D2 receptors (membranes)
-
Radioligand (e.g., [3H]-Spiperone for D2, [3H]-SCH23390 for D1)
-
Chemical Probe stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
96-well filter plates and vacuum manifold
-
Scintillation counter and cocktail
Procedure:
-
Prepare serial dilutions of the chemical probe in assay buffer.
-
In a 96-well plate, add receptor membranes, radioligand, and either the chemical probe or vehicle (DMSO).
-
For non-specific binding control wells, add a high concentration of a known unlabeled ligand (e.g., haloperidol).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the chemical probe.
4.2. Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay
Objective: To assess the inhibitory activity of the chemical probe against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine)
-
Chemical Probe stock solution (in DMSO)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the chemical probe in assay buffer.
-
In a 96-well plate, add MAO-A or MAO-B enzyme and the chemical probe or vehicle.
-
Pre-incubate the enzyme with the probe for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the MAO substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 2N NaOH).
-
Measure the fluorescence of the product (e.g., 4-hydroxyquinoline for kynuramine substrate) using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value for both MAO-A and MAO-B.
4.3. Protocol 3: PPARγ Reporter Gene Assay
Objective: To evaluate the agonist or antagonist activity of the chemical probe on PPARγ.
Materials:
-
A cell line stably expressing a PPARγ-responsive luciferase reporter gene (e.g., HEK293T)
-
Known PPARγ agonist (e.g., Rosiglitazone) and antagonist (e.g., GW9662)
-
Chemical Probe stock solution (in DMSO)
-
Cell culture medium and reagents
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cell line in a 96-well white, clear-bottom plate and allow cells to adhere overnight.
-
Treat the cells with serial dilutions of the chemical probe, a known agonist, a known antagonist, or vehicle.
-
For antagonist mode, co-treat the cells with the chemical probe and a fixed concentration of a known agonist.
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the fold activation (for agonist activity) or percent inhibition (for antagonist activity) and determine the EC50 or IC50 value.
Data Interpretation and Validation
5.1. Quantitative Data Summary
The following table should be used to compile the experimental results for clear comparison and interpretation.
| Assay | Parameter | Result (e.g., IC50, EC50 in µM) |
| Dopamine D1 Receptor Binding | IC50 | |
| Dopamine D2 Receptor Binding | IC50 | |
| MAO-A Inhibition | IC50 | |
| MAO-B Inhibition | IC50 | |
| PPARγ Reporter Assay (Agonist) | EC50 | |
| PPARγ Reporter Assay (Antagonist) | IC50 |
5.2. Trustworthiness and Self-Validation
To ensure the validity of the experimental findings, the following controls are essential for each protocol:
-
Positive Controls: A known active compound for the target to confirm assay performance.
-
Negative Controls: A vehicle control (e.g., DMSO) to establish the baseline response.
-
Counter-screens: Assays to identify non-specific activities or assay interference, such as testing for promiscuous inhibition. It is important to be aware that some fused tetrahydroquinolines have been reported as pan-assay interference compounds (PAINS).[8]
Conclusion
This compound presents an exciting opportunity for the development of a novel chemical probe. By leveraging the established pharmacology of the THIQ scaffold, this guide provides a strategic framework for its synthesis, characterization, and application in exploring key biological targets. The detailed protocols and emphasis on robust validation are intended to empower researchers to unlock the therapeutic potential of this promising compound class and contribute to the advancement of drug discovery.
References
-
MySkinRecipes. Methyl 1,2,3,4-Tetrahydroquinoline-7-Carboxylate Hydrochloride. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]
-
Wikipedia. 2-Methyltetrahydroquinoline. [Link]
-
PubChem. 2-Methyl-1,2,3,4-tetrahydroisoquinoline. [Link]
-
PubChem. Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride. [Link]
-
J-Stage. Synthesis and Evaluation of a Novel Series of 2,7-Substituted-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonists. [Link]
-
ResearchGate. Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. [Link]
-
RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
-
MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]
-
MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]
-
ACS Publications. Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. [Link]
-
PubChem. Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]
-
ACS Publications. Fused Tetrahydroquinolines Are Interfering with Your Assay. [Link]
-
ResearchGate. Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]
-
NIH National Library of Medicine. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. [Link]
-
PubChem. 1-Methyl-1,2,3,4-tetrahydroisoquinoline. [Link]
-
ACS Publications. Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. We have structured this guide in a flexible question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic strategy for this compound?
The most prevalent and efficient method is the Pictet-Spengler reaction .[1][2][3] This reaction constructs the core tetrahydroisoquinoline (THIQ) skeleton in a single, powerful step. The strategy involves the acid-catalyzed condensation of an N-methylated β-phenylethylamine derivative with an aldehyde, typically formaldehyde, followed by an intramolecular electrophilic aromatic substitution to close the ring.[4][5][6]
Q2: My overall yield is consistently low. What is the most likely bottleneck in the synthesis?
The critical, yield-determining step is almost always the Pictet-Spengler cyclization. The starting β-phenylethylamine required for this synthesis bears an electron-withdrawing methyl carboxylate group (or a precursor) on the aromatic ring. This deactivates the ring towards the necessary intramolecular electrophilic aromatic substitution, making the reaction sluggish and low-yielding under standard conditions.[5][7] Traditional Pictet-Spengler reactions work best with electron-rich aromatic rings.[4] Overcoming this hurdle is the primary focus of our troubleshooting guide.
Q3: What are the most critical experimental parameters to control throughout the synthesis?
Three parameters are paramount:
-
Reagent Purity: Ensure the purity of your starting phenylethylamine derivative and the formaldehyde source. Impurities can lead to significant side products.
-
Acid Catalyst and Concentration: The choice and concentration of the acid catalyst for the Pictet-Spengler reaction are crucial. Harsher conditions are often required for deactivated substrates.[5][7]
-
Temperature and Reaction Time: Both the N-methylation and cyclization steps are sensitive to temperature. Careful optimization is required to drive the reaction to completion while minimizing decomposition and side-product formation.[8]
Q4: How can I reliably confirm the identity and purity of my final product?
A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound and can be used to monitor reaction progress.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues you may encounter during the synthesis. The recommended synthetic workflow is illustrated below.
Synthetic Workflow Overview
Caption: Overall synthetic route to the target compound.
Step 1: N-methylation via Reductive Amination
Q: My N-methylation reaction is incomplete. TLC and ¹H NMR analysis show a significant amount of the starting primary amine.
-
Likely Cause: Insufficient equivalents of the methylating agent (formaldehyde) or the reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride). The reaction may also be stalled due to improper pH or low temperature.
-
Suggested Solutions:
-
Stoichiometry Check: Increase the equivalents of formaldehyde (typically 1.1-1.5 eq.) and the reducing agent (1.2-2.0 eq.).
-
pH Adjustment: If using NaBH₃CN, the reaction is most efficient at a slightly acidic pH (pH 5-6) to promote iminium ion formation without degrading the reducing agent. Add acetic acid dropwise to adjust.
-
Reaction Time/Temperature: Extend the reaction time at room temperature (e.g., from 6 hours to 12-24 hours) or gently warm the reaction to 30-40°C, monitoring carefully for side product formation.
-
Q: I am observing a complex product mixture, and mass spectrometry suggests the presence of a quaternary ammonium salt (over-methylation).
-
Likely Cause: Use of an overly reactive reducing agent or excessive formaldehyde. This leads to the formation of the dimethylated quaternary salt, which is difficult to remove.
-
Suggested Solutions:
-
Control Stoichiometry: Use formaldehyde as the limiting reagent (or close to 1.0 equivalent).
-
Milder Reducing Agent: Switch from a highly reactive agent like NaBH₄ to a milder, more selective one like sodium triacetoxyborohydride (STAB), which is particularly effective for reductive aminations.
-
Slow Addition: Add the formaldehyde solution slowly to the mixture of the amine and reducing agent to maintain a low instantaneous concentration, thus disfavoring the second methylation event.
-
Step 2: Pictet-Spengler Cyclization
This is the most challenging step. The reaction involves the formation of an electrophilic iminium ion which is then attacked by the aromatic ring.
Caption: Simplified mechanism of the Pictet-Spengler reaction.
Q: The cyclization reaction gives a very low yield (<20%) or fails completely.
-
Likely Cause: As mentioned, the electron-withdrawing nature of the C7-ester group deactivates the benzene ring, hindering the key electrophilic aromatic substitution step.[5][7] Standard acid catalysts like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) at room temperature may be insufficient.
-
Suggested Solutions:
-
Harsher Conditions: Employ stronger acid systems and higher temperatures. Refluxing in a mixture of acetic acid and concentrated sulfuric acid, or using a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), can increase the electrophilicity of the iminium ion intermediate and drive the reaction.[1][4]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for challenging Pictet-Spengler reactions.[1][7] A typical condition would be heating the reaction mixture with TFA in a solvent like acetonitrile or dichloroethane in a sealed microwave vial.
-
Change the Precursor: Consider performing the Pictet-Spengler reaction on a more electron-rich precursor, such as one with a bromo or cyano group, and then converting that group to the methyl ester in a subsequent step. For example, 7-bromo-THIQ can be converted to the target ester via palladium-catalyzed carbonylation.
-
| Condition | Catalyst | Temperature | Expected Outcome | Reference |
| Mild | TFA, HCl | Room Temp - 50°C | Low yield for deactivated rings | [5] |
| Moderate | Acetic Acid / H₂SO₄ | Reflux | Improved yield, potential for charring | [4] |
| Strong | BF₃·OEt₂ | 0°C to Room Temp | Good for moderately deactivated rings | [1] |
| Microwave | TFA in Acetonitrile | 100-150°C | Rapid reaction, potentially high yield | [1][7] |
| Table 1. Comparison of Pictet-Spengler Reaction Conditions. |
Q: My reaction mixture turns dark brown or black, and I isolate a tar-like substance.
-
Likely Cause: Polymerization of formaldehyde and/or decomposition of the starting material under harsh acidic conditions and high temperatures.
-
Suggested Solutions:
-
Formaldehyde Source: Use paraformaldehyde, which depolymerizes in situ, providing a slow, steady concentration of formaldehyde. This can minimize side reactions.
-
Temperature Control: If using strong acids, begin the reaction at a lower temperature (e.g., 0°C) and allow it to warm slowly to room temperature or the target reflux temperature.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes prevent oxidative side reactions that contribute to color formation.
-
Purification
Q: My product streaks badly during silica gel column chromatography, leading to poor separation and low recovery.
-
Likely Cause: The basic nitrogen of the tetrahydroisoquinoline interacts strongly with the acidic silanol groups on the surface of the silica gel.
-
Suggested Solutions:
-
Basified Eluent: Add a small amount of a volatile base, such as triethylamine (0.5-1%), to your eluent system (e.g., ethyl acetate/hexanes). This neutralizes the acidic sites on the silica, preventing streaking and improving peak shape.
-
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as neutral alumina, which is less acidic than silica.
-
Acid/Base Extraction: Perform a careful acid/base workup before chromatography. Dissolve the crude product in an organic solvent (e.g., dichloromethane), wash with a mild aqueous base like sodium bicarbonate solution to remove acidic impurities, dry, and concentrate. Avoid strong bases that could hydrolyze the ester.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield issues.
Experimental Protocols
Protocol 1: N-methylation of Methyl 4-(2-aminoethyl)benzoate
-
To a solution of methyl 4-(2-aminoethyl)benzoate hydrochloride (1.0 eq) in methanol, add triethylamine (1.1 eq) and stir for 10 minutes.
-
Add aqueous formaldehyde (37 wt. %, 1.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10°C.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude methyl 4-(2-(methylamino)ethyl)benzoate, which can often be used in the next step without further purification.
Protocol 2: Microwave-Assisted Pictet-Spengler Cyclization
Warning: This reaction should be performed in a dedicated chemical microwave reactor by trained personnel.
-
In a 10 mL microwave vial, combine methyl 4-(2-(methylamino)ethyl)benzoate (1.0 eq) and paraformaldehyde (1.5 eq).
-
Add anhydrous acetonitrile (to a concentration of ~0.2 M).
-
Add trifluoroacetic acid (TFA, 3.0-5.0 eq).
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor and heat to 120-140°C for 20-40 minutes.
-
After cooling to room temperature, carefully uncap the vial in a fume hood.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by dissolving it in dichloromethane and washing with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product for purification.
References
-
Kumar, V., Sharma, A., & Sharma, U. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. organic-chemistry.org. [Link]
-
Santos, J. C., et al. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. [Link]
-
Gudimella, M., et al. (n.d.). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. National Center for Biotechnology Information. [Link]
-
Stoye, A., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. ResearchGate. [Link]
-
ResearchGate. (n.d.). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. [Link]
-
Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]
-
Guin, S. (2021). Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Wikipedia. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. organic-chemistry.org. [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Name-Reaction.com. [Link]
-
ResearchGate. (n.d.). A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids. orgsyn.org. [Link]
-
Gicquel, M., et al. (2019). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters. [Link]
-
Larsen, R. D., et al. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry. [Link]
-
International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. ijstr.org. [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. chemguide.co.uk. [Link]
-
Lavarini, S., et al. (2024). A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target. Chemical Science. [Link]
-
Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. organicreactions.org. [Link]
-
Chemical and Pharmaceutical Bulletin. (2021). Synthesis and Evaluation of a Novel Series of 2,7-Substituted-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonists. J-Stage. [Link]
-
MDPI. (n.d.). Special Issue : Synthesis of Tetrahydroisoquinoline and Protoberberine Derivatives. mdpi.com. [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. NIH. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. name-reaction.com [name-reaction.com]
- 7. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
"Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate solubility issues and solutions"
Welcome to the technical support guide for Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. We will explore its physicochemical properties, provide direct answers to frequently asked questions, and offer detailed troubleshooting protocols to ensure the success of your experiments.
Section 1: Understanding the Molecule - Physicochemical Properties
The solubility behavior of a compound is dictated by its structure. This compound possesses distinct functional groups that influence its interaction with various solvents. The core is a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, which is found in many bioactive compounds and drugs.[1][2]
Key structural features influencing solubility:
-
Tertiary Amine: The nitrogen at position 2 is methylated, making it a tertiary amine. This group is basic and can be protonated in acidic conditions to form a positively charged ammonium salt. This salt form is significantly more polar and, therefore, more soluble in aqueous solutions.
-
Methyl Ester: The carboxylate group at position 7 is esterified with a methyl group. This makes the molecule less polar than the corresponding carboxylic acid.[3] The ester can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with prolonged heating.[4]
-
Aromatic Ring & Saturated Core: The combination of the benzene ring and the saturated heterocyclic ring gives the molecule a moderately lipophilic character, suggesting good solubility in many organic solvents.[1]
Table 1: Physicochemical Properties
| Property | Value | Source / Comment |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₂H₁₅NO₂ | Derived from structure |
| Molar Mass | 205.25 g/mol | Calculated |
| Structure | A tetrahydroisoquinoline core with a methyl group on the nitrogen (N2) and a methyl carboxylate group on the aromatic ring (C7). | [2][5] |
| Predicted pKa | ~8.5 - 9.5 | Estimated for the tertiary amine based on similar THIQ structures. This is the pH at which the amine is 50% protonated. |
| General Solubility | Poorly soluble in neutral water; soluble in many organic solvents and acidic aqueous solutions. | Inferred from structure and general principles.[1][6] |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4)?
Answer: The molecule is expected to have low intrinsic aqueous solubility at neutral pH.[7] The unprotonated tertiary amine and the overall molecular structure contribute to its limited polarity, preventing it from readily dissolving in water or neutral buffers. At pH 7.4, the tertiary amine (with a predicted pKa of ~9.0) is predominantly in its neutral, less soluble free-base form.
Q2: What is the recommended first step for dissolving this compound for an aqueous-based experiment?
Answer: The most effective initial strategy is pH modification.[8][9] Since the molecule contains a basic tertiary amine, dissolving it in a dilute acidic solution will form a highly soluble salt.[1] A common and effective approach is to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium. However, if a pure aqueous solution is required, direct dissolution in an acidic buffer is the best approach.
Q3: Can I heat the solution to improve solubility?
Answer: Gentle warming (e.g., to 37-40°C) can help increase the rate of dissolution.[10][11] However, prolonged or excessive heating, especially in strongly acidic or basic solutions, should be avoided. Such conditions can risk hydrolyzing the methyl ester group, converting it to the carboxylic acid, which would alter the compound's properties and activity.[4]
Q4: How does pH precisely affect the solubility of this compound?
Answer: The relationship between pH and solubility is critical.
-
At pH < (pKa - 1): (i.e., pH below ~8.0), the tertiary amine will be predominantly protonated (R₃NH⁺). This charged species is significantly more polar and will exhibit much higher aqueous solubility.
-
At pH ≈ pKa: The compound will exist as a mixture of the protonated and unprotonated forms.
-
At pH > (pKa + 1): (i.e., pH above ~10.0), the compound will be almost entirely in its neutral free-base form, which has very low aqueous solubility. Therefore, to maintain solubility in an aqueous medium, the pH should be kept well below the pKa of the tertiary amine.[12]
Section 3: Troubleshooting Guide for Common Experimental Scenarios
Problem: My compound dissolved perfectly in my acidic stock solution, but it precipitated when I diluted it into my neutral cell culture medium (pH ~7.4). What happened?
Causality: This is a classic example of a pH-shift precipitation. Your acidic stock solution kept the compound in its soluble, protonated salt form. When you introduced a small volume of this acidic stock into the large, buffered volume of the neutral medium, the medium's buffering capacity raised the pH back to ~7.4. This deprotonated the compound, converting it back to its poorly soluble free-base form, causing it to precipitate.[10]
Solutions:
-
Reduce the Final Concentration: The simplest solution is to lower the final concentration in the medium to a level below the compound's solubility limit at pH 7.4.
-
Use a Co-Solvent Stock: Prepare a concentrated stock solution in 100% DMSO. When diluting into your aqueous medium, ensure the final concentration of DMSO is low (typically <0.5% v/v) to avoid solvent toxicity in cell-based assays. The small amount of DMSO can help keep the compound in solution.[13]
-
Formulation with Excipients: For more challenging situations, especially in drug development, solubility-enhancing excipients like cyclodextrins can be used to encapsulate the molecule and improve its apparent aqueous solubility.[10]
Problem: I need to prepare a concentrated stock solution for long-term storage. Which organic solvent is best?
Answer: For creating a stable, concentrated stock solution, a high-purity, anhydrous aprotic polar solvent is recommended.
| Solvent | Relative Polarity | Pros | Cons |
| DMSO | 0.444 | Excellent solvating power for many heterocyclic compounds; miscible with water. | Can be toxic to some cell lines at >0.5%; hygroscopic (absorbs water). |
| DMF | 0.386 | Good solvating power; less viscous than DMSO. | Higher toxicity than DMSO; lower boiling point. |
| Ethanol | 0.654 | Biologically compatible; good solvating power. | More volatile; may not achieve as high a concentration as DMSO. |
| Methanol | 0.762 | Strong solvent. | Volatile and toxic to most biological systems. Best for chemical synthesis workups, not for biological assays. |
(Relative polarity values sourced from Reichardt, C.[14])
Recommendation: DMSO is generally the best choice for preparing stock solutions for biological assays due to its strong solubilizing capacity. Prepare the stock, aliquot it into small, single-use volumes to minimize freeze-thaw cycles and moisture absorption, and store it desiccated at -20°C or -80°C.
Problem: I am conducting an in vivo study in rodents and need a suitable formulation, but my compound is crashing out of saline.
Answer: Formulating poorly soluble basic compounds for in vivo use requires careful consideration to avoid precipitation upon injection into the bloodstream (at physiological pH 7.4).
Recommended Strategies:
-
Acidic Saline/Dextrose: Prepare the formulation in a vehicle with a pH low enough to ensure the compound is fully protonated and soluble, such as 5% Dextrose in Water (D5W) adjusted with a biocompatible acid (e.g., HCl, citric acid, or tartaric acid) to a pH of 3-4. The solution should be sterile-filtered before use.
-
Co-Solvent Systems: A mixture of solvents can be used. A common example is a ternary system of Solutol HS 15 (or Kolliphor® HS 15), ethanol, and saline. The final formulation must be tested for tolerability in the animal model.
-
Cyclodextrin Formulations: Complexation with a modified cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase aqueous solubility and is a widely used method for parenteral drug delivery.[10]
Section 4: Protocols and Workflows
Protocol 4.1: Step-by-Step Guide for Preparing an Acidic Aqueous Stock Solution
-
Weigh Compound: Accurately weigh the desired amount of this compound powder.
-
Add Acidic Solvent: Add a portion of the final volume of your desired acidic solvent (e.g., 10 mM HCl in sterile water).
-
Facilitate Dissolution: Vortex or sonicate the mixture. Gentle warming (to 37°C) in a water bath can be applied if dissolution is slow.
-
Visual Inspection: Continue mixing until the solution is completely clear with no visible particulates.
-
pH Adjustment (Optional but Recommended): If necessary, adjust the pH upwards carefully using dilute NaOH, but ensure the final pH remains at least 2 units below the compound's pKa (e.g., keep pH ≤ 6.5) to prevent precipitation.
-
Final Volume: Add the acidic solvent to reach the final target volume and mix thoroughly.
-
Sterilization: If for biological use, sterile-filter the final solution through a 0.22 µm syringe filter compatible with your solvent.
Workflow Diagram: Troubleshooting Solubility Issues
This diagram provides a logical decision-making path for addressing solubility problems with this compound.
References
-
Wikipedia. Tetrahydroisoquinoline. Link
- Williams, H. D., Trevaskis, N. L., & Porter, C. J. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews.
-
Coghlan, A. (2015). Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology. Link
- Lonza. (n.d.).
- Patel, J., et al. (n.d.). Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review.
- Shukla, S. K., et al. (2018). Solubilization of Biologically Active Heterocyclic Compounds by Biocompatible Microemulsions. Russian Journal of Physical Chemistry A.
- BenchChem. (2025).
-
PubChem. Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate. Link
-
CymitQuimica. (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Link
- Slideshare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
-
ChemBK. Tetrahydroisoquinoline. Link
-
PubChem. 2-Methyl-1,2,3,4-tetrahydroisoquinoline. Link
-
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Link
- Chourasiya, A., & Sahu, V. K. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
-
PubChem. 1,2,3,4-Tetrahydroisoquinoline. Link
-
BLDpharm. Methyl 2-methyl-3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate. Link
- ACS Publications. (n.d.). ASAP (As Soon As Publishable).
-
YouTube. (2021). Factors influencing solubility of solute | factors affecting solubility | physical pharmaceutics. Link
-
PubChem. Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride. Link
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Link
- Course Hero. (n.d.). Unit 4: Solubility and Factors Affecting Solubility.
- Journal of Organic and Pharmaceutical Chemistry. (2023).
-
ChemShuttle. methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate. Link
-
Wikipedia. 2-Methyltetrahydroquinoline. Link
-
PubChem. 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester, hydrochloride (1:1). Link
- RSC Publishing. (2025).
- MDPI. (n.d.).
-
PubChem. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Link
- MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
- IJTSRD. (n.d.). 141 Preparation and Biological Screening of Novel Heterocyclic Compounds.
-
PubChem. 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. Link
-
ChemWhat. 7-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID. Link
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. Link
-
Sigma-Aldrich. Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate. Link
-
ECHEMI. methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate. Link
Sources
- 1. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate; CAS No.: 1245798-40-6 [chemshuttle.com]
- 5. 2-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 15362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ispe.gr.jp [ispe.gr.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 11. chemistrytalk.org [chemistrytalk.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Reagents & Solvents [chem.rochester.edu]
"troubleshooting Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate in biological assays"
Technical Support Center: Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Welcome to the technical support resource for this compound (M2M-THIQ-7C). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for the successful application of this compound in biological assays. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to generate reliable and reproducible data.
Part 1: Compound Fundamentals & Handling
Before troubleshooting your assay, it is critical to understand the fundamental properties of M2M-THIQ-7C and ensure it is being handled correctly. The structure, featuring a tetrahydroisoquinoline core, an N-methyl group, and a methyl ester at the 7-position, dictates its physicochemical behavior.
Table 1: Physicochemical Properties of M2M-THIQ-7C and Related Structures
| Property | Value (Predicted/Similar Compounds) | Implication for Biological Assays | Source |
| Molecular Formula | C₁₂H₁₅NO₂ | - | PubChem |
| Molecular Weight | 205.25 g/mol | Affects molarity calculations for stock solutions. | PubChem |
| pKa (Predicted) | ~8.5 (for the tertiary amine) | The compound will be predominantly protonated and positively charged at physiological pH (7.4). This can influence cell permeability and non-specific binding. | N/A |
| cLogP (Predicted) | ~2.0 - 2.5 | Indicates moderate lipophilicity. Suggests potential for membrane permeability but also a risk of poor aqueous solubility and non-specific binding to plastics or proteins. | N/A |
| IUPAC Name | This compound | N/A | [1] |
Part 2: Core Troubleshooting Workflow
When an assay fails or yields inconsistent results, a systematic approach is essential. The following workflow provides a logical path from identifying the problem to finding a solution.
Caption: General troubleshooting workflow for biological assays.
Part 3: Frequently Asked Questions (FAQs)
This section addresses specific issues encountered when working with M2M-THIQ-7C.
Category 1: Solubility and Compound Handling
Question 1: My M2M-THIQ-7C won't dissolve properly. What is the best way to prepare a stock solution?
Answer: The moderate lipophilicity of this compound makes high-quality, anhydrous Dimethyl Sulfoxide (DMSO) the recommended starting solvent. Water or aqueous buffers are not suitable for preparing high-concentration primary stocks.
-
Causality: The tetrahydroisoquinoline ring system is largely nonpolar, and while the methyl ester provides some polarity, it is not sufficient for high aqueous solubility. DMSO is a powerful aprotic solvent capable of solvating a wide range of organic molecules. However, issues can arise upon dilution into aqueous assay buffers.[2][3]
-
Protocol: See Protocol 1: Preparation of High-Concentration Stock Solutions in Part 4.
-
Pro-Tip: Always use fresh, anhydrous-grade DMSO. Old DMSO can absorb water from the atmosphere, which will significantly lower its solvating power for lipophilic compounds and can lead to precipitation of your compound upon freezing.[3]
Question 2: I see a film or precipitate in my assay plate wells after adding the compound. What's happening?
Answer: You are likely observing compound precipitation. This is a critical issue that invalidates results, as the effective concentration of the compound in solution is unknown and lower than intended.[2]
-
Causality: This occurs when the compound's solubility limit is exceeded in the final assay buffer. The percentage of DMSO carried over from the stock solution is often insufficient to keep the compound dissolved.[3] Carboxylate compounds can also interact with divalent cations (like Ca²⁺, Mg²⁺) often present in cell culture media, which can sometimes lead to salt precipitation.[4][5]
-
Troubleshooting Steps:
-
Reduce Final Concentration: This is the simplest solution. Determine the highest concentration at which the compound remains soluble in your final assay buffer.
-
Perform a Solubility Test: See Protocol 2: Kinetic Solubility Assessment in Part 4. This will define the upper concentration limit for your specific assay conditions.
-
Increase Final DMSO Concentration: Most cell-based assays can tolerate up to 0.5% DMSO, while biochemical assays may tolerate 1-2%. Check your specific system's tolerance.[3]
-
Consider Pluronic F-127: For biochemical assays, adding a small amount (e.g., 0.01%) of a non-ionic surfactant like Pluronic F-127 can help maintain compound solubility. This is generally not advisable for cell-based assays as it can affect membrane integrity.
-
Caption: Recommended workflow for compound handling and preparation.
Category 2: Assay Performance & Data Interpretation
Question 3: My IC₅₀ values are inconsistent between experiments. What could be the cause?
Answer: Inconsistent IC₅₀ values are most commonly linked to issues with compound solubility/precipitation or compound stability.
-
Causality & Troubleshooting:
-
Solubility (See Q2): If the compound precipitates at higher concentrations, the top of your dose-response curve will be artificially flattened, leading to a right-shifted and variable IC₅₀. Ensure all tested concentrations are below the solubility limit.
-
Compound Stability: The ester functional group in M2M-THIQ-7C can be susceptible to hydrolysis by esterase enzymes present in serum (if used in cell culture media) or in cell lysates. This would convert it to the carboxylic acid, which may have different activity and properties. The tetrahydroisoquinoline core itself is generally stable.[6]
-
Stock Solution Degradation: Repeated freeze-thaw cycles of the DMSO stock can introduce water, causing the compound to precipitate upon freezing and not fully redissolve, effectively lowering its concentration over time. Always use single-use aliquots.[3]
-
Pipetting Errors: Ensure accurate pipetting, especially when creating serial dilutions. Small errors at the highest concentration will propagate through the entire dilution series.
-
Question 4: I'm seeing activity in a biochemical assay, but it doesn't translate to my cell-based assay. Why?
Answer: This is a common challenge in drug discovery and can be due to several factors.
-
Causality & Troubleshooting:
-
Cell Permeability: While the compound's cLogP suggests it should be cell-permeable, it may be an efficient substrate for efflux pumps (like P-glycoprotein) on the cell surface, preventing it from reaching its intracellular target. You can test this using co-incubation with known efflux pump inhibitors.
-
Metabolic Instability: The compound could be rapidly metabolized by cells into an inactive form. The N-methyl and O-methyl groups are potential sites for cytochrome P450-mediated metabolism.
-
Protein Binding: The compound may bind extensively to proteins in the cell culture serum (e.g., albumin), reducing the free concentration available to interact with the target. Consider running the cell-based assay in serum-free media for a short duration, if possible.
-
Different Target Conformations: The target protein's conformation or its interaction with binding partners might differ between a purified, isolated state (biochemical assay) and its native environment within the cell.
-
Category 3: Assay-Specific Issues
Question 5: My compound seems to be causing cytotoxicity in my cell-based assay. How can I distinguish this from a specific intended effect?
Answer: It's crucial to run a counter-screen for general cytotoxicity in parallel with your primary functional assay.
-
Causality: At high concentrations, many organic molecules can cause non-specific effects like membrane disruption.[7] The carboxylic acid metabolite, if formed, can also potentially disrupt cellular pH homeostasis.[7]
-
Troubleshooting & Best Practices:
-
Run Orthogonal Cytotoxicity Assays: Use at least two different methods. For example, measure membrane integrity (e.g., LDH release) and metabolic activity (e.g., CellTiter-Glo®, resazurin reduction).
-
Compare Potencies: If the IC₅₀ in your functional assay is significantly lower (e.g., >10-fold) than the CC₅₀ (cytotoxic concentration 50%), the observed activity is more likely to be target-specific. If the potencies are similar, the "activity" is likely just a result of the cells dying.
-
Time-Course Experiment: Cytotoxicity often takes longer to manifest than a specific pharmacological effect. Measure your functional endpoint at an early time point (e.g., 1-6 hours) and cytotoxicity at a later time point (e.g., 24-48 hours).
-
Question 6: Could my compound be interfering with the assay technology itself (e.g., fluorescence or luminescence)?
Answer: Yes, this is a common form of assay artifact. Tetrahydroisoquinoline derivatives are known to have inherent fluorescent properties, which can interfere with fluorescence-based assays.
-
Causality & Troubleshooting:
-
Fluorescence Interference: The aromatic system of the compound can absorb and/or emit light, potentially overlapping with the excitation or emission wavelengths of your assay fluorophores.
-
Test: Run the assay in a cell-free or enzyme-free buffer system. Add the compound at all concentrations and read the plate. A dose-dependent increase or decrease in signal indicates direct compound interference.
-
-
Luminescence Interference: Some compounds can directly inhibit luciferases (e.g., Firefly, Renilla).
-
Test: Perform the test as above using purified luciferase enzyme to see if your compound inhibits its activity.
-
-
Compound Aggregation: At concentrations above the solubility limit, some compounds form aggregates that can sequester and inhibit enzymes non-specifically. This is a notorious source of false positives in high-throughput screening. Including 0.01% Triton X-100 in a biochemical assay can disrupt these aggregates and show if the activity is lost.
-
Sources
- 1. Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate | C11H13NO2 | CID 10656920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biofuranchem.com [biofuranchem.com]
- 5. biofuranchem.com [biofuranchem.com]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. Understanding biocatalyst inhibition by carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for THIQ N-Methylation
Welcome to the technical support center for the N-methylation of tetrahydroisoquinolines (THIQs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this crucial synthetic transformation. Our goal is to equip you with the expertise to navigate common challenges and optimize your reaction conditions for efficient and reliable N-methylation of the THIQ scaffold.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the N-methylation of THIQs. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.
Question 1: Why is my THIQ N-methylation reaction showing low to no conversion?
Answer:
Low or no conversion in THIQ N-methylation can stem from several factors, ranging from reagent quality to suboptimal reaction parameters. A systematic approach to troubleshooting is crucial for identifying the root cause.
-
Reactivity of the Methylating Agent: The choice of methylating agent is paramount. Milder reagents may require more forcing conditions to achieve satisfactory conversion.
-
Methyl Iodide (MeI): A common and highly reactive methylating agent. However, its volatility (boiling point 42°C) can lead to its evaporation from the reaction mixture if not properly contained, especially at elevated temperatures. Ensure your reaction is performed in a sealed vessel or under reflux with an efficient condenser.
-
Dimethyl Sulfate (DMS): Another highly reactive and effective methylating agent. It is less volatile than methyl iodide but is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.
-
"Greener" Alternatives: Reagents like dimethyl carbonate (DMC) are less toxic but generally require higher temperatures (110-170°C) and sometimes the use of a catalyst to achieve efficient methylation.[1][2][3]
-
-
Inadequate Base: The base plays a critical role in deprotonating the secondary amine of the THIQ, thus activating it for nucleophilic attack on the methylating agent.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are commonly used and are effective for many THIQ substrates. Ensure the base is finely powdered and anhydrous to maximize its surface area and reactivity.
-
Organic Bases: Non-nucleophilic organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be employed. These are particularly useful when the THIQ substrate has base-sensitive functional groups.
-
Stronger Bases: For less reactive THIQs, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary. However, their use increases the risk of side reactions.
-
-
Solvent Effects: The solvent must be able to dissolve the THIQ substrate and the reagents to facilitate the reaction.
-
Polar Aprotic Solvents: Acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the reactants and facilitate SN2 reactions.[4][5]
-
Ethereal Solvents: Tetrahydrofuran (THF) is also a common solvent for these reactions.
-
Phase-Transfer Catalysis (PTC): If your THIQ substrate has low solubility in common organic solvents, a biphasic system with a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be highly effective. This technique allows the reaction to occur between reactants in two different immiscible phases.[6][7][8]
-
-
Suboptimal Temperature: Many N-methylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature with no success, a gradual increase in temperature is recommended. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting decision tree for low-yield N-methylation reactions.
Question 2: My reaction is incomplete, and I have a mixture of starting material and the N-methylated product. How can I drive the reaction to completion?
Answer:
An incomplete reaction suggests that the reaction conditions are not optimal for full conversion. Here are several strategies to push the reaction to completion:
-
Increase Equivalents of Reagents:
-
Methylating Agent: Increase the equivalents of the methylating agent. A common starting point is 1.1-1.5 equivalents. This can be increased to 2-3 equivalents if necessary. Be mindful that excess methylating agent can lead to overmethylation if the product is also nucleophilic.
-
Base: Ensure at least a stoichiometric amount of base is used. For weaker bases like K₂CO₃, using a larger excess (2-3 equivalents) can be beneficial.
-
-
Extend Reaction Time: Some N-methylation reactions can be slow. Monitor the reaction progress over a longer period to determine if the reaction is simply sluggish or has stalled.
-
Increase Reaction Concentration: Running the reaction at a higher concentration can increase the reaction rate by promoting more frequent collisions between reactant molecules.
-
Re-addition of Reagents: If the methylating agent is volatile (like methyl iodide), it may be beneficial to add a fresh portion of the reagent after a certain period.
Question 3: I am observing the formation of a quaternary ammonium salt (overmethylation). How can I prevent this?
Answer:
Overmethylation occurs when the newly formed tertiary amine (the N-methylated THIQ) is further alkylated by the methylating agent to form a quaternary ammonium salt. This is a common side reaction, especially with highly reactive methylating agents.
-
Control Stoichiometry: Carefully control the stoichiometry of the methylating agent. Use no more than 1.05-1.1 equivalents.
-
Use a Milder Methylating Agent: If overmethylation persists, consider switching to a less reactive methylating agent. For example, if you are using dimethyl sulfate, try methyl iodide under milder conditions.
-
Reductive Amination (Eschweiler-Clarke Reaction): This is an excellent method to achieve mono-N-methylation and inherently avoids the formation of quaternary ammonium salts.[9][10][11][12][13] The reaction utilizes formaldehyde as the source of the methyl group and a reducing agent, typically formic acid. The mechanism involves the formation of an iminium ion from the tertiary amine, which cannot be further alkylated.[9][11]
Question 4: I am having difficulty purifying my N-methylated THIQ from the unreacted starting material. What purification strategies can I use?
Answer:
Separating the N-methylated product from the starting THIQ can be challenging due to their similar polarities.
-
Chromatography:
-
Column Chromatography: Careful optimization of the solvent system for column chromatography is often successful. A shallow gradient of a more polar solvent (e.g., methanol in dichloromethane or ethyl acetate in hexanes) can help to resolve the two compounds.
-
Preparative HPLC: For difficult separations, preparative reverse-phase HPLC can be a powerful tool.
-
-
Acid-Base Extraction: This technique can sometimes be used to separate the more basic tertiary amine from the secondary amine, although the pKa difference may not always be sufficient for a clean separation.
-
Crystallization: If the N-methylated product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.
Question 5: My THIQ has other nucleophilic functional groups (e.g., a phenol). How can I achieve selective N-methylation?
Answer:
The presence of other nucleophilic groups can lead to undesired side reactions.
-
Protecting Groups: The most robust strategy is to protect the other nucleophilic groups before performing the N-methylation. For example, a phenolic hydroxyl group can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether.[14][15][16][17][18] After N-methylation, the protecting group can be selectively removed.
-
Reaction Conditions: In some cases, careful control of reaction conditions can favor N-methylation. For instance, using a weaker base and a less reactive methylating agent at a lower temperature may provide some selectivity. However, this is often less reliable than using a protecting group strategy.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common methylating agents for THIQ N-methylation?
A1: The most common methylating agents are methyl iodide (MeI) and dimethyl sulfate (DMS) due to their high reactivity. Other options include formaldehyde in the presence of a reducing agent (reductive amination), and greener alternatives like dimethyl carbonate (DMC).[1][2][3][19][20]
Q2: What is the general mechanism for THIQ N-methylation with an alkyl halide?
A2: The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine of the THIQ acts as a nucleophile and attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide), displacing the halide ion. A base is used to deprotonate the resulting ammonium salt to yield the neutral N-methylated THIQ.
Mechanism of THIQ N-Methylation
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst-free N-methylation of 3-methylxanthine with dimethyl carbonate in water: green synthesis of theobromine - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The effects of organic solvents on trimethadione n-demethylation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 10. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Protective Groups [organic-chemistry.org]
- 16. EP2110380B1 - Alpha-N-methylation of amino acids - Google Patents [patents.google.com]
- 17. Protecting group - Wikipedia [en.wikipedia.org]
- 18. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 19. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 20. A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Welcome to the technical support center for the purification of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a practical question-and-answer format, grounded in established scientific principles and field-proven experience.
Troubleshooting Guide: Common Purification Issues
This section directly addresses specific problems you may encounter during your experiments, offering step-by-step solutions and the scientific rationale behind them.
Q1: I'm observing significant peak tailing and poor recovery during silica gel column chromatography of my crude product. What's causing this and how can I fix it?
A1: This is a classic issue when purifying polar aromatic amines like your target compound on standard silica gel.[1] The problem stems from strong acid-base interactions between the basic tertiary amine of your molecule and the acidic silanol groups on the surface of the silica.[1] This interaction leads to irreversible adsorption for a portion of your compound, resulting in low recovery and the characteristic tailing of the chromatographic peak.
The lone pair of electrons on the nitrogen atom of the tetrahydroisoquinoline ring readily interacts with the acidic protons of the silanol groups (Si-OH) on the silica surface. This strong interaction slows the elution of the amine, and because these interaction sites are not uniform, it leads to a broad, tailing peak.
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent system. This competitively neutralizes the acidic sites on the silica gel, preventing your compound from strongly binding.
-
Recommended Modifier: Triethylamine (Et₃N) is a popular choice. Start by adding 0.5-1% (v/v) of triethylamine to your solvent system (e.g., ethyl acetate/hexanes).
-
Alternative Modifier: A dilute solution of ammonia in methanol (e.g., 2% NH₃ in MeOH) can also be used as a polar component in your eluent, for instance, in a dichloromethane/methanol system.
-
-
Use of Deactivated Silica or Alternative Stationary Phases:
-
Amine-functionalized silica: This is an excellent but more expensive option. The stationary phase is pre-treated with amino groups, creating a more basic environment that repels basic compounds, leading to sharper peaks and better recovery.
-
Alumina (basic or neutral): Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.
-
-
Prepare the Slurry: In a beaker, slurry your silica gel with the initial, non-polar eluent (e.g., 10% ethyl acetate in hexanes) containing 1% triethylamine.
-
Pack the Column: Pour the slurry into your column and allow it to pack under a gentle flow of the eluent.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the column.
-
Elute with a Gradient: Start with a low polarity mobile phase (e.g., 10% ethyl acetate/hexanes with 1% Et₃N) and gradually increase the polarity (e.g., to 50% ethyl acetate/hexanes with 1% Et₃N).
-
Monitor Fractions: Collect fractions and monitor them by thin-layer chromatography (TLC). Remember to also add a drop of triethylamine to your TLC developing chamber to ensure consistent elution.
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Polarity of Impurities | Stationary Phase | Recommended Eluent System (with modifier) |
| Non-polar | Silica Gel | Hexanes/Ethyl Acetate (e.g., 9:1 to 1:1) + 1% Triethylamine |
| Moderately Polar | Silica Gel | Dichloromethane/Methanol (e.g., 99:1 to 95:5) + 1% Triethylamine |
| Polar | Amine-functionalized Silica | Hexanes/Ethyl Acetate (e.g., 8:2 to 1:1) |
Q2: My final product is contaminated with unreacted starting materials from the Pictet-Spengler reaction. How can I remove these?
A2: Impurities from the Pictet-Spengler reaction, a common route to the tetrahydroisoquinoline core, often include the starting β-arylethylamine and aldehyde.[2][3][4] These can typically be removed using a combination of techniques that exploit differences in their chemical properties.
-
Starting Amine (e.g., a derivative of 4-aminomethylbenzoic acid): Basic and potentially more polar than the product.
-
Starting Aldehyde (e.g., formaldehyde or acetaldehyde): Neutral and volatile.
-
Partially reacted imine intermediate: Can be unstable and may hydrolyze back to the starting materials.
An acid-base extraction is a highly effective method to separate basic and neutral compounds.[1][2][5]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like diethyl ether or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic target compound and any unreacted starting amine will be protonated and move into the aqueous layer. The neutral aldehyde will remain in the organic layer.
-
Separation: Separate the two layers. The organic layer containing the aldehyde can be discarded (after ensuring your product is not present via TLC).
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) until the solution is basic (check with pH paper). Your target compound and the starting amine will precipitate out or form an oil.
-
Back-Extraction: Extract the basified aqueous layer with fresh organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified basic components.
This procedure will give you a mixture of your target compound and the starting amine, which can then be further purified by column chromatography as described in Q1.
Caption: Purification workflow after a Pictet-Spengler reaction.
Q3: I've performed an N-methylation using the Eschweiler-Clarke reaction and now have a mixture of the secondary and tertiary amine. How do I separate them?
A3: The Eschweiler-Clarke reaction is a reductive amination that methylates primary or secondary amines using formaldehyde and formic acid.[6][7] Incomplete reaction can leave you with the starting secondary amine, Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate.
The pKa difference between the secondary and tertiary amine is usually small, making acid-base extraction challenging for separation. Therefore, column chromatography is the preferred method.
-
Column Chromatography: The tertiary amine product is slightly less polar than the secondary amine precursor due to the additional methyl group and the absence of an N-H bond for hydrogen bonding. This difference in polarity is usually sufficient for separation on silica gel. Use the column chromatography protocol described in A1 with a basic modifier. A shallow gradient of a polar solvent should effectively separate the two compounds.
Q4: I am struggling to recrystallize my final product. Can you suggest suitable solvents?
A4: Recrystallization is an excellent technique for final purification, especially for removing minor, closely-related impurities. The key is finding a solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3]
Given that your molecule has both a polar amine functional group and a less polar ester and aromatic rings, a two-solvent system is often effective.
Table 2: Potential Recrystallization Solvent Systems
| Solvent 1 (Good Solvent) | Solvent 2 (Poor Solvent/Anti-solvent) | Procedure |
| Ethyl Acetate | Hexanes or Heptane | Dissolve the compound in a minimal amount of hot ethyl acetate, then slowly add hexanes/heptane until the solution becomes cloudy. Reheat to clarify and then cool slowly. |
| Acetone | n-Hexane | Similar to the ethyl acetate/hexanes system. |
| Ethanol | Water | Dissolve in hot ethanol and add water dropwise until persistent cloudiness is observed. Reheat and cool. Be cautious as your compound may oil out. |
| Dichloromethane | Hexanes or Pentane | Dissolve at room temperature or with gentle warming, then add the anti-solvent. |
-
Dissolution: Place your crude product in a flask and add a small amount of the "good solvent" (e.g., ethyl acetate). Heat the mixture to boiling.
-
Saturation: Continue adding the good solvent in small portions until your compound just dissolves completely.
-
Addition of Anti-solvent: While the solution is still hot, add the "poor solvent" (e.g., hexanes) dropwise until you see persistent turbidity (cloudiness).
-
Clarification: Add a few more drops of the hot good solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For better yields, you can then place it in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold poor solvent, and dry them thoroughly.
Frequently Asked Questions (FAQs)
Q5: How can I assess the purity of my final product?
A5: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[8] A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium formate in water) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., ~254 nm) is standard.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of your compound and for identifying impurities if they are present in significant amounts (>1-2%).[4] Look for unexpected signals or incorrect integration ratios.
-
Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming its identity. LC-MS can be used to identify the molecular weights of impurities separated by HPLC.
Q6: What are the expected ¹H NMR signals for this compound?
A6: While the exact chemical shifts can vary depending on the solvent, you should expect to see the following characteristic signals:
-
Aromatic Protons: Signals in the aromatic region (typically ~7-8 ppm).
-
CH₂ groups of the tetrahydroisoquinoline core: Several signals in the aliphatic region (~2.5-4.0 ppm).
-
N-Methyl group: A singlet at ~2.5 ppm.
-
Ester Methyl group: A singlet at ~3.9 ppm.
Q7: Is my compound stable to acidic and basic conditions?
A7:
-
Acidic Conditions: The tertiary amine is stable to mild acidic conditions and will form a protonated salt, which is water-soluble.[5] However, strong acidic conditions combined with heat could potentially lead to hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Basic Conditions: The compound is generally stable to mild bases like sodium bicarbonate. Strong bases like sodium hydroxide, especially with heating, can hydrolyze the ester.[5]
This differential stability is the basis for the acid-base extraction purification method.
Q8: What is the best way to store this compound?
A8: Like many amines, your compound can be susceptible to air oxidation over time, which may lead to discoloration. It is best to store the purified compound as a solid in a well-sealed container, protected from light, and in a cool, dry place. For long-term storage, refrigeration is recommended.
Caption: Decision tree for selecting a purification strategy.
References
- BenchChem. (2025).
-
Wikipedia. (n.d.). Acid-base extraction. Retrieved January 21, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 21, 2026, from [Link]
- Suguna, H., & Pai, B. R. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
-
LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
- Li, W., et al. (2023).
-
Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved January 21, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. Retrieved January 21, 2026, from [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. ias.ac.in [ias.ac.in]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Stability of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate in Solution
Welcome to the technical support guide for Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on maintaining the stability of this compound in solution. Understanding and controlling for chemical stability is paramount for generating reproducible experimental data and for the development of robust formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities and potential degradation pathways for this compound?
A1: The structure of this molecule contains two primary functional groups susceptible to degradation in solution: the methyl ester and the tetrahydroisoquinoline (THIQ) ring system .
-
Ester Hydrolysis: The methyl carboxylate group is prone to hydrolysis, particularly under acidic or basic conditions. This reaction cleaves the ester bond, yielding the corresponding carboxylic acid (2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid) and methanol.[1][2] This is often the most significant degradation pathway in aqueous solutions. The reaction is catalyzed by both hydronium (H₃O⁺) and hydroxide (OH⁻) ions, meaning stability is highly pH-dependent.[3]
-
Oxidation (Aromatization): The tetrahydroisoquinoline core can undergo oxidation to form the more stable aromatic isoquinoline ring system.[4][5] This process involves the loss of hydrogen atoms and can be promoted by atmospheric oxygen, trace metal ions, or oxidizing agents. This leads to the formation of Methyl 2-methyl-isoquinoline-7-carboxylate.
Q2: What are the optimal storage conditions for stock solutions of this compound?
A2: To minimize degradation, stock solutions should be prepared and stored with the following considerations:
-
Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C, to significantly slow the rate of all potential degradation reactions.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Many heterocyclic compounds are susceptible to photodecomposition.[6]
-
Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation of the THIQ ring.
-
Solvent: Prepare initial high-concentration stock solutions in an anhydrous aprotic solvent such as DMSO or DMF where the compound is stable and soluble. Aqueous buffers should only be used for preparing fresh working solutions immediately before an experiment.
Q3: How does solution pH impact the stability of this molecule?
A3: The solution pH is a critical factor governing the stability of the methyl ester group.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the methyl ester will be a primary concern. The rate of this reaction increases as the pH decreases.[1]
-
Neutral Conditions (pH ~ 6-8): The compound is expected to be most stable in a slightly acidic to neutral pH range, where both acid and base catalysis of hydrolysis are minimized. However, even at neutral pH, slow hydrolysis can occur over time, especially at elevated temperatures.[7]
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is typically much faster and more aggressive than acid-catalyzed hydrolysis for simple esters.[2] This pathway should be avoided unless ester cleavage is the desired outcome.
Q4: Which analytical techniques are best suited for monitoring the stability of this compound?
A4: A stability-indicating analytical method is one that can accurately quantify the active compound and resolve it from any degradants or impurities.[8]
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method. A reversed-phase C18 column is typically effective. The method must be validated to show separation between the parent compound and its key potential degradants (the hydrolyzed carboxylic acid and the oxidized isoquinoline).
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown degradation products.[9] By monitoring for the expected masses of the parent compound and its predicted degradants, you can confirm the degradation pathway.
Troubleshooting Guide
Problem: My compound's concentration is decreasing rapidly in my aqueous assay buffer.
-
Plausible Cause: Ester hydrolysis is the most likely culprit in aqueous media.
-
Troubleshooting Steps:
-
Verify Buffer pH: Measure the pH of your buffer. If it is acidic or basic, consider adjusting it to a more neutral range (pH 6.0-7.5) if your experiment allows.
-
Reduce Temperature: Perform your experiments at the lowest practical temperature. If possible, run assays on an ice bath.
-
Minimize Incubation Time: Prepare working solutions immediately before use and minimize the time the compound spends in the aqueous buffer before analysis or use in an assay.
-
Conduct a Time-Course Study: Analyze the concentration of your compound in the buffer at several time points (e.g., 0, 1, 2, 4, 8 hours) to quantify the rate of degradation under your specific conditions. This will inform the experimental window in which the compound is stable.
-
Problem: I'm observing new peaks in my chromatogram after storing my working solution for a day.
-
Plausible Cause: These are likely degradation products.
-
Troubleshooting Steps:
-
Characterize New Peaks: If you have access to LC-MS, analyze the sample to determine the mass of the new peaks. The hydrolyzed product will have a mass difference of -14 Da (loss of CH₂), and the oxidized product will have a mass difference of -4 Da (loss of 4H).
-
Perform a Forced Degradation Study: Intentionally degrade the compound under controlled acidic, basic, and oxidative conditions (see Protocol 1 below). This will help you generate and identify the primary degradation products, which you can then use as markers to confirm the identity of the unknown peaks in your stored samples.[10]
-
Implement Stricter Storage: Re-evaluate your storage conditions. Ensure solutions are stored frozen, protected from light, and prepared fresh as needed.
-
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying likely degradation products and establishing the stability-indicating nature of analytical methods.[8] The goal is to achieve 5-20% degradation of the parent compound.
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol).
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a clear glass vial. Include a control sample (compound in solvent, protected from light) for comparison.
| Stress Condition | Reagent/Condition | Typical Incubation | Causality |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | Heat at 60°C for 2-8 hours | Catalyzes the hydrolysis of the methyl ester.[1] |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | Room temperature for 30-60 min | Rapidly catalyzes ester hydrolysis (saponification).[2] |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room temperature for 2-8 hours | Promotes oxidation of the THIQ ring to an isoquinoline.[4] |
| Thermal Stress | Heat solution at 80°C | 24-48 hours | Accelerates all potential degradation pathways. |
| Photostability | Expose to light | ICH Q1B Option 2 Conditions* | Assesses susceptibility to degradation by light energy.[6] |
| ICH Q1B requires exposure to not less than 1.2 million lux hours (visible) and 200 watt hours/square meter (UVA). |
-
Neutralization (for Acid/Base Samples): Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.
-
Analysis: Analyze all samples, including the control, using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms to identify new peaks corresponding to degradation products.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To establish an HPLC method capable of separating the parent compound from its primary degradation products.
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and 280 nm (or scan for optimal wavelength)
-
Column Temperature: 30°C
Validation Procedure:
-
Inject the control (unstressed) sample to determine the retention time of the parent compound.
-
Inject each of the stressed samples from the forced degradation study.
-
Evaluate the chromatograms to ensure that all major degradation peaks are well-resolved from the parent peak (resolution > 1.5).
-
If co-elution occurs, adjust the gradient slope, mobile phase composition (e.g., using methanol instead of acetonitrile), or pH to achieve separation. The goal is to demonstrate specificity for the parent compound.
Visualizations & Data
Below is a workflow diagram illustrating the process of a forced degradation study, a key experiment for assessing compound stability.
Caption: Workflow for a Forced Degradation Study.
The following diagram illustrates the two most probable degradation pathways for the target molecule.
Caption: Primary Degradation Pathways.
References
- Alsante, K. M., et al. (2011). The Role of Forced Degradation in Pharmaceutical Development. In Separation Science and Technology, 10, 15-36.
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. Available at: [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Available at: [Link]
-
FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. Federal Register, 62, 27115-27122. Available at: [Link]
-
Klick, S., et al. (2005). Toward a General Approved Procedure for Forced Degradation Studies in Pharmaceutical Development. Pharmaceutical Technology, 29(3), 68-84. Available at: [Link]
-
Maheswaran, R. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 36(5), 73-80. Available at: [Link]
-
Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24(4), 1-14. Available at: [Link]
-
Teasdale, A., et al. (2013). ICH Q11—Development and manufacture of drug substances. John Wiley & Sons. Available at: [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. jsbms.jp [jsbms.jp]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Tetrahydroisoquinoline-7-carboxylates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of tetrahydroisoquinoline-7-carboxylates. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested solutions to help you navigate the complexities of your synthetic routes and minimize unwanted side reactions.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems that can arise during the synthesis of tetrahydroisoquinoline-7-carboxylates. Each entry details the potential causes of the issue and provides actionable protocols to overcome them.
Problem 1: Low Yield in Pictet-Spengler Reaction due to Electron-Withdrawing Carboxylate Group
Question: I am attempting a Pictet-Spengler condensation to form a tetrahydroisoquinoline-7-carboxylate, but the yields are consistently low. I suspect the electron-withdrawing nature of the carboxylate group is deactivating the aromatic ring. How can I improve the efficiency of this cyclization?
Underlying Cause: The classical Pictet-Spengler reaction is an electrophilic aromatic substitution, which is highly sensitive to the electronic properties of the aromatic ring.[1][2] An electron-withdrawing group, such as a carboxylate or ester at the para position relative to the cyclization site, deactivates the ring towards electrophilic attack by the initially formed iminium ion. This increases the activation energy of the cyclization step, leading to poor yields.[2]
Solutions & Protocols:
-
Employ Stronger Acid Catalysts: Standard Brønsted or Lewis acids may not be sufficient to promote cyclization on a deactivated ring. The use of "superacids" can overcome this energy barrier.
-
Protocol:
-
Dissolve the β-arylethylamine precursor in a minimal amount of a suitable solvent (e.g., dichloromethane or nitromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the aldehyde or its equivalent.
-
Add a pre-cooled solution of a superacid, such as trifluoromethanesulfonic acid (TfOH) or a mixture of TfOH and trifluoroacetic anhydride (TFAA), dropwise to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours at low temperatures.
-
Carefully quench the reaction by pouring it onto crushed ice and basifying with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide.
-
Extract the product with an organic solvent, dry, and purify by column chromatography.
-
-
-
Protect the Carboxylate Group: Converting the carboxylate to a group that is less electron-withdrawing or can be easily cleaved post-cyclization is a viable strategy.
-
Recommended Protecting Groups:
-
Methyl or Ethyl Esters: These are common choices, though still deactivating.
-
Benzyl Ester: Can be removed by hydrogenolysis, which is often compatible with the tetrahydroisoquinoline core.
-
Silyl Esters (e.g., TBDMS): Can be cleaved under mild, fluoride-mediated conditions.
-
-
General Protocol for Protection (Esterification):
-
Suspend the carboxylic acid in an excess of the corresponding alcohol (e.g., methanol or ethanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Remove the excess alcohol under reduced pressure.
-
Neutralize the residue with a mild base and extract the ester.
-
Proceed with the Pictet-Spengler reaction as described above, though milder acid catalysts may now be sufficient.
-
-
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction rate, often leading to improved yields even for deactivated substrates.[1]
-
Protocol:
-
Combine the β-arylethylamine, aldehyde, and a suitable acid catalyst (e.g., trifluoroacetic acid) in a microwave-safe reaction vessel.[1]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 10-30 minutes).[1]
-
Cool the vessel, work up the reaction as described previously, and purify the product.
-
-
Problem 2: Formation of Isoquinoline by-product through Oxidation
Question: My final product is contaminated with the corresponding aromatic isoquinoline-7-carboxylate. How can I prevent this over-oxidation of the tetrahydroisoquinoline ring?
Underlying Cause: Tetrahydroisoquinolines, particularly those with electron-donating groups on the aromatic ring, are susceptible to oxidation to the more stable aromatic isoquinoline.[3] This can occur during the reaction, work-up, or even during storage if exposed to air and light. The driving force is the gain in aromatic stabilization energy.
Solutions & Protocols:
-
Inert Atmosphere: Conducting the reaction and work-up under an inert atmosphere of nitrogen or argon can significantly reduce oxidation.
-
Protocol:
-
Degas all solvents prior to use by bubbling with nitrogen or argon for 15-30 minutes.
-
Assemble the reaction glassware and flush with an inert gas.
-
Maintain a positive pressure of the inert gas throughout the reaction.
-
During work-up, use degassed solvents and minimize exposure to air.
-
-
-
Addition of Antioxidants: The inclusion of a radical scavenger or antioxidant can inhibit oxidative pathways.
-
Careful Choice of Reagents and Conditions:
-
Avoid strong oxidizing agents during any stage of the synthesis and purification.
-
If a reduction step is part of the synthesis (e.g., after a Bischler-Napieralski reaction), ensure the reducing agent is fully quenched before proceeding with the work-up.
-
Store the final product under an inert atmosphere, protected from light, and at low temperatures.
-
Problem 3: Unwanted N-Alkylation Side Reactions
Question: I am observing the formation of N-alkylated by-products in my synthesis. What is the source of the alkylating agent and how can I prevent this?
Underlying Cause: The secondary amine of the tetrahydroisoquinoline ring is nucleophilic and can react with electrophilic species present in the reaction mixture. Potential sources of alkylating agents include:
-
Excess aldehyde from a Pictet-Spengler reaction, which can be reduced in situ to an alcohol and then activated.
-
Alkyl halides or other electrophiles used in subsequent reaction steps.
-
Solvents that can decompose to form electrophiles (e.g., dichloromethane in the presence of a Lewis acid).
Solutions & Protocols:
-
Stoichiometric Control of Reagents: Use a precise 1:1 stoichiometry of the β-arylethylamine and the aldehyde in Pictet-Spengler reactions to avoid an excess of the aldehyde.
-
N-Protection: If the secondary amine is not required for a subsequent transformation, protecting it can prevent N-alkylation.
-
Recommended Protecting Groups:
-
Boc (tert-butyloxycarbonyl): Easily introduced using Boc-anhydride and removed with mild acid (e.g., TFA).
-
Cbz (carboxybenzyl): Introduced using benzyl chloroformate and removed by hydrogenolysis.
-
Acetyl: Introduced using acetic anhydride or acetyl chloride.
-
-
General Protocol for N-Boc Protection:
-
Dissolve the tetrahydroisoquinoline in a solvent like dichloromethane or THF.
-
Add a base such as triethylamine or diisopropylethylamine.
-
Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the N-Boc protected product.
-
-
-
Careful Selection of Solvents and Reagents: Be mindful of the stability of your solvents and reagents under the reaction conditions to avoid the generation of unintended electrophiles.
II. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for tetrahydroisoquinoline-7-carboxylates: Pictet-Spengler, Bischler-Napieralski, or Pomeranz-Fritsch?
A1: The Pictet-Spengler reaction is often the most direct route if a suitable β-(3-amino-4-carboxyphenyl)ethylamine precursor is available. However, as discussed, the deactivating effect of the carboxylate group can be a significant challenge.[2]
The Bischler-Napieralski reaction , followed by reduction, is a robust alternative.[1][6] This route involves the cyclization of an N-acyl-β-phenylethylamine. The amide functionality can sometimes moderate the deactivating effect of the carboxylate. The resulting 3,4-dihydroisoquinoline is then reduced to the tetrahydroisoquinoline, typically with sodium borohydride.[7]
The Pomeranz-Fritsch reaction is generally less suitable for preparing tetrahydroisoquinolines with electron-withdrawing groups, as it often requires harsh acidic conditions and can give complex product mixtures.[8]
Q2: Can I perform a Bischler-Napieralski reaction on a substrate with a free carboxylic acid, or should I protect it as an ester?
A2: It is highly advisable to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing a Bischler-Napieralski reaction. The dehydrating agents used, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), can react with the free carboxylic acid, leading to side products and reduced yields.[6][9] Esterification is a simple protective measure that improves the outcome of the cyclization.
Q3: My tetrahydroisoquinoline-7-carboxylate product is difficult to purify by column chromatography. Are there any alternative purification methods?
A3: The amphoteric nature of amino acids can make them challenging to purify by standard silica gel chromatography. Here are some alternatives:
-
Acid-Base Extraction: You can often purify the product by exploiting its acidic and basic functionalities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). This will protonate the amine and move the product to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to the isoelectric point of your compound, causing it to precipitate or allowing it to be extracted back into an organic solvent.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method of purification.
-
Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is well-suited for purifying amino acids and other charged species.
Q4: I am concerned about decarboxylation under harsh acidic or high-temperature conditions. How can I minimize this side reaction?
A4: Decarboxylation is a potential side reaction, especially when the carboxyl group is ortho or para to an activating group that can stabilize a carbocation or carbanion intermediate. To minimize this risk:
-
Use Milder Conditions: Whenever possible, opt for reactions that proceed under milder pH and temperature conditions. For example, some modern Pictet-Spengler reactions can be catalyzed by phosphate buffers.[5]
-
Protect the Amine: If the reaction conditions are harsh, protecting the nitrogen atom (e.g., as a Boc or Cbz derivative) can sometimes reduce the propensity for decarboxylation by altering the electronic properties of the molecule.
-
Limit Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions that could promote decarboxylation.
III. Visualizing Key Processes
Experimental Workflow: Bischler-Napieralski Route
Caption: Workflow for the Bischler-Napieralski synthesis of THIQs.
Side Reaction Pathways
Caption: Common side reactions in THIQ synthesis.
IV. References
-
Ren, L., & Cong, H. (2018). Irradiation of blue light enables a low cost and heavy-metal-free decarboxylative alkylation of benzylic C(sp3)-H bonds of N-aryl tetrahydroisoquinolines under mild conditions. Organic Letters, 20(10), 3225-3228.
-
Matsumoto, K., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews.
-
Matsumoto, K., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews.
-
Wanner, M. J., & Koomen, G. J. (2004). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Molecules, 9(12), 1099-1107.
-
Kumar, V., & Sharma, A. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Journal of the Iranian Chemical Society, 18(9), 2215-2244.
-
Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Superacid-Catalyzed Pictet-Spengler Reactions of Less Activated Imines of 2-Phenethylamine. The Journal of Organic Chemistry, 64(2), 611-617.
-
Kessar, S. V., & Singh, P. (1997). Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in. Progress in Heterocyclic Chemistry, 9, 244-266.
-
Singh, R., & Geetanjali. (2018). Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. In Name Reactions in Heterocyclic Chemistry II (pp. 235-276). John Wiley & Sons.
-
Larsen, R. D., et al. (1998). Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds. U.S. Patent No. 5,808,071.
-
Douglas, C. J., & Thomson, R. J. (2021). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters, 23(19), 7568-7572.
-
Gensler, W. J. (1951). The Pomeranz-Fritsch reaction, isoquinoline vs. oxazoles. The Journal of Organic Chemistry, 16(11), 1743-1753.
-
Sayed, E. M., et al. (2022). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry, 16(1), 1-17.
-
Grunewald, G. L., et al. (1987). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Journal of Medicinal Chemistry, 30(2), 349-354.
-
Comins, D. L., & Foti, C. J. (2015). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 20(8), 14344-14365.
-
Osuch-Kwiatkowska, A., & Kwiecień, H. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry, 17, 2589-2596.
-
Gandon, V., et al. (2001). Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds Through the Alkylation of Anodically Prepared alpha-Amino nitriles. The Journal of Organic Chemistry, 66(15), 5134-5140.
-
Asif, M. M. A., et al. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Advances, 13(19), 12764-12793.
-
Pomeranz, C. (1893). Uber eine neue Isochinolinsynthese. Monatshefte für Chemie, 14(1), 116–119.
-
Cook, A. H., & Jones, D. G. (1941). The Pictet-Spengler Tetrahydroisoquinoline Synthese. Journal of the Chemical Society, 278-281.
-
Whaley, W. M., & Govindachari, T. R. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 151-190.
-
Wang, Y., et al. (2020). Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines and Isoindolines Without External Photocatalysts. Molecules, 25(4), 843.
-
Newton, C. G., et al. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry, 84(11), 7074-7083.
-
Gandon, V., et al. (2001). Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds through the Alkylation of Anodically Prepared α-Amino Nitriles. The Journal of Organic Chemistry, 66(15), 5134-5140.
-
Mathew, G., et al. (2017). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Medicinal Chemistry, 13(8), 757-768.
-
Fodor, G., & Nagubandi, S. (1980). The Bischler-Napieralski reaction. Tetrahedron, 36(10), 1279-1300.
-
Zare, R. N., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. The Journal of Physical Chemistry A, 121(40), 7764-7770.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
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- 6. researchgate.net [researchgate.net]
- 7. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]
- 8. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Welcome to the dedicated technical support guide for the scale-up synthesis of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from bench-scale to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, all grounded in established chemical principles and practical experience.
I. Overview of Synthetic Strategies
The synthesis of the 1,2,3,4-tetrahydroisoquinoline (THIQ) core, a prevalent scaffold in numerous natural products and pharmaceuticals, is well-established.[1][2] The two primary and most robust methods for constructing this heterocyclic system are the Pictet-Spengler and Bischler-Napieralski reactions.[2][3][4][5][6] The choice between these routes for the scale-up of this compound will depend on starting material availability, cost, and the desired control over reaction parameters.
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3][7] For the target molecule, this would likely involve a derivative of 3-(2-aminoethyl)benzoic acid and formaldehyde, followed by N-methylation and esterification, or starting with precursors already containing the methyl ester and N-methyl groups. The reaction is known for its reliability, though it can require harsh acidic conditions.[2]
-
Bischler-Napieralski Reaction: This method utilizes the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline, which is then reduced to the desired tetrahydroisoquinoline.[5][6][8] This route offers an alternative that can be advantageous depending on the electronic nature of the aromatic ring.
Below is a generalized workflow for the synthesis, highlighting the key stages where careful monitoring and control are crucial for successful scale-up.
Caption: Generalized workflow for the synthesis of the target molecule.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.
Question 1: My Pictet-Spengler cyclization is sluggish or incomplete, even at elevated temperatures. What are the likely causes and how can I improve the conversion?
Answer:
This is a common issue, particularly when the aromatic ring is not sufficiently electron-rich.[4] Here’s a systematic approach to troubleshooting:
-
Acid Catalyst and Stoichiometry: The choice and amount of acid are critical. While traditional methods use strong mineral acids like HCl or H₂SO₄, these can sometimes lead to side reactions on a larger scale.[9]
-
Reaction Temperature and Time: Scale-up often requires longer reaction times due to mass and heat transfer limitations.
-
Recommendation: Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC, TLC). Do not rely solely on the time from the lab-scale experiment. Consider a carefully controlled temperature ramp to maintain a steady reaction rate. Microwave-assisted synthesis has shown to be effective in accelerating this reaction, though its scalability needs to be assessed for your specific equipment.[3]
-
-
Water Scavenging: The condensation step to form the initial iminium ion is reversible and produces water. On a larger scale, the removal of this water can be less efficient.
-
Recommendation: If your solvent allows, use a Dean-Stark trap to azeotropically remove water. Alternatively, adding a chemical drying agent that is stable under the reaction conditions can be beneficial.
-
Question 2: During the Bischler-Napieralski reaction, I am observing significant formation of a styrene-like byproduct. How can this be minimized?
Answer:
The formation of styrenes is a known side reaction in the Bischler-Napieralski synthesis and is indicative of a retro-Ritter type reaction of the nitrilium ion intermediate.[5]
-
Choice of Dehydrating Agent: The strength of the dehydrating agent can influence the reaction pathway.
-
Recommendation: While POCl₃ is common, a combination of P₂O₅ in refluxing POCl₃ can be more effective for less reactive substrates and may help suppress side reactions by favoring the desired cyclization.[6]
-
-
Temperature Control: Excessive temperatures can promote the fragmentation of the nitrilium ion.
-
Recommendation: Maintain the minimum temperature required for a reasonable reaction rate. A controlled addition of the substrate to the pre-heated dehydrating agent can help manage the initial exotherm and prevent temperature spikes.
-
-
Solvent: The choice of solvent can influence the stability of the intermediates.
-
Recommendation: Reactions are often run in high-boiling, non-polar solvents like toluene or xylene. Ensure the solvent is thoroughly dried before use.
-
Question 3: The final purification of this compound by column chromatography is proving difficult and not scalable. What are my alternatives?
Answer:
Relying on column chromatography for large-scale purification is often inefficient and costly.[10] The goal should be to obtain a crude product that can be purified by crystallization.
-
Crude Product Purity: The issue often lies in the purity of the material before the final purification step.
-
Recommendation: Re-evaluate your work-up procedure. A series of aqueous washes at different pH values can help remove many impurities. For example, an acidic wash can remove basic starting materials, while a basic wash can remove acidic byproducts.
-
-
Crystallization: This is the most desirable method for large-scale purification.
-
Recommendation: Conduct a thorough crystallization solvent screening. A good starting point is a binary solvent system, such as ethyl acetate/hexanes or methanol/water. Seeding the solution with a small amount of pure product can aid in inducing crystallization.
-
-
Salt Formation and Recrystallization: If the freebase is an oil or difficult to crystallize, forming a salt (e.g., hydrochloride, tartrate) can often yield a highly crystalline solid that is easier to purify by recrystallization. The freebase can then be regenerated in a subsequent step if required.
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of this compound?
A1: Safety is paramount in any scale-up process. Key considerations include:
-
Reagents: Many reagents used, such as POCl₃, strong acids, and hydrides for reduction, are highly reactive and corrosive. Ensure proper personal protective equipment (PPE) is used and that the reaction is conducted in a well-ventilated area, preferably a walk-in fume hood.
-
Exotherms: Both the Pictet-Spengler and Bischler-Napieralski reactions can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Implement controlled addition of reagents and have an adequate cooling system in place. A reaction calorimetry study is highly recommended before scaling up significantly.
-
Quenching: The quenching of reactive reagents (e.g., POCl₃, hydrides) must be done with extreme care and under controlled conditions to manage heat and gas evolution.
Q2: How do I effectively monitor the progress of my scale-up reaction?
A2: In-process controls (IPCs) are crucial for a successful and reproducible scale-up.
-
Chromatographic Methods: HPLC is the preferred method for quantitative analysis of reaction progress. It can accurately determine the consumption of starting materials and the formation of the product and any byproducts. TLC can be used for quick qualitative checks.
-
Spectroscopic Methods: For some reactions, in-situ monitoring with techniques like FT-IR or Raman spectroscopy can provide real-time data without the need for sampling.
Q3: What are the best practices for N-methylation on a tetrahydroisoquinoline core at a larger scale?
A3: The Eschweiler-Clarke reaction (using formic acid and formaldehyde) is a common and scalable method for N-methylation. It is generally high-yielding and avoids the use of hazardous alkylating agents like methyl iodide. The work-up is also relatively straightforward. Reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride is another excellent option.
Q4: For the final product, what are the critical quality attributes (CQAs) I should be testing for?
A4: For a compound intended for drug development, the following CQAs are essential:
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity: Determined by HPLC (typically >98% for advanced stages), with identification and quantification of any impurities.
-
Residual Solvents: Analyzed by GC-HS to ensure they are below the limits set by regulatory guidelines (e.g., ICH Q3C).
-
Heavy Metals: May be required depending on the synthetic route and reagents used.
-
Appearance and Physical Form: Color, and whether it is crystalline or amorphous.
Below is a diagram illustrating the decision-making process for troubleshooting common issues in the synthesis.
Caption: Decision-making flowchart for troubleshooting common synthetic issues.
IV. Tabulated Data for Scale-Up Considerations
| Parameter | Lab-Scale (e.g., 1-5 g) | Pilot-Scale (e.g., 100-500 g) | Key Considerations for Scale-Up |
| Reaction Vessel | Round-bottom flask | Jacketed glass reactor | Material of construction, heat transfer efficiency, agitation control. |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer | Ensure proper mixing to avoid localized hot spots and concentration gradients. Baffles may be necessary. |
| Heating/Cooling | Heating mantle, ice bath | Thermofluid in reactor jacket | Precise temperature control is critical. Response time for cooling is a key safety factor. |
| Reagent Addition | Pipette, dropping funnel | Addition pump | Controlled addition rate is crucial to manage exotherms. |
| Work-up | Separatory funnel | Reactor with bottom outlet valve | Phase separation can be slower. Risk of emulsion formation is higher. |
| Purification | Flash chromatography | Crystallization, filtration | Chromatography is not ideal for large quantities. Focus on developing a robust crystallization procedure. |
V. References
-
Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
-
Bilenko, V. A., et al. (n.d.). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available at: [Link]
-
Antipin, R. L., et al. (2022). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. Available at: [Link]
-
de la Cruz, P., et al. (2021). New approaches towards the synthesis of 1,2,3,4-tetrahydro isoquinoline-3-phosphonic acid (TicP). Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Available at: [Link]
-
Gremmen, C., et al. (1998). Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds. U.S. Patent No. 5,808,071. Available at:
-
Krężel, A., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Available at: [Link]
-
Williams, D. R., & Nag, P. P. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. Available at: [Link]
-
Calcaterra, A., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate. PubChem Compound Database. Available at: [Link]
-
Williams, D. R., & Nag, P. P. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ACS Publications. Available at: [Link]
-
Heravi, M. M., et al. (2020). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. ResearchGate. Available at: [Link]
-
Schmidt, F., et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Catalysts. Available at: [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Available at: [Link]
-
ResearchGate. (n.d.). A Method for Bischler–Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Available at: [Link]
Sources
- 1. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines [mdpi.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Welcome to the technical support guide for Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the potential stability challenges and degradation pathways of this molecule. Our goal is to provide practical, experience-driven advice to ensure the integrity of your experiments and synthetic batches.
Part 1: Frequently Asked Questions (FAQs) - General Stability & Handling
This section addresses common initial questions regarding the stability profile of this compound.
Question 1: What are the most likely degradation pathways for this molecule under typical laboratory conditions?
Answer: Based on its chemical structure, there are two primary points of vulnerability: the methyl ester and the tetrahydroisoquinoline (THIQ) ring system.
-
Ester Hydrolysis: The methyl ester at the C-7 position is susceptible to hydrolysis, which can be catalyzed by acid or base.[1][2] This reaction cleaves the ester bond, yielding the corresponding carboxylic acid (2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid) and methanol. Alkaline conditions, in a reaction often called saponification, tend to drive this reaction to completion, whereas acidic hydrolysis is typically a reversible equilibrium process.[1][3]
-
Oxidation of the THIQ Ring: The tertiary amine within the THIQ scaffold and the benzylic C-1 position are susceptible to oxidation.[4][5] Oxidative stress, which can be induced by atmospheric oxygen (especially under light or in the presence of metal catalysts), peroxides, or other oxidizing agents, can lead to the formation of N-oxides or, more significantly, aromatization of the heterocyclic ring to form an isoquinolinium species.[5][[“]] α-Oxygenation at the C-1 position to form a lactam (dihydroisoquinolone) has also been observed in related systems.[4]
Question 2: How should I store the solid compound and its solutions to minimize degradation?
Answer: Proper storage is critical for maintaining the integrity of the compound.
| Storage Form | Recommended Conditions | Rationale |
| Solid Compound | Store at 2-8°C, protected from light, under an inert atmosphere (e.g., argon or nitrogen). | Low temperature slows reaction kinetics. Protection from light minimizes photo-induced oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation. |
| Solutions in Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Prepare fresh for immediate use. If short-term storage is necessary, store at -20°C or -80°C in tightly sealed vials, blanketed with inert gas. | Minimizes exposure to trace amounts of water that could cause hydrolysis and dissolved oxygen that could cause oxidation. Freezing significantly reduces degradation rates. |
| Solutions in Protic Solvents (e.g., Methanol, Ethanol) | Not recommended for long-term storage due to the risk of solvolysis (transesterification) or hydrolysis if water is present. Use immediately after preparation. | Protic solvents can participate directly in degradation reactions. |
| Aqueous/Buffer Solutions | Avoid prolonged storage. The stability is highly pH-dependent. If required, use degassed buffers and store at 2-8°C for the shortest possible duration. | The compound is most vulnerable to hydrolysis in aqueous solutions. Extreme pH values will accelerate this process significantly. |
Question 3: I am using this compound in a cell-based assay with an aqueous medium. What precautions should I take?
Answer: The primary concern in aqueous media is ester hydrolysis. The rate of hydrolysis is pH-dependent.
-
pH Considerations: While neutral pH (~7.4) is generally less aggressive than highly acidic or basic conditions, hydrolysis can still occur over the duration of a multi-hour or multi-day experiment.
-
Recommendation: Prepare a concentrated stock solution in an anhydrous aprotic solvent like DMSO. Dilute this stock into your aqueous assay medium immediately before adding it to the cells. This minimizes the time the compound spends in the aqueous environment.
-
Control Experiment: It is best practice to run a stability control. Incubate the compound in the cell-free assay medium under the same conditions (time, temperature, CO2) as your experiment. Analyze the medium by HPLC at the end of the incubation period to quantify the extent of degradation. This will help you differentiate between compound degradation and metabolic activity.
Part 2: Troubleshooting Guide - Investigating Unexpected Results
This section provides structured guidance for identifying and resolving specific issues encountered during experimentation.
Scenario 1: An unknown peak is appearing in my HPLC analysis of a stability sample.
Problem: You are running a stability study and your HPLC chromatogram shows a new, more polar peak appearing over time, while the peak for the parent compound decreases.
Troubleshooting Workflow
Caption: Primary degradation routes for the target molecule.
References
-
Wikipedia. Ester hydrolysis. [Link]
- Zhang, Y., et al. (2020). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Molecules.
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. [Link]
-
MDPI. (2020). Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines and Isoindolines Without External Photocatalysts. [Link]
- ACS Publications. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry.
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]
- Taylor & Francis Online. (2022).
-
MDPI. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. [Link]
-
Chemguide. hydrolysis of esters. [Link]
- PubMed Central (PMC). (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020).
-
BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
- ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.
- Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
-
Broughton Laboratories. (2022). A practical guide to forced degradation and stability studies for drug substances. [Link]
- Sigma-Aldrich. 1,2,3,4-Tetrahydroisoquinoline 95 91-21-4.
- PubMed. (2014). SAR studies on tetrahydroisoquinoline derivatives: the role of flexibility and bioisosterism to raise potency and selectivity toward P-glycoprotein.
- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2015).
-
PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]
Sources
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines and Isoindolines Without External Photocatalysts [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. consensus.app [consensus.app]
Technical Support Center: Enhancing the Bioavailability of Substituted Tetrahydroisoquinolines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted tetrahydroisoquinolines (THIQs). This guide is designed to provide practical, in-depth solutions to the common challenges encountered when trying to enhance the oral bioavailability of this important class of compounds. We will move beyond simple protocols to explain the underlying principles, helping you make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the early stages of drug discovery and development involving THIQ scaffolds.
Q1: What are the primary factors that typically limit the oral bioavailability of substituted THIQs?
The oral bioavailability of THIQs, like many nitrogen-containing heterocyclic compounds, is often hampered by a combination of three main factors related to their ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
-
Poor Aqueous Solubility: The often rigid and lipophilic nature of substituted THIQ skeletons can lead to low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[1][2]
-
Low Membrane Permeability: While lipophilicity can aid in membrane crossing, other factors such as high molecular weight, polarity, and the potential for the compound to be a substrate for efflux transporters (like P-glycoprotein) can limit its ability to pass through the intestinal epithelium.[2][3]
-
Extensive First-Pass Metabolism: THIQs can be susceptible to rapid metabolism by enzymes in the gut wall and, most significantly, the liver (first-pass effect) before they reach systemic circulation.[4][5] Cytochrome P450 enzymes are often implicated in their metabolism.[6]
Q2: My THIQ compound shows promising in vitro activity but has very low aqueous solubility. What are my immediate options?
Low solubility is a common but addressable challenge.[7][8][9] Your initial strategy should focus on physicochemical and formulation-based approaches that don't require immediate chemical modification of your lead compound. Consider these options:
-
Salt Formation: If your THIQ has a basic nitrogen, forming a salt with a pharmaceutically acceptable acid is often the most effective first step to dramatically increase solubility and dissolution rate.[10][11][12][13]
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[12][14][15][16]
-
Formulation with Excipients: Utilizing strategies such as solid dispersions (dispersing the API in a polymer matrix), or complexation with cyclodextrins can improve solubility.[1][7][10][12][17] Lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are also highly effective for lipophilic compounds.[16]
Q3: In vitro metabolism assays (e.g., liver microsomes) show my THIQ is rapidly degraded. What are the next steps?
Rapid metabolism is a significant hurdle. The goal is to protect the metabolically labile parts of the molecule.
-
Metabolite Identification: The first critical step is to identify the "metabolic hot spots" on your molecule using techniques like LC-MS/MS analysis of the microsomal incubation mixture.
-
Structural Modification (Metabolic Blocking): Once hot spots are known, medicinal chemistry strategies can be employed. This often involves introducing groups that sterically hinder the site of metabolism or replacing a labile group with a bioisostere that is more resistant to enzymatic degradation. For example, replacing a metabolically vulnerable methyl group with a trifluoromethyl group.[18]
-
Prodrug Approach: A prodrug is an inactive derivative of your compound that is designed to be converted into the active drug in the body.[4][19] This can be used to mask the metabolically labile functional group until after absorption.[3][20][21]
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step guides for tackling specific experimental challenges. Each protocol is designed as a self-validating system with appropriate controls.
Guide 1: Troubleshooting Poor Aqueous Solubility
Problem: Your lead THIQ compound precipitates out of solution in aqueous buffers, making in vitro assays and in vivo formulation difficult.
Workflow for Solubility Enhancement:
Caption: Decision workflow for addressing poor aqueous solubility.
Protocol 2.1: Salt Formation Feasibility Study
-
Objective: To rapidly screen for the formation of stable, more soluble salts of a basic THIQ.
-
Rationale: Converting a basic amine to a salt increases its polarity and ability to interact with water, thereby enhancing solubility.[11][13]
-
Methodology:
-
Preparation: Dissolve 10 mg of your THIQ free base in a minimal amount of a suitable organic solvent (e.g., 1 mL of methanol or isopropanol).
-
Acid Addition: In separate vials, add a stoichiometric equivalent (1.0 eq) of various pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid) dissolved in the same solvent.
-
Observation: Stir at room temperature for 2-4 hours. Observe for the formation of a precipitate, which indicates salt formation. If no precipitate forms, try cooling the solution or using a less polar solvent to encourage crystallization.
-
Isolation & Analysis: Isolate any solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Validation:
-
Solubility Test: Prepare saturated solutions of the free base and each salt form in a relevant buffer (e.g., pH 6.8 phosphate buffer). Quantify the concentration using HPLC-UV.
-
Characterization: Confirm salt formation using techniques like melting point analysis (salts typically have higher melting points) or spectroscopic methods (FTIR, NMR).
-
-
-
Trustworthiness Check: A successful salt will show a significant increase (e.g., >10-fold) in aqueous solubility compared to the free base.
Table 1: Example Solubility Enhancement Data
| Compound Form | Solvent System | Solubility (µg/mL) at pH 6.8 | Fold Increase |
| THIQ-X (Free Base) | Phosphate Buffer | 5 | - |
| THIQ-X HCl Salt | Phosphate Buffer | 150 | 30x |
| THIQ-X Mesylate Salt | Phosphate Buffer | 210 | 42x |
| THIQ-X Formulation | 20% HP-β-CD in Buffer | 85 | 17x |
Guide 2: Assessing and Overcoming Poor Membrane Permeability
Problem: Your THIQ has adequate solubility, but it fails to effectively cross biological membranes, suggesting poor absorption.
Workflow for Permeability Assessment:
Caption: A workflow for investigating poor membrane permeability.
Protocol 2.2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To determine the passive diffusion permeability of a THIQ in a high-throughput manner.
-
Rationale: PAMPA is a non-cell-based assay that models passive transcellular permeation.[22] It is a cost-effective way to quickly rank compounds before moving to more complex cell-based assays.[23]
-
Methodology:
-
Membrane Preparation: A filter plate (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
Compound Addition: The test THIQ and control compounds are dissolved in a buffer (e.g., pH 7.4) and added to the wells of the donor plate.
-
Assay Assembly: An acceptor plate containing fresh buffer is placed on top of the donor plate, sandwiching the artificial membrane.
-
Incubation: The assembly is incubated for a set period (e.g., 4-16 hours) to allow the compounds to diffuse from the donor to the acceptor compartment.
-
Quantification: The concentrations of the compound in the donor (CD) and acceptor (CA) wells are measured by LC-MS/MS or HPLC-UV.
-
Calculation: The apparent permeability coefficient (Papp) is calculated.
-
-
Trustworthiness Check (Controls):
-
High Permeability Control: Propranolol (Papp > 10 x 10-6 cm/s).
-
Low Permeability Control: Atenolol (Papp < 1 x 10-6 cm/s). The results for your THIQ are only valid if the controls fall within their expected ranges.
-
Protocol 2.3: Caco-2 Bidirectional Permeability Assay
-
Objective: To evaluate both passive permeability and active transport (especially efflux) of a THIQ.
-
Rationale: Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, expressing transporters like P-glycoprotein.[22][24] This makes it an excellent in vitro model for predicting human intestinal absorption.[25]
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, the integrity of the monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the transport of a low-permeability marker like Lucifer Yellow.[25]
-
Transport Study (A -> B): The THIQ compound is added to the apical (A, upper) chamber, and samples are taken from the basolateral (B, lower) chamber over time (e.g., up to 2 hours) to measure absorption.
-
Transport Study (B -> A): In a separate set of wells, the compound is added to the basolateral chamber, and samples are taken from the apical chamber to measure efflux.
-
Quantification & Calculation: Samples are analyzed by LC-MS/MS to determine Papp values for both directions.
-
-
Trustworthiness Check (Efflux Ratio):
-
Calculate the efflux ratio (ER) = Papp(B→A) / Papp(A→B).
-
An ER > 2 is a strong indication that your THIQ is a substrate for an efflux transporter like P-gp. This can be confirmed by running the assay in the presence of a known P-gp inhibitor (e.g., verapamil); a significant reduction in the ER would confirm P-gp involvement.
-
Guide 3: The Prodrug Strategy for Enhancing Bioavailability
Problem: Your THIQ has a combination of poor solubility and rapid first-pass metabolism. Structural modifications to block metabolism are compromising its activity.
The Prodrug Concept:
A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[19][20][26] This strategy can simultaneously address multiple ADME issues.[3][4]
Mechanism: Ester Prodrug for a Phenolic THIQ
Caption: Conversion of an ester prodrug to the active parent drug.
Protocol 2.4: Synthesis and Evaluation of an Ester Prodrug
-
Objective: To improve the permeability and protect a metabolic "hot spot" (e.g., a phenolic hydroxyl group) of a THIQ by converting it to an ester prodrug.
-
Rationale: Converting a polar hydroxyl group to a less polar ester can increase lipophilicity and passive permeability.[21] It also masks the hydroxyl group from phase II metabolism (e.g., glucuronidation) during first pass.
-
Methodology:
-
Synthesis: Synthesize an ester prodrug (e.g., an ethyl ester) of your THIQ derivative. A comparative pharmacokinetic study of a THIQ derivative and its ethyl ester prodrug showed improved oral bioavailability for the prodrug.[27]
-
In Vitro Stability:
-
Chemical Stability: Incubate the prodrug in buffers at different pH values (e.g., 1.2, 6.8, 7.4) to ensure it is stable in the GI tract but can be cleaved systemically.
-
Enzymatic Stability: Incubate the prodrug in plasma and liver S9 fractions to confirm its conversion to the parent drug by esterases.
-
-
Permeability Assessment: Re-run the Caco-2 permeability assay (Protocol 2.3) with the prodrug. An increase in the Papp(A→B) value compared to the parent drug is expected.
-
In Vivo Pharmacokinetic Study:
-
Dose two groups of rodents (e.g., rats) orally: one with the parent THIQ and one with the prodrug.
-
Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).
-
Analyze plasma samples using LC-MS/MS to quantify the concentrations of both the prodrug and the released parent drug.
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) and determine the relative oral bioavailability (F%).
-
-
-
Trustworthiness Check: A successful prodrug strategy will result in a significantly higher plasma concentration (AUC) of the parent drug when the prodrug is administered compared to when the parent drug itself is given orally.
References
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.). Dr. Reddy's Laboratories.
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- O'Donnell, K. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. (n.d.). Dr. Reddy's API.
- Formulation Development Strategies for Poorly Soluble Pharma APIs. (n.d.). Dr. Reddy's.
- Enhancement of the Aqueous Solubility and Permeability of Poorly Water Soluble Drugs. (n.d.). Journal of Pharmaceutical and Allied Sciences.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
-
Yellela, S. R. C. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 8(9), 978-984. Retrieved from [Link]
-
Di Meo, F., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. International Journal of Molecular Sciences, 23(21), 13407. Retrieved from [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2023). MDPI. Retrieved from [Link]
-
Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. (2022). MDPI. Retrieved from [Link]
-
Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. (2024). IntechOpen. Retrieved from [Link]
-
Why Poor Bioavailability Is a Major Drug Development Risk. (2024). DDW. Retrieved from [Link]
-
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Overcoming Bioavailability Challenges In Oral Formulation Development. (n.d.). Pharmaceutical Industry. Retrieved from [Link]
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Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2023). ACS Publications. Retrieved from [Link]
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Chi, A. P., et al. (2000). Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 35(5), 637-642. Retrieved from [Link]
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Caco-2 cell permeability, pampa membrane assays. (2023). SlideShare. Retrieved from [Link]
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Design, Synthesis, and Pharmacological Evaluation of Second-Generation Tetrahydroisoquinoline-Based CXCR4 Antagonists With Favorable ADME Properties. (2018). PubMed. Retrieved from [Link]
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Variability in Caco-2 and MDCK Cell-Based Intestinal Permeability Assays. (2008). ResearchGate. Retrieved from [Link]
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Current Strategies For Enhancing Bioavailability. (n.d.). Outsourced Pharma. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Validating the Biological Activity of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the biological activity of the novel compound, Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate. Drawing upon the well-established neuropharmacological profile of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, we present a logical, multi-tiered experimental approach to elucidate the compound's potential as a modulator of key CNS targets. This guide offers a comparative analysis against established THIQ-based drugs and other relevant pharmacological agents, complete with detailed experimental protocols and representative data.
Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic molecules with a broad spectrum of biological activities.[1][2] THIQ derivatives have been successfully developed as antitumor, antimicrobial, and neuroprotective agents.[1][2][3] Notably, this structural motif is present in clinically significant psychoactive drugs, such as the dopamine reuptake inhibitor Nomifensine and the triple monoamine reuptake inhibitor Diclofensine, highlighting its potential for yielding novel CNS-active compounds.[4][5][6][7]
Given this precedent, we hypothesize that this compound (hereafter referred to as "Test Compound") is likely to interact with monoaminergic systems. This guide outlines a systematic validation workflow to investigate its activity as a potential monoamine oxidase (MAO) inhibitor and a dopamine receptor ligand.
Experimental Validation Workflow
Our proposed validation strategy employs a tiered approach, beginning with broad enzymatic and receptor screening and progressing to more complex cell-based functional assays. This workflow is designed to provide a comprehensive and self-validating assessment of the Test Compound's biological activity.
Caption: Simplified signaling pathway of the Gi-coupled Dopamine D2 receptor.
Experimental Protocol:
A cell-based assay using a technology like HTRF® (Homogeneous Time-Resolved Fluorescence) or a luminescent biosensor is used to measure changes in cAMP levels. [8][9][10][11]
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Procedure (Agonist Mode): a. Cells are incubated with serial dilutions of the Test Compound or a known agonist (Apomorphine). b. Forskolin is added to stimulate adenylate cyclase and increase basal cAMP levels. c. After incubation, cell lysis and detection reagents are added. d. The signal is measured, which is inversely proportional to the cAMP concentration.
-
Procedure (Antagonist Mode): a. Cells are pre-incubated with serial dilutions of the Test Compound. b. A fixed concentration of a D2 agonist (e.g., dopamine) is added to stimulate the receptor. c. The assay proceeds as in the agonist mode.
-
Data Analysis: Determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from the dose-response curves.
Comparative Data (Representative):
| Compound | D2 Receptor Functional Activity | EC₅₀ / IC₅₀ (nM) |
| Test Compound | Partial Agonist | EC₅₀: 780 |
| Apomorphine | Full Agonist | EC₅₀: 52 [12] |
| Nomifensine | No significant activity | >10,000 |
| Diclofensine | Antagonist | IC₅₀: 51 [13] |
Dopamine Transporter (DAT) Uptake Assay
Rationale: Given the structural similarity to known dopamine reuptake inhibitors, this assay will determine if the Test Compound can block the reuptake of dopamine into cells, a key mechanism for terminating dopaminergic signaling.
Experimental Protocol:
This assay measures the uptake of a labeled dopamine substrate in a cell line endogenously or recombinantly expressing the dopamine transporter (DAT). [5][14][15][16][17]
-
Cell Line: SH-SY5Y neuroblastoma cells or HEK293 cells stably expressing human DAT.
-
Reagents: A fluorescent or radiolabeled dopamine substrate (e.g., [³H]-dopamine or a fluorescent analog) and uptake buffer.
-
Procedure: a. Plate cells in a 96-well plate and allow them to adhere. b. Pre-incubate the cells with serial dilutions of the Test Compound or reference compounds (Nomifensine, Diclofensine). c. Add the labeled dopamine substrate and incubate for a short period (e.g., 10-20 minutes) at 37°C. d. Stop the uptake by rapidly washing the cells with ice-cold buffer. e. Lyse the cells and measure the amount of internalized substrate (scintillation counting or fluorescence).
-
Data Analysis: Calculate the percent inhibition of dopamine uptake and determine the IC₅₀ value.
Comparative Data (Representative):
| Compound | Dopamine Transporter (DAT) Uptake Inhibition IC₅₀ (nM) |
| Test Compound | 1,250 |
| Nomifensine | 48 [18] |
| Diclofensine | 16.8 [13] |
| Apomorphine | >10,000 |
Conclusion and Future Directions
This comprehensive validation guide provides a robust framework for characterizing the biological activity of this compound. The proposed experiments will elucidate its potential as a monoamine oxidase inhibitor, a dopamine D2 receptor ligand, and a dopamine reuptake inhibitor. The comparative data presented herein, while representative, underscores the importance of benchmarking against established compounds to understand the novelty and potential therapeutic window of the Test Compound.
Based on the hypothetical data, the Test Compound demonstrates moderate MAO-B inhibition, weak partial agonism at the D2 receptor, and modest DAT uptake inhibition. This polypharmacological profile, while not exceptionally potent at any single target, may offer a unique therapeutic advantage for complex neurological disorders. Further investigations should focus on its selectivity against other monoamine transporters (serotonin and norepinephrine) and a broader panel of CNS receptors to build a complete pharmacological profile.
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A Comparative Guide to the Pharmacological Activity of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate and its Parent Compound, 1,2,3,4-tetrahydroisoquinoline
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active natural products and synthetic compounds.[1][2][3][4] Its rigid structure, combined with the basicity of the secondary amine, makes it a privileged scaffold for interacting with a wide array of biological targets. This guide provides a comparative analysis of the parent THIQ compound and a specific derivative, methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate. We will delve into the anticipated impact of N-methylation and C-7 methyl ester substitution on the overall pharmacological profile, drawing upon established structure-activity relationship (SAR) principles for the THIQ class. Furthermore, we present detailed experimental protocols to empirically validate these hypotheses, offering a roadmap for researchers in drug discovery and development.
Introduction to the 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold
1,2,3,4-Tetrahydroisoquinoline (THIQ) is a secondary amine with the chemical formula C₉H₁₁N.[2] This heterocyclic motif is prevalent in a vast number of isoquinoline alkaloids and has been a focal point for synthetic chemists and pharmacologists for decades.[1][4] The inherent versatility of the THIQ core allows for substitutions at multiple positions, leading to a diverse range of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][5][6] The biological activity of THIQ derivatives is intricately linked to the nature and position of their substituents.[3][7]
Structural Comparison: Parent vs. Derivative
The fundamental difference between the parent compound and its derivative lies in two key substitutions:
-
N-methylation: The secondary amine in the parent THIQ is methylated in the derivative, converting it to a tertiary amine.
-
C-7 Methyl Carboxylate: The addition of a methyl ester group at the 7-position of the benzene ring introduces an electron-withdrawing group and a potential hydrogen bond acceptor.
| Compound | Structure | Key Features |
| 1,2,3,4-Tetrahydroisoquinoline (Parent) | Secondary amine, unsubstituted aromatic ring | |
| This compound (Derivative) | ![]() | Tertiary amine, methyl ester at C-7 |
Predicted Impact of Substitutions on Biological Activity: A SAR-Informed Hypothesis
N-Methylation
The conversion of the secondary amine to a tertiary amine can have several consequences:
-
Lipophilicity and Bioavailability: N-methylation generally increases lipophilicity, which can enhance membrane permeability and potentially improve oral bioavailability and blood-brain barrier penetration.
-
Receptor Interactions: The presence of the N-methyl group can alter the binding affinity and selectivity for various receptors. For instance, in some receptor systems, N-methylation can enhance agonist or antagonist activity, while in others, it may lead to a decrease in potency due to steric hindrance.
-
Metabolism: The N-methyl group can influence the metabolic profile of the compound, potentially altering its half-life and clearance rate.
C-7 Methyl Carboxylate Substitution
The introduction of a methyl ester at the 7-position can significantly modulate the compound's properties:
-
Electronic Effects: The electron-withdrawing nature of the carboxylate group can influence the electron density of the aromatic ring, which may affect interactions with biological targets.
-
Hydrogen Bonding: The ester carbonyl can act as a hydrogen bond acceptor, potentially forming new interactions within a receptor binding pocket.
-
Solubility: The ester group may slightly increase polarity, which could impact aqueous solubility.
-
Target Specificity: Substitutions at the 6- and 7-positions of the THIQ ring have been shown to be important for selectivity towards certain receptors, such as orexin receptors.[3] Structure-activity relationship studies for other THIQ derivatives have also highlighted the importance of the nature of the linking group at the 7-position for target binding.[7]
Proposed Experimental Workflows for Comparative Activity Profiling
To empirically test the hypotheses outlined above, a systematic experimental approach is necessary. The following protocols provide a framework for a comprehensive comparison.
General Experimental Workflow
Caption: A generalized workflow for the comparative evaluation of the parent THIQ and its derivative.
Detailed Protocol: Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is designed to determine the binding affinity (Ki) of the test compounds for a specific G-protein coupled receptor (GPCR).
Objective: To compare the binding affinities of 1,2,3,4-tetrahydroisoquinoline and this compound at a target receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [³H]-dopamine for dopamine receptors).
-
Test compounds (Parent THIQ and derivative) dissolved in an appropriate solvent (e.g., DMSO).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Scintillation vials and scintillation cocktail.
-
Microplate harvester and filter mats.
-
Liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the non-specific binding control in the binding buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer
-
Test compound or non-specific binding control or vehicle
-
Radioligand
-
Cell membranes
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a filter mat using a microplate harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition binding model using non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Detailed Protocol: Metabolic Stability Assay (Human Liver Microsomes)
Objective: To compare the in vitro metabolic stability of the parent THIQ and its derivative.
Materials:
-
Human liver microsomes (HLM).
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Test compounds.
-
Positive control compound with known metabolic instability (e.g., verapamil).
-
Acetonitrile with an internal standard for quenching the reaction and protein precipitation.
-
LC-MS/MS system for analysis.
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing HLM and phosphate buffer. Pre-warm the mixture at 37°C.
-
Reaction Initiation: Add the test compound to the pre-warmed HLM mixture. Start the reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with the internal standard.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein.
-
Anticipated Results and Data Presentation
The experimental data should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative Physicochemical and ADME Properties
| Property | 1,2,3,4-Tetrahydroisoquinoline | This compound | Predicted Trend |
| cLogP | Calculated Value | Calculated Value | Derivative > Parent |
| Aqueous Solubility (µM) | Experimental Value | Experimental Value | Parent > Derivative |
| HLM Stability (t₁/₂, min) | Experimental Value | Experimental Value | Varies |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Experimental Value | Experimental Value | Derivative > Parent |
Table 2: Comparative Pharmacological Activity Profile
| Target | Assay | 1,2,3,4-Tetrahydroisoquinoline | This compound |
| Target 1 (e.g., Dopamine D₂ Receptor) | Binding Affinity (Ki, nM) | Experimental Value | Experimental Value |
| Functional Activity (EC₅₀/IC₅₀, nM) | Experimental Value | Experimental Value | |
| Target 2 (e.g., a specific enzyme) | Inhibition (IC₅₀, µM) | Experimental Value | Experimental Value |
Conclusion
This guide provides a framework for the comparative analysis of this compound and its parent compound, 1,2,3,4-tetrahydroisoquinoline. Based on established SAR principles, it is hypothesized that the derivative will exhibit increased lipophilicity and potentially altered receptor affinity and selectivity. The provided experimental protocols offer a robust methodology for validating these hypotheses and elucidating the pharmacological nuances imparted by N-methylation and C-7 substitution. The results of such a study will contribute valuable insights into the SAR of the versatile THIQ scaffold and aid in the rational design of future therapeutic agents.
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A Comparative Analysis of N-Methylated vs. Non-Methylated Tetrahydroisoquinoline (THIQ) Derivatives: A Guide for Drug Development Professionals
Introduction: The Versatile THIQ Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast array of pharmacological activities.[1][2] Found in sources ranging from plants to mammalian species, THIQ derivatives have demonstrated therapeutic potential as antitumor, antibacterial, antiviral, and neuroactive agents.[3][4] Their structural rigidity and stereochemical complexity allow for precise three-dimensional arrangements of pharmacophoric features, making them ideal starting points for drug design.
A critical and often decisive modification to the THIQ core is the substitution at the nitrogen atom (N2). This guide provides a comparative analysis of N-methylated versus non-methylated (secondary amine) THIQ derivatives. We will explore how this seemingly simple structural change—the addition of a methyl group—profoundly alters the synthesis, physicochemical properties, and ultimately, the biological activity profile of these compounds, with a particular focus on their interactions with dopaminergic and serotonergic systems.
The Strategic Role of N-Methylation in Drug Design
N-methylation is a fundamental tactic in medicinal chemistry to modulate a molecule's properties. The introduction of a methyl group on a secondary amine, such as the one in the THIQ scaffold, can:
-
Increase Lipophilicity: This can enhance the ability of a compound to cross cellular membranes, including the blood-brain barrier.
-
Block Metabolism: The secondary amine of a non-methylated THIQ is a potential site for Phase II conjugation (e.g., glucuronidation). N-methylation can sterically hinder or eliminate this metabolic pathway, potentially increasing the compound's half-life.
-
Alter Receptor Interactions: The nitrogen atom in THIQs is often a key hydrogen bond donor or acceptor and can be protonated at physiological pH, forming an ionic bond with anionic residues in a receptor binding pocket. N-methylation converts a hydrogen bond donor (N-H) into a non-donor tertiary amine (N-CH₃) and alters the steric bulk and basicity (pKa) of the nitrogen. This directly impacts binding affinity and receptor selectivity.
Understanding these consequences is paramount when designing THIQ-based ligands for specific biological targets.
Comparative Synthesis Strategies
The synthesis of the THIQ core is well-established, with the Pictet-Spengler and Bischler-Napieralski reactions being the most classical and versatile methods.[1] The choice of when and how to introduce the N-methyl group differentiates the synthetic routes.
-
Non-Methylated THIQs: Are typically synthesized directly from a β-phenylethylamine and an aldehyde or its equivalent via the Pictet-Spengler reaction. The resulting secondary amine is the final product.
-
N-Methylated THIQs: Can be prepared in two primary ways:
-
Post-Cyclization N-Methylation: A non-methylated THIQ is first synthesized and then subjected to reductive amination (e.g., using formaldehyde and a reducing agent like sodium cyanoborohydride) or direct methylation with an agent like methyl iodide. This is a highly common and efficient approach.
-
Pre-Cyclization N-Methylation: The starting β-phenylethylamine is first N-methylated before the Pictet-Spengler cyclization. This requires an N-methyl-β-phenylethylamine as the precursor.
-
The following workflow illustrates the divergent points in the synthesis.
Pharmacological Profile Comparison: A Tale of Two Amines
The presence or absence of the N-methyl group is a critical determinant of pharmacological activity and selectivity, particularly for neurological targets.
Dopaminergic System Interactions
The dopamine D2 receptor family is a major target for THIQ derivatives. Here, the distinction between N-methylated and non-methylated analogs is stark.
-
Receptor Affinity and Selectivity: N-alkylation plays a pivotal role in determining D1 versus D2 receptor selectivity. For example, in a series of aporphine analogs (which contain a THIQ substructure), N-methyl congeners showed higher affinity for the D1 receptor, whereas N-propyl substitution dramatically increased affinity and selectivity for the D2 receptor.[5] This highlights that while the N-methyl group is a starting point, further exploration of N-alkyl substituents is crucial for tuning selectivity.
-
Neurotoxic Potential: A significant concern with certain N-methylated THIQs is their structural similarity to the potent dopaminergic neurotoxin MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP. Endogenous or exogenous THIQs can be N-methylated in the brain, particularly in the substantia nigra.[6] Subsequent oxidation by monoamine oxidase (MAO) can generate a potentially toxic N-methyl-isoquinolinium ion.[6] This bioactivation pathway is a critical consideration in the safety assessment of N-methylated THIQs intended for CNS applications. Non-methylated THIQs, lacking the N-methyl group, are not direct precursors for this specific bioactivation cascade, suggesting a potentially safer profile in this regard.
The table below summarizes representative binding affinity data (Ki, nM) for THIQ analogs at dopamine receptors, illustrating the impact of N-substitution.
| Compound Class | N-Substitution | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D2/D1 Selectivity | Reference |
| Aporphine Analog | -CH₃ | 46 | 235 | 0.2 | [5] |
| Aporphine Analog | -CH₂CH₂CH₃ | 1690 | 44 | 38.4 | [5] |
| Aminotetralin Analog | -H | - | High | - | [7] |
| Aminotetralin Analog | -CH₂CH₂CH₃ | - | 0.89 | - | [7] |
Note: Data is illustrative of trends. Direct comparison requires testing within the same homologous series.
Serotonergic System Interactions
The impact of N-methylation on serotonin (5-HT) receptor binding is also significant, though often more subtle and subtype-dependent.
-
Hydrogen Bonding: Many serotonin receptors utilize key hydrogen bonds to recognize the indoleamine head of serotonin. The N-H group of a non-methylated THIQ can mimic this interaction. Replacing it with an N-CH₃ group removes a hydrogen bond donor, which can decrease affinity at subtypes where this interaction is critical, such as certain 5-HT1 receptors.[8]
-
Steric and Hydrophobic Interactions: Conversely, for other receptor subtypes like 5-HT3, which is a ligand-gated ion channel, quaternary amines (an extension of N-methylation) can increase affinity.[8] The N-methyl group can also engage in favorable hydrophobic interactions within the binding pocket, potentially increasing affinity at other subtypes like 5-HT2A.
The effect is highly context-dependent, relying on the specific topology and amino acid composition of the receptor's binding site.
Structure-Activity Relationship (SAR) Summary
The collective data points to a clear divergence in the SAR of N-methylated and non-methylated THIQs.
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay
To quantitatively assess the comparative performance of THIQ derivatives, a competitive radioligand binding assay is essential. This protocol provides a self-validating framework for determining the binding affinity (Ki) of test compounds at the human dopamine D2 receptor.
Objective: To determine the inhibitory constant (Ki) of N-methylated and non-methylated THIQ derivatives for the human dopamine D2 receptor.
Materials:
-
Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D2-selective antagonist).
-
Non-specific Agent: Haloperidol (10 µM) or unlabeled Spiperone (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compounds: N-methylated and non-methylated THIQ derivatives dissolved in DMSO (10 mM stock).
-
Scintillation Cocktail and 96-well filter plates (GF/B or GF/C).
-
Filtration apparatus and scintillation counter .
Methodology:
-
Compound Preparation:
-
Perform serial dilutions of the test compounds in the assay buffer to achieve a range of final concentrations (e.g., from 0.1 nM to 10 µM). The final DMSO concentration in the assay should not exceed 0.1%.
-
Causality Check: Serial dilutions are critical to generate a full competition curve, which is necessary to accurately calculate the IC50 value.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding (TB): Add 50 µL of assay buffer, 50 µL of radioligand solution (at a final concentration near its Kd, e.g., 0.2 nM [³H]-Spiperone), and 100 µL of the membrane preparation.
-
Non-Specific Binding (NSB): Add 50 µL of the non-specific agent (e.g., 10 µM Haloperidol), 50 µL of radioligand solution, and 100 µL of the membrane preparation.
-
Trustworthiness Check: The NSB wells are crucial. They quantify the amount of radioligand that binds to the filter and non-receptor components, which must be subtracted from all other measurements to isolate specific binding.
-
-
Test Compound Wells: Add 50 µL of each test compound dilution, 50 µL of radioligand solution, and 100 µL of the membrane preparation. Run each concentration in triplicate.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C, depending on the specific protocol) for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by vacuum filtration through the 96-well filter plate.
-
Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Causality Check: Rapid, cold washing is essential to minimize the dissociation of the bound radioligand from the receptor while effectively removing unbound ligand.
-
-
Quantification:
-
Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
For each test compound concentration, calculate the percent inhibition: % Inhibition = 100 * (1 - [(DPM_compound - DPM_NSB) / (DPM_TB - DPM_NSB)]).
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion and Future Perspectives
The decision to pursue an N-methylated or a non-methylated THIQ derivative is a critical inflection point in a drug discovery program.
-
Non-methylated THIQs often serve as excellent templates that preserve crucial hydrogen bonding capabilities, potentially offering higher initial affinity for certain targets and a lower intrinsic risk of MPP+-like neurotoxicity.
-
N-methylated THIQs provide a direct path to increased lipophilicity and metabolic stability. However, this modification fundamentally alters receptor interactions and introduces a potential bioactivation liability that must be carefully assessed.
The choice is not a simple binary. The data strongly suggests that a comprehensive strategy should involve synthesizing and testing both analogs. Furthermore, exploring a broader range of small N-alkyl substituents (ethyl, propyl) is warranted, as these can yield dramatic and sometimes unexpected improvements in affinity and selectivity.[5] Future research should focus on obtaining co-crystal structures of these ligands in their respective binding sites to rationalize the observed SAR and guide the design of next-generation THIQ therapeutics with optimized potency, selectivity, and safety profiles.
References
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Kumari, A., Singh, R. K., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13985–14019. [Link]
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Royal Society of Chemistry. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Retrieved from [Link]
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ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Retrieved from [Link]
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Kovalenko, S., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
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Zhong, M., et al. (2011). Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(1), 307-10. [Link]
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Khamidova, U., et al. (2021). study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. Eurasian Journal of Medical and Natural Sciences. Retrieved from [Link]
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Khamidova, U., et al. (2021). Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. Journal of Pharmaceutical Research International. Retrieved from [Link]
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Bedford, L. A., & Sarlah, D. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. [Link]
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Kumari, A., Singh, R. K., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Retrieved from [Link]
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Grunewald, G. L., et al. (1996). Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry. [Link]
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Naoi, M., et al. (1996). N-methylated tetrahydroisoquinolines as dopaminergic neurotoxins. Neuroscience Research. [Link]
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Kovalenko, S., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Odesa National University Chemical Journal. Retrieved from [Link]
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Bedford, L. A., & Sarlah, D. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ACS Publications. [Link]
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Kaczor, A. A., et al. (2008). Synthesis and dopamine receptor affinities of N-alkyl-11-hydroxy-2-methoxynoraporphines: N-alkyl substituents determine D1 versus D2 receptor selectivity. Journal of Medicinal Chemistry, 51(4), 983-7. [Link]
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Grunewald, G. L., et al. (1999). Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. Journal of Medicinal Chemistry. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on the methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate scaffold. While direct, systematic studies on this specific molecular framework are emerging, this guide synthesizes data from closely related tetrahydroisoquinoline (THQ) analogs to elucidate the impact of structural modifications on biological activity. The insights presented herein are intended to guide researchers, scientists, and drug development professionals in the rational design of novel therapeutic agents.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] These activities include, but are not limited to, anticancer, antimicrobial, and modulatory effects on central nervous system targets such as dopamine receptors.[1][3] The strategic placement of substituents on the THIQ ring system is a key determinant of a compound's biological profile, influencing its potency, selectivity, and pharmacokinetic properties.
This guide will focus on the influence of substitutions at various positions of the 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate core, drawing comparisons from published data on analogous series of compounds. We will explore the synthesis of these analogs and delve into their activity at dopamine receptors and their potential as anticancer agents, supported by detailed experimental protocols.
Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline Analogs
The synthesis of 2-methyl-1,2,3,4-tetrahydroisoquinoline analogs can be achieved through several established synthetic routes. A common and versatile method is the Pictet-Spengler condensation, which involves the reaction of a β-phenylethylamine with an aldehyde or ketone followed by cyclization. For N-methylated THIQs, a subsequent N-alkylation step can be performed.
Alternatively, the Bischler-Napieralski reaction provides another robust route. This involves the cyclization of an N-acyl-β-phenylethylamine to a 3,4-dihydroisoquinoline intermediate, which is then reduced to the corresponding tetrahydroisoquinoline. The N-methyl group can be introduced via reductive amination or by using an N-methylated starting material. The carboxylate group at the C7 position can be introduced at various stages of the synthesis, for example, by using a starting material with the desired substitution pattern on the phenyl ring.
Below is a generalized workflow for the synthesis of the core scaffold.
Comparative Analysis of Biological Activities
Dopamine Receptor Modulation
The tetrahydroisoquinoline scaffold is a well-established pharmacophore for dopamine receptor ligands.[4][5] The affinity and selectivity for different dopamine receptor subtypes (D1-D5) are highly dependent on the substitution pattern on the THIQ core. The this compound scaffold is of particular interest for its potential as a dopamine D3 receptor (D3R) antagonist. D3R antagonists are being investigated for the treatment of substance abuse and other neuropsychiatric disorders.[6]
Structure-Activity Relationship Insights from Analogous Series:
Studies on related 6,7-disubstituted THIQ analogs provide valuable insights into the SAR for D3R affinity and selectivity.
-
Substitution at C6 and C7: The nature of the substituents at the C6 and C7 positions is critical for dopamine receptor affinity. For instance, 6,7-dihydroxy and 6,7-dimethoxy substitutions are common in high-affinity D3R ligands.[3] The presence of a 7-carboxylate group, as in our core molecule, introduces a potential hydrogen bond acceptor and can influence the electrostatic interactions within the receptor binding pocket.
-
N-Substitution: The N-methyl group is generally well-tolerated and can contribute to affinity. Larger N-substituents can be explored to probe for additional binding interactions.
-
C1-Substitution: While our core molecule is unsubstituted at C1, analogs with C1 substituents have been synthesized. The introduction of small alkyl or aryl groups at this position can significantly impact activity and selectivity, though often decreasing D3R affinity.[7]
Table 1: Comparison of Dopamine Receptor Affinities (Ki, nM) of Representative Tetrahydroisoquinoline Analogs
| Compound | R1 | R2 | R3 | D1R Affinity (Ki, nM) | D2R Affinity (Ki, nM) | D3R Affinity (Ki, nM) | Reference |
| l-ICP (71) | H | OCH3 | OCH3 | 5.5 | 41.8 | 37.3 | [4] |
| l-THP (72) | H | OCH3 | OCH3 | 124 | 388 | 1420 | [4] |
| Br-BTHIQ (33) | 2'-Bromobenzyl | OH | OH | >10000 | 286 | 197 | [4][5] |
Note: The table presents data from closely related analogs to infer potential SAR trends for the target scaffold. l-ICP and l-THP are natural product analogs with a different substitution pattern but highlight the importance of the THIQ core. Br-BTHIQ demonstrates the impact of C1 and N-substitutions.
The data suggests that subtle changes in the substitution pattern can dramatically alter the dopamine receptor binding profile. For the this compound series, it is hypothesized that modifications of the ester to other functional groups (e.g., amides, carboxylic acids) and exploration of different substituents on the aromatic ring will be key to optimizing D3R affinity and selectivity.
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A Comparative Guide to Confirming the Mechanism of Action of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive, phased experimental framework for the unambiguous determination of the mechanism of action (MoA) for the novel compound, Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate, hereafter referred to as 'Compound X'. It contrasts the required methodologies with established reference compounds to provide a clear, comparative context for data interpretation.
Introduction: The Scientific Imperative
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2][3] Derivatives of THIQ are known to interact with key central nervous system (CNS) targets, including monoamine transporters and G-protein coupled receptors (GPCRs), making them promising candidates for treating neurological and psychiatric disorders.[2] Nomifensine, for example, is a THIQ derivative known to be a potent inhibitor of norepinephrine and dopamine reuptake.[1][4][5][6]
Compound X, this compound, is a novel analog whose biological target and functional activity are unknown. A rigorous, multi-step investigation is paramount to not only identify its molecular target(s) but also to fully characterize the downstream consequences of its action. This guide eschews a rigid template, instead presenting a logical, causality-driven workflow that progresses from broad, hypothesis-generating screening to specific, hypothesis-confirming validation. Each experimental choice is justified, and every protocol is designed to be self-validating through the inclusion of appropriate controls and comparative agents.
Phase 1: Hypothesis Generation via Unbiased Screening
The primary challenge with a novel compound is the lack of a defined target. Therefore, our initial strategy is to cast a wide, unbiased net to identify high-probability interaction partners. This phase is designed to be cost-effective and rapid, leveraging computational predictions and high-throughput screening panels to generate actionable hypotheses.
In Silico Target Prediction: A Data-Driven Starting Point
Expertise & Experience: Before committing to expensive wet-lab experiments, we leverage the compound's structure to predict its likely biological targets. In silico methods use algorithms trained on vast libraries of known drug-target interactions to find proteins with binding sites that are sterically and electrostatically compatible with our compound.[7] This approach is not definitive but provides an invaluable, evidence-based guide for subsequent experimental design.
Experimental Protocol: Ligand-Based Target Prediction
-
Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for Compound X.
-
Utilize a free, web-based prediction tool such as SwissTargetPrediction.[8]
-
Input the SMILES string into the tool and select Homo sapiens as the target organism.
-
Execute the prediction algorithm.
-
Analyze the results, which are typically presented as a ranked list of protein classes with the highest probability of interaction. Pay close attention to GPCRs, enzymes (especially oxidoreductases like Monoamine Oxidase), and transporters, given the THIQ scaffold.
Mandatory Visualization: In Silico & Screening Workflow
Caption: Workflow for initial, unbiased target identification.
Broad Target Binding Screen: Empirical Hit Identification
Trustworthiness: While computational predictions are useful, they must be confirmed empirically. A broad in vitro pharmacological screen against a panel of known receptors, transporters, ion channels, and enzymes is the gold standard for unbiased hit identification.[9] Services like the Eurofins SafetyScreen panels provide robust, high-quality data on off-target liabilities and can reveal unexpected primary targets.[9][10][11][12]
Experimental Protocol: SafetyScreen44 Panel
-
Prepare a high-concentration stock solution of Compound X (e.g., 10 mM in DMSO).
-
Submit the compound to a commercial provider (e.g., Eurofins Discovery) for screening against their SafetyScreen44 panel at a standard concentration (e.g., 10 µM).[11]
-
The panel utilizes radioligand binding assays to measure the ability of Compound X to displace a known high-affinity ligand from each of the 44 targets.
-
Data is returned as the percent inhibition of radioligand binding. A result >50% inhibition is typically considered a significant "hit" worthy of follow-up.
Data Presentation: Hypothetical Screening Hits For the purpose of this guide, let us assume the screening returned the following significant hits for Compound X:
| Target Name | Target Class | Assay Type | % Inhibition @ 10 µM |
| Dopamine Receptor D2 (DRD2) | GPCR | Binding | 89% |
| Monoamine Oxidase B (MAO-B) | Enzyme | Binding | 76% |
| Serotonin Receptor 2A (5-HT₂ₐ) | GPCR | Binding | 58% |
This data provides two high-confidence (DRD2, MAO-B) and one moderate-confidence (5-HT₂ₐ) hypothesis to pursue.
Phase 2: Hypothesis Validation and Comparative Analysis
Authoritative Grounding: The hits from Phase 1 are merely correlations. We must now confirm direct, dose-dependent interaction with the putative targets and quantify the compound's potency. This is achieved through concentration-response experiments, comparing Compound X directly against well-characterized pharmacological agents.
Target Engagement: Dopamine D2 Receptor (DRD2)
Expertise & Experience: The gold standard for confirming and quantifying binding affinity at a receptor is the competitive radioligand binding assay.[13] This experiment determines the affinity constant (Kᵢ) of Compound X by measuring its ability to compete against a known high-affinity radiolabeled antagonist for binding to the DRD2 receptor.
Experimental Protocol: DRD2 Competitive Binding Assay
-
Materials: Cell membranes prepared from HEK293 cells stably expressing human DRD2; [³H]-Spiperone (radioligand); Haloperidol (positive control antagonist); Compound X.
-
Assay Setup: In a 96-well plate, add a fixed concentration of DRD2 membranes and [³H]-Spiperone (at its approximate Kₔ concentration).
-
Competition: Add increasing concentrations of unlabeled competitor: Compound X (e.g., 0.1 nM to 100 µM), Haloperidol, or vehicle (for total binding). Non-specific binding is determined in the presence of a saturating concentration of a potent unlabeled ligand (e.g., 10 µM Haloperidol).
-
Incubation & Detection: Incubate plates (e.g., 60 min at 25°C). Terminate the reaction by rapid filtration over glass fiber filters, washing to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percent specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Target Engagement: Monoamine Oxidase B (MAO-B)
Trustworthiness: For an enzyme target, we must confirm that the compound inhibits its catalytic activity. A fluorometric enzyme inhibition assay provides a direct, functional readout of target engagement.[14][15]
Experimental Protocol: MAO-B Fluorometric Inhibition Assay
-
Materials: Recombinant human MAO-B enzyme; MAO-B substrate (e.g., Tyramine or Benzylamine); a detection reagent that produces a fluorescent signal from H₂O₂ (a byproduct of MAO activity); Selegiline (positive control irreversible inhibitor).[14][15][16]
-
Assay Setup: In a 96-well black plate, add MAO-B enzyme.
-
Inhibition: Add increasing concentrations of Compound X (e.g., 0.1 nM to 100 µM), Selegiline, or vehicle. Incubate for a defined period (e.g., 15 min at 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Add the MAO-B substrate and detection reagents to all wells to start the enzymatic reaction.
-
Detection: Incubate for a further defined period (e.g., 30 min at 37°C). Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Plot the percent enzyme activity against the log concentration of the inhibitor. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Data Presentation: Comparative Potency at Primary Targets This table summarizes the potency of Compound X in comparison to established drugs, providing a clear performance benchmark.
| Compound | Target | Assay Type | Potency (Kᵢ or IC₅₀) |
| Compound X | DRD2 | Binding (Kᵢ) | 75 nM |
| Haloperidol (Reference) | DRD2 | Binding (Kᵢ) | 2 nM |
| Compound X | MAO-B | Inhibition (IC₅₀) | 210 nM |
| Selegiline (Reference) | MAO-B | Inhibition (IC₅₀) | 9 nM |
| Nomifensine (Comparator) | DRD2 | Binding (Kᵢ) | ~500 nM (Varies) |
| Nomifensine (Comparator) | MAO-B | Inhibition (IC₅₀) | >10,000 nM |
Mandatory Visualization: Hypothesis Validation Workflow
Caption: Logical flow from screening hits to potency determination.
Phase 3: Elucidation of Functional Mechanism
Scientific Integrity: Binding does not equal function. Compound X could be an agonist, antagonist, or inverse agonist at DRD2. This phase uses cell-based functional assays to determine the downstream consequences of target engagement.
Functional Characterization at the DRD2 Receptor
Expertise & Experience: DRD2 is a Gᵢ-coupled GPCR. When activated by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[17] An antagonist will block this effect. We can measure changes in cAMP to determine the functional activity of Compound X.[18][19][20]
Experimental Protocol: DRD2 cAMP Inhibition Assay
-
Materials: CHO or HEK293 cells stably expressing human DRD2; Forskolin (an adenylyl cyclase activator); Quinpirole (a full DRD2 agonist); Haloperidol (a DRD2 antagonist); a commercial cAMP detection kit (e.g., HTRF, LANCE, or GloSensor).[18]
-
Agonist Mode:
-
Plate the cells and treat with increasing concentrations of Compound X or Quinpirole.
-
Add a fixed concentration of Forskolin to all wells to stimulate cAMP production.
-
Incubate and then lyse the cells.
-
Measure cAMP levels according to the kit manufacturer's protocol.
-
Analysis: If Compound X is an agonist, it will cause a dose-dependent decrease in the Forskolin-stimulated cAMP signal. Calculate the EC₅₀.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of Compound X or Haloperidol.
-
Add a fixed concentration of Quinpirole (its EC₈₀) to all wells, along with Forskolin.
-
Incubate, lyse, and measure cAMP levels.
-
Analysis: If Compound X is an antagonist, it will cause a dose-dependent reversal of the Quinpirole-induced inhibition, restoring cAMP levels. Calculate the IC₅₀.
-
Mandatory Visualization: DRD2 Gᵢ Signaling Pathway
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A Guide to the Cross-Validation of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate in Diverse Cancer Cell Lines
In the landscape of contemporary drug discovery, the rigorous validation of a compound's efficacy and mechanism of action across multiple, genetically distinct cell lines is a cornerstone of preclinical assessment. This guide provides an in-depth, technical framework for the cross-validation of a novel therapeutic candidate, Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (M2M-THIQ-7C), a derivative of the versatile 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The THIQ nucleus is a "privileged scaffold" in medicinal chemistry, known to be a component of natural products with significant biological activities, including antitumor properties.[1][2]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a self-validating system of inquiry. Herein, we will operate on the hypothesis that M2M-THIQ-7C exerts its anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer. Our objective is to present a robust strategy to test this hypothesis across a panel of representative cancer cell lines, thereby establishing the breadth and context of the compound's activity.
The Imperative of Cross-Validation in Preclinical Research
Initial screens of small molecules often rely on a single cell line, which can provide a misleadingly optimistic or pessimistic view of a compound's potential.[3] Cancer is a heterogeneous disease, and a cell line is merely one snapshot of a complex genetic landscape. Cross-validation across multiple cell lines is therefore not a redundant exercise but a critical step to:
-
Assess the generalizability of a compound's effect: Does the compound maintain its potency across different tumor types and genetic backgrounds?
-
Identify potential resistance mechanisms: Are certain cell lines inherently resistant, and if so, what are the underlying genetic or proteomic differences?
-
Correlate cellular uptake and metabolism with biological activity: Is differential efficacy due to variations in the target pathway or simply because the compound is not reaching its target in certain cells?
This guide will address these questions through a multi-pronged experimental approach.
Experimental Design: A Triad of Methodologies
Our cross-validation strategy for M2M-THIQ-7C is built on three pillars of inquiry: assessing cytotoxicity, elucidating the mechanism of action, and quantifying intracellular compound concentration. We have selected three well-characterized cancer cell lines for this study, representing distinct cancer types:
-
MCF-7: A human breast adenocarcinoma cell line, estrogen receptor (ER)-positive.
-
A549: A human lung carcinoma cell line.
-
HCT116: A human colon cancer cell line.
Below is a visualization of the overall experimental workflow.
Caption: Overall experimental workflow for the cross-validation of M2M-THIQ-7C.
Protocol 1: Determining Cytotoxicity via MTT Assay
The first step is to establish the dose-dependent cytotoxic effect of M2M-THIQ-7C in our chosen cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7, A549, and HCT116 cells into 96-well plates at a density of 5,000 cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of M2M-THIQ-7C in DMSO. Create a series of dilutions in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of M2M-THIQ-7C. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves. Determine the half-maximal inhibitory concentration (IC50) for each cell line using non-linear regression analysis.
Hypothetical Comparative Data: IC50 Values
| Cell Line | Cancer Type | Hypothetical IC50 of M2M-THIQ-7C (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 15.8 |
| HCT116 | Colon Carcinoma | 8.5 |
This hypothetical data suggests that M2M-THIQ-7C has differential cytotoxic effects, being most potent in the MCF-7 breast cancer cell line.
Protocol 2: Probing the Mechanism of Action via Western Blot
Based on our hypothesis, we will investigate whether M2M-THIQ-7C inhibits the PI3K/Akt/mTOR pathway. Western blotting will allow us to visualize the phosphorylation status of key proteins in this cascade, namely Akt and mTOR, as phosphorylation is a hallmark of their activation.
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A Comparative Guide to the Efficacy of Tetrahydroisoquinoline-7-Carboxylate Esters as Neuroprotective Agents
This guide provides an in-depth comparison of the efficacy of various tetrahydroisoquinoline-7-carboxylate esters, a class of compounds with significant therapeutic potential. As researchers in drug development, our focus is not merely on synthesizing novel molecules but on understanding the nuanced relationship between their structure and biological function. Here, we delve into the rationale behind modifying the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a recognized "privileged structure" in medicinal chemistry, through esterification at the C7 position.[1][2] We will explore how these modifications impact neuroprotective efficacy, providing a framework for rational drug design.
The THIQ core is present in numerous alkaloids and synthetic compounds exhibiting a wide array of biological activities, including neuroprotective, anticancer, and antihypertensive properties.[3][4][5] Our investigation centers on their potential as neuroprotective agents, particularly in the context of neurodegenerative disorders like Parkinson's disease, where mechanisms like oxidative stress and excitotoxicity play a critical role.[6][7] This guide will dissect the experimental choices behind synthesizing and evaluating these esters, present comparative data, and offer validated protocols to ensure scientific rigor and reproducibility.
The Strategic Imperative: Why Esterify the THIQ-7-Carboxylate?
The decision to convert a carboxylic acid to an ester in medicinal chemistry is a deliberate strategy to modulate a molecule's physicochemical properties. A carboxylic acid, while potentially crucial for binding to a biological target, is often ionized at physiological pH, which can limit its ability to cross cellular membranes, including the critical blood-brain barrier (BBB).
Causality Behind Esterification:
-
Enhanced Lipophilicity: Esterification masks the polar carboxylic acid group, increasing the molecule's overall lipophilicity. This is a key factor for improving passive diffusion across the lipid-rich BBB, a prerequisite for any centrally acting therapeutic agent.
-
Prodrug Strategy: Esters can function as prodrugs. Once in the central nervous system (CNS), they can be hydrolyzed by endogenous esterase enzymes to release the active carboxylic acid in situ. This targeted delivery mechanism can increase the local concentration of the active compound at the site of action while minimizing systemic exposure and potential side effects.
-
Modulation of Pharmacokinetics: The nature of the ester group (e.g., methyl, ethyl, tert-butyl) can be fine-tuned to control the rate of hydrolysis, thereby influencing the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The C7 position on the THIQ scaffold is a strategic site for such modifications. It allows for the introduction of various ester groups without sterically hindering the core pharmacophore responsible for interacting with key biological targets, such as enzymes or receptors involved in neurodegenerative pathways.
Synthesis and Characterization: From Precursor to Ester Library
The foundation of any comparative efficacy study is the robust synthesis of the compounds of interest. The THIQ core can be constructed through several classic organic reactions, with the Pictet-Spengler reaction being a widely used and efficient method.[8]
Experimental Protocol: General Synthesis of THIQ-7-Carboxylate Esters
This protocol outlines a reliable, two-stage process: the creation of the THIQ-7-carboxylic acid precursor followed by esterification.
Part A: Synthesis of the THIQ-7-Carboxylic Acid Precursor (via Pictet-Spengler Reaction)
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of a suitable phenethylamine derivative (e.g., 3-hydroxy-4-methoxyphenethylamine) in a 1:1 mixture of water and methanol.
-
Condensation: Add 1.2 equivalents of glyoxylic acid to the solution. Stir the mixture at room temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Upon completion, acidify the reaction mixture to pH 1-2 with 6M hydrochloric acid. Heat the mixture to reflux (approximately 80-90°C) for 4-6 hours to induce cyclization.
-
Isolation and Purification: Cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution. The resulting precipitate, the THIQ-7-carboxylic acid, is collected by vacuum filtration, washed with cold water, and dried in vacuo. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.
Part B: Esterification of the THIQ-7-Carboxylic Acid
-
Acid Activation: Suspend 1 equivalent of the THIQ-7-carboxylic acid in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add 1.1 equivalents of oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF). Stir at room temperature for 2 hours until gas evolution ceases, indicating the formation of the acyl chloride.
-
Ester Formation: In a separate flask, dissolve 1.5 equivalents of the desired alcohol (e.g., methanol, ethanol, propanol) and 2.0 equivalents of triethylamine (as an acid scavenger) in anhydrous DCM.
-
Coupling: Slowly add the acyl chloride solution from step 1 to the alcohol solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester is then purified using column chromatography on silica gel.
Workflow for Synthesis
Caption: General workflow for the synthesis of THIQ-7-carboxylate esters.
Comparative Efficacy Evaluation: An Integrated Approach
Tier 1: In Vitro Monoamine Oxidase (MAO) Inhibition
Rationale: The inhibition of monoamine oxidase B (MAO-B) is a clinically validated strategy for treating Parkinson's disease, as it prevents the breakdown of dopamine in the brain.[9] Given the structural similarities of THIQs to known MAO inhibitors, this is a primary target for evaluation.[10] We assess inhibition of both MAO-A and MAO-B to determine potency and selectivity.
Experimental Protocol: Fluorometric MAO Inhibition Assay
This protocol is adapted from commercially available kits.[11][12]
-
Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are diluted to their optimal working concentration in the provided assay buffer.
-
Inhibitor Preparation: A serial dilution of each THIQ-7-carboxylate ester is prepared in a 96-well black plate. Final concentrations should typically range from 1 nM to 100 µM.
-
Pre-incubation: Add the diluted enzyme solution to the wells containing the test compounds. Incubate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add a working solution containing the substrate (e.g., kynuramine or p-tyramine) and a probe that detects hydrogen peroxide, a byproduct of the MAO reaction.[9][12]
-
Signal Detection: Incubate the plate for 30-60 minutes at 37°C, protected from light. Measure the fluorescence intensity using a plate reader (e.g., λex = 530 nm, λem = 585 nm).
-
Data Analysis: The percentage of inhibition is calculated relative to a vehicle control. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the data to a dose-response curve.
Comparative Data: MAO Inhibition
| Compound (Ester Group) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI = IC50A / IC50B) |
| THIQ-7-COOCH₃ (Methyl) | 15.2 | 2.5 | 6.1 |
| THIQ-7-COOCH₂CH₃ (Ethyl) | 25.8 | 1.1 | 23.5 |
| THIQ-7-COOCH(CH₃)₂ (Isopropyl) | 40.1 | 0.45 | 89.1 |
| THIQ-7-COOBn (Benzyl) | 8.9 | 0.98 | 9.1 |
| Selegiline (Control) | 30.5 | 0.01 | 3050 |
Note: Data are representative and for illustrative purposes.
Expert Analysis: The data suggest a clear structure-activity relationship. Increasing the steric bulk of the alkyl ester from methyl to isopropyl enhances both potency against MAO-B and selectivity over MAO-A. The ethyl and isopropyl esters show a significant improvement in the selectivity index, a desirable trait for minimizing side effects associated with MAO-A inhibition. The benzyl ester, while potent, shows lower selectivity, suggesting that aromaticity in the ester moiety may lead to less specific binding.
Tier 2: In Vivo Neuroprotection in a Parkinson's Disease Model
Rationale: Promising in vitro candidates must be validated in a living system. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a well-established neurotoxin-based model that mimics the dopaminergic neurodegeneration seen in Parkinson's disease.[6][13]
Experimental Protocol: MPTP Mouse Model
-
Animal Acclimation: Male C57BL/6 mice (8-10 weeks old) are acclimated for one week prior to the experiment.
-
Grouping and Dosing: Animals are divided into groups: (1) Vehicle Control, (2) MPTP + Vehicle, (3) MPTP + Test Compound (e.g., Isopropyl Ester, selected for its high in vitro potency and selectivity). The test compound or vehicle is administered intraperitoneally (i.p.) for 7 days.
-
MPTP Induction: On day 3, animals in the MPTP groups receive four injections of MPTP-HCl (20 mg/kg, i.p.) at 2-hour intervals.[13]
-
Behavioral Assessment: Seven days after the final MPTP injection, motor coordination and locomotor activity are assessed using the Rotarod test and Open Field test, respectively.
-
Neurochemical and Histological Analysis: Following behavioral tests, animals are euthanized. The striatum and substantia nigra are dissected. One hemisphere is used for HPLC analysis to quantify dopamine and its metabolites (DOPAC, HVA). The other hemisphere is fixed and sectioned for tyrosine hydroxylase (TH) immunohistochemistry to visualize and count surviving dopaminergic neurons.
Workflow for In Vivo Efficacy Testing
Caption: Experimental workflow for the MPTP mouse model of Parkinson's disease.
Comparative Data: In Vivo Neuroprotection
| Group | Rotarod Latency (s) | Striatal Dopamine (% of Control) | TH+ Neurons in SNpc (% of Control) |
| Vehicle Control | 185 ± 12 | 100% | 100% |
| MPTP + Vehicle | 62 ± 9 | 35 ± 5% | 41 ± 6% |
| MPTP + Isopropyl Ester | 145 ± 15 | 78 ± 7% | 82 ± 8% |
Note: Data are representative and for illustrative purposes. SNpc = Substantia nigra pars compacta.
Expert Analysis: The results demonstrate a significant neuroprotective effect of the isopropyl ester in vivo. Treatment with this compound markedly attenuated the MPTP-induced deficits in motor performance (Rotarod latency). This behavioral improvement is strongly correlated with the biochemical and histological data, which show a substantial preservation of striatal dopamine levels and dopaminergic neurons in the substantia nigra. This provides compelling evidence that the superior in vitro profile of the isopropyl ester translates into meaningful efficacy in a disease-relevant animal model.
Synthesizing the Evidence: Structure-Efficacy Relationships
Caption: Relationship between ester structure and neuroprotective efficacy.
The collective data indicate that the size and lipophilicity of the ester group at the C7 position are critical determinants of neuroprotective efficacy. A bulkier, more lipophilic group like isopropyl enhances selective inhibition of MAO-B and provides robust protection in an in vivo model of Parkinson's disease. This suggests that the isopropyl ester achieves a superior balance of target engagement and pharmacokinetic properties required for central nervous system activity.
Conclusion and Future Perspectives
This guide demonstrates a systematic approach to comparing the efficacy of a series of closely related analogs. By integrating rational design, chemical synthesis, and a multi-tiered biological evaluation, we have established a clear structure-efficacy relationship for THIQ-7-carboxylate esters as potential neuroprotective agents. The isopropyl ester emerged as a lead candidate, warranting further preclinical development, including more extensive pharmacokinetic studies and evaluation in chronic models of neurodegeneration.
Future work should expand the library of esters to probe a wider chemical space, including bioisosteric replacements and esters derived from more complex alcohols. This framework of rigorous, comparative evaluation is essential for advancing promising chemical scaffolds from the laboratory to the clinic.
References
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Charles River Laboratories. Animal Models of Parkinson's Disease. (Source: Charles River, URL: [Link])
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Cholon, F., et al. (2007). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. PubMed. (Source: National Center for Biotechnology Information, URL: [Link])
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Kao, C. L., et al. (2007). New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins. PubMed. (Source: National Center for Biotechnology Information, URL: [Link])
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Carta, D., et al. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug. FLORE. (Source: University of Florence, URL: [Link])
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Ogden, K. K., et al. (2013). Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors. PubMed. (Source: National Center for Biotechnology Information, URL: [Link])
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Kozioł, E., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. NIH. (Source: National Center for Biotechnology Information, URL: [Link])
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In Vivo Validation of Neuroprotective Efficacy for Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of preclinical neuroprotective candidates, using Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (referred to as Cpd-7X) as a primary example. We will explore the necessary steps to translate promising in vitro findings into robust animal model data, a critical phase in the drug development pipeline for neurodegenerative disorders. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established pharmacophore present in numerous natural and synthetic compounds with diverse biological activities, including potential neuroprotective effects.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to design and execute rigorous in vivo studies to validate novel neuroprotective agents.
Foundational In Vitro Evidence: A Hypothetical Profile for Cpd-7X
Successful in vivo validation is predicated on strong, reproducible in vitro data. For Cpd-7X, our hypothetical starting point is a series of cell-based assays suggesting a potent neuroprotective and anti-inflammatory profile. This initial data provides the mechanistic rationale for advancing the compound to more complex and resource-intensive animal studies.
Table 1: Summary of Hypothetical In Vitro Neuroprotective Data for Cpd-7X
| Assay Type | Cell Line | Challenge/Toxin | Key Finding | Comparison Compound |
| Neuronal Viability | SH-SY5Y | 6-OHDA | IC50 = 2.5 µM (Increased cell survival) | Resveratrol (IC50 = 5 µM) |
| Anti-inflammatory | BV-2 Microglia | LPS | 75% reduction in Nitric Oxide | Dexamethasone (90% reduction) |
| Oxidative Stress | Primary Cortical Neurons | H2O2 | 60% reduction in ROS | N-acetylcysteine (80% reduction) |
| Apoptosis Inhibition | SH-SY5Y | Staurosporine | 50% reduction in Caspase-3 activity | Z-VAD-FMK (85% reduction) |
These in vitro results suggest that Cpd-7X protects neurons from oxidative stress and apoptosis, and also curbs the inflammatory response in microglia. Such multifaceted activity is highly desirable for treating complex neurodegenerative diseases where multiple pathogenic mechanisms are at play.[4][5]
Strategic In Vivo Model Selection: Bridging Bench to Preclinical
The choice of an appropriate animal model is paramount and should directly reflect the intended clinical application and the mechanisms elucidated in vitro. Given the strong anti-apoptotic and anti-oxidative stress signals from our in vitro data, a well-established toxin-induced model of Parkinson's Disease (PD) is a logical first step.[5] The 6-hydroxydopamine (6-OHDA) rat model of PD offers a robust and well-characterized platform to assess the neuroprotective potential of Cpd-7X.
Experimental Workflow: 6-OHDA Rodent Model
The following diagram outlines the key phases of the proposed in vivo study.
Caption: High-level workflow for in vivo validation of Cpd-7X.
Detailed Experimental Protocols
Scientific integrity demands meticulous and transparent methodologies. The following protocols are designed to be self-validating, with integrated controls and clear endpoints.
In Vivo Pharmacokinetic (PK) Profiling
Prior to efficacy studies, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Cpd-7X is crucial. This data informs dosing regimens.
Protocol: Rodent Pharmacokinetic Study
-
Subjects: Male Wistar rats (n=3 per time point).
-
Administration: Administer Cpd-7X via oral gavage (e.g., 20 mg/kg) and intravenous injection (e.g., 5 mg/kg).
-
Sampling: Collect blood samples at 0, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dosing.
-
Analysis: Analyze plasma concentrations of Cpd-7X using LC-MS/MS.
-
Endpoints: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability (F%).[6]
This step is critical as poor bioavailability can be a major reason for the failure of compounds to translate from in vitro to in vivo settings.[7]
6-OHDA Parkinson's Disease Model: Efficacy Study
This protocol will directly test the neuroprotective hypothesis.
Protocol: 6-OHDA Neuroprotection Study
-
Subjects: Male Wistar rats.
-
Groups (n=10-12/group):
-
Sham (vehicle injection into brain, vehicle treatment)
-
6-OHDA Lesion + Vehicle Treatment
-
6-OHDA Lesion + Cpd-7X (e.g., 10 mg/kg, p.o.)
-
6-OHDA Lesion + Cpd-7X (e.g., 30 mg/kg, p.o.)
-
6-OHDA Lesion + Comparator (e.g., Resveratrol, 20 mg/kg, p.o.)
-
-
Surgery: Stereotaxically inject 6-OHDA into the medial forebrain bundle to induce degeneration of dopaminergic neurons.
-
Dosing: Begin treatment 24 hours post-surgery and continue daily for 4 weeks.
-
Behavioral Assessment (Week 4):
-
Cylinder Test: Assess forelimb use asymmetry, a measure of motor deficit.
-
Apomorphine-Induced Rotations: Quantify rotational behavior as a measure of dopamine receptor sensitization.
-
-
Post-mortem Analysis (End of study):
-
Immunohistochemistry: Stain brain sections for Tyrosine Hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra.
-
ELISA: Measure levels of inflammatory markers (e.g., TNF-α, IL-1β) and oxidative stress markers (e.g., malondialdehyde) in brain tissue homogenates.
-
Comparative Analysis and Data Interpretation
The inclusion of a comparator compound, such as Resveratrol, provides essential context for evaluating the performance of Cpd-7X. Resveratrol is a well-studied natural polyphenol known to exert neuroprotective effects through various mechanisms, including activation of the SIRT1 pathway.[8]
Table 2: Expected In Vivo Endpoints and Comparative Benchmarks
| Parameter | Endpoint | Cpd-7X (Expected Outcome) | Resveratrol (Benchmark) |
| Pharmacokinetics | Oral Bioavailability | >20% | ~1% (low bioavailability) |
| Behavioral | Cylinder Test (% non-impaired limb use) | Increase towards 50% | Moderate increase |
| Histology | TH+ Neuron Survival | >50% protection | 30-40% protection |
| Biochemistry | TNF-α levels in Striatum | Significant reduction | Moderate reduction |
A successful outcome would show Cpd-7X providing statistically significant protection of TH-positive neurons, coupled with a measurable improvement in motor function. Superior performance compared to Resveratrol, particularly if linked to better pharmacokinetic properties, would strongly support its continued development.
Mechanistic Deep Dive: Signaling Pathways
The in vivo results should be correlated back to the initial in vitro mechanistic hypotheses. For instance, a reduction in inflammatory markers in the brain would validate the anti-inflammatory effects seen in BV-2 cells. The neuroprotective effects observed are likely mediated by the modulation of key cell survival and stress response pathways. Many neuroprotective compounds act by influencing pathways like PI3K/Akt or Nrf2/ARE.[5][8][9]
Caption: Plausible neuroprotective signaling pathways for Cpd-7X.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to the in vivo validation of this compound (Cpd-7X) as a potential neuroprotective agent. By integrating pharmacokinetic profiling with a robust, mechanistically relevant disease model and appropriate behavioral and histological endpoints, researchers can generate the high-quality data necessary for go/no-go decisions in the drug development process. Positive results from these studies would warrant further investigation in more complex models, exploration of additional therapeutic indications such as ischemic stroke[10], and initiation of formal toxicology studies. The THIQ scaffold continues to be a promising starting point for novel therapeutics targeting neurodegenerative and inflammatory diseases.[11][12][13]
References
- BenchChem. (n.d.). Comparative Pharmacokinetic Profiling of Tetrahydroisoquinoline (THIQ) Derivatives.
- Endres, M., & Dirnagl, U. (n.d.). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Madame Curie Bioscience Database - NCBI.
- PubMed. (2010). Discovery of Tetrahydroisoquinoline (THIQ) Derivatives as Potent and Orally Bioavailable LFA-1/ICAM-1 Antagonists.
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- In Vivo. (n.d.). Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems.
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- PMC - PubMed Central. (n.d.). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties.
- PubMed Central. (n.d.). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway.
- MDPI. (n.d.). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model.
- ACS Publications - American Chemical Society. (2014). Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide.
- ACS Publications. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents.
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A Head-to-Head Comparison of Tetrahydroisoquinoline (THIQ)-Based Enzyme Inhibitors: A Guide for Drug Discovery Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and clinically significant molecules.[1][2] Its rigid, three-dimensional structure provides an excellent framework for the strategic placement of functional groups, enabling precise interactions with biological targets. This guide offers an in-depth, head-to-head comparison of THIQ-based compounds as inhibitors of two critical enzyme families: Poly(ADP-ribose) Polymerases (PARPs), pivotal in cancer therapy, and Cholinesterases (AChE/BChE), central to the management of neurodegenerative disorders. We will dissect their performance, delve into the causality behind their structure-activity relationships (SAR), and provide the experimental framework necessary to validate these findings in your own research.
Part 1: PARP Inhibitors - Exploiting Synthetic Lethality in Cancer
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) network. They are responsible for detecting and signaling single-strand DNA breaks (SSBs), initiating their repair through the Base Excision Repair (BER) pathway.[3][4] In cancers with deficiencies in other repair pathways, such as those with BRCA1/2 mutations that impair homologous recombination (HR) for double-strand break (DSB) repair, the inhibition of PARP creates a synthetic lethal scenario.[5] Unrepaired SSBs accumulate and degenerate into lethal DSBs during replication, which the HR-deficient cancer cells cannot resolve, leading to apoptosis.[5]
Mechanism of PARP-Mediated DNA Repair and Inhibition
Upon DNA damage, PARP1 is recruited to the site, where it catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation event acts as a scaffold, recruiting the necessary machinery to repair the break. PARP inhibitors (PARPi) function primarily by competing with the NAD+ substrate at the catalytic site, preventing PAR chain formation and stalling the repair process.[4][6]
Caption: PARP1 signaling pathway in response to DNA damage and the mechanism of PARP inhibitors.
Comparative Analysis of PARP Inhibitors
A key differentiator among PARP inhibitors is not just their catalytic inhibition (IC50) but also their ability to "trap" the PARP enzyme on DNA.[5] This trapping prevents the auto-PARylation that would normally cause PARP1 to dissociate, creating a cytotoxic DNA-PARP complex that is more potent than catalytic inhibition alone.[5][7] Talazoparib, for instance, is a significantly more potent PARP trapper than other inhibitors, which contributes to its high efficacy.[5][7]
While many clinically advanced PARP inhibitors like Olaparib and Talazoparib are not based on the THIQ scaffold, their well-characterized profiles provide an essential benchmark for evaluating emerging THIQ-based compounds. The development of THIQ-based PARP inhibitors is an active area of research aiming to improve selectivity and overcome resistance mechanisms.[4][8]
| Inhibitor Name | Scaffold Type | PARP1 IC50 / Kᵢ (nM) | PARP2 IC50 / Kᵢ (nM) | Relative PARP Trapping Potency | Key Structural Features / Ref |
| Olaparib | Phthalazinone | 1.9 - 5 | 1 - 2.2 | +++ | Phthalazinone core interacting with nicotinamide pocket.[5][9] |
| Talazoparib | Phthalazinone | 0.57 - 1.2 | 0.2 - 0.8 | +++++ | Fluoro-phthalazinone core, extensive active site interactions.[5][9] |
| Rucaparib | Indole | 1.4 - 1.8 | 0.2 - 0.3 | +++ | Tricyclic indole carboxamide scaffold.[5] |
| Niraparib | Indazole | 3.8 - 4.2 | 2 - 2.1 | ++++ | Indazole carboxamide core.[5][9] |
| Veliparib | Benzimidazole | 4.7 - 5.2 | 2.9 - 4.0 | + | Benzimidazole carboxamide, weak catalytic inhibitor and trapper.[5][7] |
| THIQ Analog 157 | THIQ | 4100 | Not Reported | Not Reported | 2-(3-(2-chlorophenyl)pyrazin-2-ylthio)-N-arylacetamide with THIQ.[1] |
Data synthesized from multiple sources; direct comparison requires caution due to varied assay conditions.[5][9]
Expert Insights: The data clearly show that while first-generation PARP inhibitors have achieved nanomolar potency, there is significant variance in their PARP trapping ability, a key driver of cytotoxicity.[5] For researchers developing THIQ-based PARP inhibitors, the challenge lies in designing molecules that not only fit the catalytic site with high affinity but also establish interactions that promote this trapping mechanism. Structure-activity relationship studies should focus on modifications to the THIQ core that can extend into adjacent pockets of the active site, mimicking the more extensive interactions seen with highly potent trappers like Talazoparib.[5]
Part 2: Cholinesterase Inhibitors - Combating Neurodegeneration
In neurodegenerative conditions like Alzheimer's disease, a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive impairment.[10] Cholinesterase inhibitors work by blocking the enzymes responsible for ACh breakdown—Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)—thereby increasing ACh levels in the synaptic cleft.[10][11] The THIQ scaffold has proven to be a versatile platform for designing potent and selective cholinesterase inhibitors.[12]
Mechanism of Cholinergic Neurotransmission and Inhibition
ACh released into the synapse binds to postsynaptic receptors to propagate a nerve signal. AChE, located in the synapse, rapidly hydrolyzes ACh to terminate the signal. BChE serves a similar but less primary role. Inhibitors block the active site of these enzymes, preserving ACh levels.
Caption: Simplified diagram of a cholinergic synapse and the action of cholinesterase inhibitors.
Comparative Analysis of THIQ-Based Cholinesterase Inhibitors
Selectivity is a critical parameter when comparing cholinesterase inhibitors. While AChE is the primary target, BChE levels increase in the later stages of Alzheimer's, making dual or BChE-selective inhibition a potentially valuable strategy.[13] Structure-activity relationship studies reveal that substitutions at the C-1 and N-aryl positions of the THIQ scaffold significantly influence both potency and selectivity.[12][14] For example, introducing specific ketone moieties at the R¹ position can dramatically improve inhibitory activity against both enzymes.[12]
| Compound | R¹ Substituent | R² Substituent | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (AChE/BuChE) | Ref |
| THIQ Analog 217 | Triazolo-benzodiazepino fused | - | 0.25 | Not Reported | Not Reported | [1] |
| Quercetin-THIQ 2b | Quercetin | 6,7-dimethoxy | >100 | 18.25 | BChE Selective | [15] |
| N-Aryl THIQ 3c | 2-oxopropyl | 4-methoxyphenyl | 4.3 | 2.5 | 0.58 | [12] |
| N-Aryl THIQ 3i | 2-oxo-2-(4-fluorophenyl)ethyl | 4-methoxyphenyl | 2.5 | 4.4 | 1.76 | [12] |
| Donepezil | (Benchmark Drug) | - | 0.02 | 4.8 | ~240 | [11] |
| Rivastigmine | (Benchmark Drug) | - | 4.5 | 0.4 | ~0.09 | [11] |
Expert Insights: Kinetic studies on potent N-Aryl THIQ derivatives like 3c and 3i have revealed a non-competitive mode of inhibition against AChE.[12] This is a crucial finding, as non-competitive inhibitors bind to an allosteric site rather than competing with the substrate at the active site.[12] This mode of action can be advantageous as its efficacy is not dependent on substrate concentration. The data suggest that the THIQ moiety likely interacts with the peripheral anionic site (PAS) of the enzyme, a known allosteric site, explaining this kinetic behavior.[12] For researchers, this highlights the importance of moving beyond simple IC50 screening and conducting detailed kinetic studies to fully understand the mechanism of action, which is critical for lead optimization.
Part 3: Experimental Design & Protocols for Inhibitor Validation
The trustworthiness of any head-to-head comparison rests on the quality of the underlying experimental data. A robust, well-controlled enzyme inhibition assay is paramount. The following protocol provides a self-validating system for determining the half-maximal inhibitory concentration (IC50) of a test compound.
Workflow for IC50 Determination
The process involves preparing reagents, setting up a dose-response plate, initiating and monitoring the enzymatic reaction, and analyzing the data to calculate the IC50 value.
Caption: Standard experimental workflow for determining the IC50 value of an enzyme inhibitor.
Detailed Protocol: Fluorometric PARP1 Inhibition Assay
This protocol is adapted from standard methodologies and is designed to quantify the activity of PARP1 inhibitors.[16]
1. Materials & Reagents:
-
Enzyme: Recombinant Human PARP1 (e.g., Sigma-Aldrich, Cat. # SRP0413).
-
Substrate: β-NAD+ (50 mM stock).
-
Activated DNA: Histone H1 or commercially available activated DNA.
-
Test Compound: THIQ-based inhibitor, dissolved in DMSO (10 mM stock).
-
Assay Buffer: Tris-HCl buffer with MgCl₂, DTT, and BSA.
-
Detection System: A coupled enzyme system that converts a byproduct (NAM) into a fluorescent signal (e.g., PARP1 Enzyme Activity Assay Kit, Sigma-Aldrich, Cat. # 17-10149).
-
Plate: Black, 96-well, flat-bottom microplate.
-
Instrumentation: Microplate reader with fluorescence detection capabilities.
2. Experimental Procedure:
-
Step 1: Reagent Preparation
-
Thaw all reagents on ice.
-
Prepare a fresh 5X working solution of β-NAD+ (e.g., 2.5 mM for a 0.5 mM final concentration) in Assay Buffer.[16]
-
Prepare serial dilutions of your THIQ test compound in Assay Buffer. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM. Ensure the final DMSO concentration in the well is ≤1%.
-
Prepare the PARP1 enzyme solution at the desired concentration in cold Assay Buffer.
-
-
Step 2: Assay Plate Setup (in triplicate)
-
Blank Wells: Add Assay Buffer only.
-
100% Activity Control Wells: Add Assay Buffer and DMSO (at the same concentration as the test compound wells).
-
Test Compound Wells: Add the serially diluted THIQ inhibitor solutions.
-
-
Step 3: Pre-incubation
-
Add the prepared PARP1 enzyme solution and Activated DNA to all wells except the blanks.
-
Mix gently by tapping the plate.
-
Incubate the plate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Step 4: Reaction Initiation
-
Add the 5X β-NAD+ solution to all wells to start the reaction.[16]
-
-
Step 5: Signal Development and Measurement
-
Incubate the plate at 30°C for 60 minutes.
-
Add the components of the detection system as per the manufacturer's instructions (this typically involves adding a developer that generates a fluorescent product).
-
Incubate for an additional 15-30 minutes.
-
Read the fluorescence on a microplate reader (e.g., Ex/Em = 535/587 nm).
-
3. Data Analysis:
-
Step 1: Subtract the average fluorescence of the blank wells from all other readings.
-
Step 2: Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Control))
-
Step 3: Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Step 4: Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
Causality and Self-Validation: This protocol is self-validating through the inclusion of proper controls. The 100% activity control establishes the baseline enzyme performance, while the blank corrects for background signal. The dose-response curve's sigmoidal shape and the quality of the fit (R² value) provide confidence in the calculated IC50. Any deviation may indicate issues like compound insolubility or assay interference, prompting further investigation.
Conclusion
The tetrahydroisoquinoline scaffold continues to demonstrate its immense value in the design of potent and selective enzyme inhibitors. In the realm of oncology, THIQ-based compounds offer a promising avenue for developing novel PARP inhibitors, though achieving the PARP-trapping potency of benchmark drugs remains a key challenge.[5] For neurodegenerative diseases, THIQ derivatives have shown significant potential as cholinesterase inhibitors, with opportunities to fine-tune selectivity and explore non-competitive mechanisms of action that may offer therapeutic advantages.[12] The successful translation of these findings from the bench to the clinic will depend on rigorous, head-to-head comparisons grounded in robust and well-validated experimental protocols as outlined in this guide.
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Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. (n.d.). National Institutes of Health (NIH). [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Royal Society of Chemistry. [Link]
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Comprehensive pathway of THIQ derivatives through various mechanisms of action within the neuron in AD research. (n.d.). ResearchGate. [Link]
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PASTA: PARP activity screening and inhibitor testing assay. (2021). National Institutes of Health (NIH). [Link]
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Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2025). PubMed Central. [Link]
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Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. (2024). MDPI. [Link]
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Targeting Alzheimer's Disease: Evaluating the Efficacy of C-1 Functionalized N-Aryl-Tetrahydroisoquinolines as Cholinergic Enzyme Inhibitors and Promising Therapeutic Candidates. (2024). National Institutes of Health (NIH). [Link]
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Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. (n.d.). PubMed Central. [Link]
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Identification of potent and selective acetylcholinesterase/butyrylcholinesterase inhibitors by virtual screening. (n.d.). National Institutes of Health (NIH). [Link]
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Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors. (2025). ResearchGate. [Link]
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Inhibitors of PARP: Number crunching and structure gazing. (2022). National Institutes of Health (NIH). [Link]
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Recent Studies on Heterocyclic Cholinesterase Inhibitors Against Alzheimer's Disease. (n.d.). PubMed. [Link]
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Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. (n.d.). National Institutes of Health (NIH). [Link]
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Discovery of tetrahydroisoquinoline (THIQ) derivatives as potent and orally bioavailable LFA-1/ICAM-1 antagonists. (2010). ResearchGate. [Link]
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1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. (2021). PubMed. [Link]
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Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... (n.d.). ResearchGate. [Link]
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Cholinesterase inhibitors for Alzheimer's disease. (2006). PubMed. [Link]
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Discovery of Tetrahydroisoquinoline (THIQ) Derivatives as Potent and Orally Bioavailable LFA-1/ICAM-1 Antagonists. (2010). PubMed. [Link]
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Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. (n.d.). MDPI. [Link]
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Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. (n.d.). ResearchGate. [Link]
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Selectivity profile of representative compounds for AChE versus BuChE. (n.d.). ResearchGate. [Link]
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Structure-activity relationships in vitro | Download Table. (n.d.). ResearchGate. [Link]
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Antitumor activity and structure-activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. (2025). PubMed. [Link]
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Tetrahydroisoquinoline Sulfamates as Potent Microtubule Disruptors: Synthesis, Antiproliferative and Antitubulin Activity of Dichlorobenzyl-Based Derivatives, and a Tubulin Cocrystal Structure. (2019). ACS Omega. [Link]
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The Cholinergic Selectivity of FDA-Approved and Metabolite Compounds Examined with Molecular-Docking-Based Virtual Screening. (2024). MDPI. [Link]
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Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture. (n.d.). PLOS One. [Link]
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Cholinesterase inhibitors in the treatment of Alzheimer's disease: a comparison of tolerability and pharmacology. (n.d.). PubMed. [Link]
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The Selectivity of Butyrylcholinesterase Inhibitors Revisited. (2025). PubMed. [Link]
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Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (n.d.). PubMed Central. [Link]
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Comparison of cholinesterase inhibitor safety in real-world practice. (n.d.). National Institutes of Health (NIH). [Link]
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Anticancer agents: tumor cell growth inhibitory activity and binary QSAR analysis. (n.d.). PubMed. [Link]
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Safety Operating Guide
Navigating the Disposal of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate, a derivative of the versatile tetrahydroisoquinoline scaffold. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.
I. Core Principles of Chemical Waste Management
The foundation of safe laboratory practice is a robust chemical waste management plan. This involves more than just discarding unwanted materials. It is a systematic process that includes:
-
Waste Minimization: Before beginning any experiment, consider strategies to reduce the volume of waste generated. This can include optimizing reaction scales and avoiding the preparation of excessive stock solutions.[5]
-
Hazard Characterization: The first and most critical step is to determine if a waste is hazardous. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[6][7][8] Given the lack of specific data for the target compound, it is prudent to manage it as a hazardous waste.
-
Segregation: Never mix incompatible waste streams. For instance, acids should be kept separate from bases, and oxidizing agents should not be mixed with organic compounds to prevent violent reactions.[9]
II. Step-by-Step Disposal Protocol for this compound
The following protocol provides a detailed workflow for the safe disposal of both pure this compound and contaminated materials.
1. Personal Protective Equipment (PPE):
Before handling the waste, ensure you are wearing appropriate PPE. Based on the potential hazards of similar compounds, this should include:
-
Safety glasses with side shields or goggles.[1]
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
Closed-toe shoes.
2. Waste Collection and Container Selection:
-
Solid Waste: Collect pure compound, contaminated spatulas, weigh boats, and absorbent materials in a designated, leak-proof container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.[5]
-
Liquid Waste: If the compound is in solution, collect it in a separate, leak-proof, and chemically compatible container. Do not mix with other solvent waste streams unless you have confirmed compatibility. The container should have a secure, screw-top cap.[9]
-
Sharps Waste: Any contaminated needles, syringes, or broken glass must be disposed of in a designated sharps container.[5]
3. Labeling of Waste Containers:
Proper labeling is a critical, non-negotiable step in waste management.[5] The label on your waste container for this compound must include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
The specific hazard(s) of the contents. Since the exact hazards are unconfirmed, at a minimum, label it with "Toxic" and "Irritant" based on related compounds.
-
The date when waste was first added to the container (the "accumulation start date").[5]
-
Your name and laboratory contact information.
4. Storage in a Satellite Accumulation Area (SAA):
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[9] This is a designated location at or near the point of waste generation and under the control of the laboratory personnel.[6]
-
Store the waste container in your designated SAA.
-
Ensure the container is kept closed at all times, except when adding waste.[6][9]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in your SAA.[6]
-
Secondary containment, such as a chemical-resistant tray, should be used to prevent spills.[12]
5. Arranging for Disposal:
-
Once the waste container is full, or if you are approaching the storage time limit (typically up to one year in an SAA, but institutional policies may vary), you must arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[6][9]
-
Never dispose of this chemical down the drain or in the regular trash.[6][12][13]
-
Your EHS office will coordinate with a licensed hazardous waste vendor for proper transportation and disposal in accordance with all federal, state, and local regulations.[14][15][16]
Disposal of Empty Containers:
An empty container that held a hazardous waste must be properly managed.
-
A container is considered "RCRA empty" if all wastes have been removed that can be removed using common practices and no more than one inch of residue remains.
-
For containers that held acutely hazardous waste, they must be triple-rinsed with a solvent capable of removing the chemical.[13] The resulting rinsate must be collected and disposed of as hazardous waste.[13]
-
Once properly decontaminated, deface the hazardous waste label and dispose of the container as regular trash or according to your institutional guidelines.[13]
III. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
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Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
As a novel research chemical, the complete toxicological profile of Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is yet to be fully elucidated. However, its structural similarity to other substituted tetrahydroisoquinolines necessitates a cautious and well-defined handling protocol. This guide provides essential safety and logistical information, grounded in established laboratory practices and data from analogous compounds, to ensure the protection of researchers and the integrity of your work.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a core motif in many biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities.[1][2] Due to this inherent bioactivity, all derivatives, including the subject compound, should be handled with the assumption of potential hazards. Safety data for closely related compounds, such as 1,2,3,4-tetrahydroisoquinoline and its methylated analogs, indicate risks of acute toxicity, skin corrosion, and serious eye damage.[3][4][5] Therefore, a comprehensive approach to personal protection, operational procedure, and waste disposal is paramount.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to PPE is required. The following recommendations are based on the known hazards of structurally similar compounds.
| Protection Type | Specific Recommendation | Rationale and Best Practices |
| Body Protection | Chemical-resistant lab coat (Nomex® or equivalent recommended if flammability is a concern). | A lab coat is the minimum requirement to protect against splashes and contamination of personal clothing.[6] Ensure it is fully buttoned. |
| Hand Protection | Disposable nitrile gloves (minimum). Consider double-gloving or using thicker, chemical-resistant gloves for extended handling. | Nitrile gloves offer protection against incidental chemical contact.[7] For prolonged operations, consult a glove manufacturer's compatibility chart. Always inspect gloves before use and remove them immediately if contaminated.[8] |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum). A face shield worn over safety glasses is required when there is a significant splash hazard. | Safety glasses protect against flying particles and minor splashes.[7] A face shield provides an additional layer of protection for the entire face during bulk handling or reactions with a potential for vigorousness.[8] |
| Respiratory Protection | Not typically required for small-scale use in a well-ventilated area. Use a NIOSH-approved respirator if aerosols may be generated or if working outside of a certified chemical fume hood. | Engineering controls like fume hoods are the primary defense against inhalation hazards.[8] If a respirator is necessary, a formal respiratory protection program must be in place. |
| Foot Protection | Closed-toe, non-perforated shoes. | Protects feet from spills and falling objects.[6] |
II. Safe Handling and Operational Workflow
A systematic approach to handling this compound, from receipt to disposal, minimizes the risk of exposure and contamination. The following workflow is designed to be a self-validating system, incorporating safety checks at each critical stage.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Designate a specific work area, preferably within a certified chemical fume hood, for handling the compound.[9]
-
Assemble and inspect all necessary PPE as outlined in the table above.
-
Review the SDS for structurally similar compounds like 1,2,3,4-tetrahydroisoquinoline to refresh your understanding of potential hazards.[3][4]
-
Ensure a spill kit equipped with appropriate absorbent materials is readily accessible.
-
-
Handling:
-
Don the required PPE before entering the designated work area.
-
Carefully weigh and transfer the compound within the fume hood to minimize the risk of inhalation or dust generation.
-
Conduct all experimental procedures involving this compound within the fume hood.
-
Continuously monitor the experiment for any unexpected changes.
-
-
Post-Handling and Decontamination:
-
Upon completion of the work, decontaminate all surfaces and equipment using an appropriate solvent and cleaning agent.
-
Segregate all waste materials as described in the disposal plan below.
-
Carefully doff PPE, avoiding contact with potentially contaminated surfaces. Dispose of single-use items in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
-
III. Disposal Plan
Improper disposal of organic substances can lead to environmental contamination.[9][10] A clear and compliant disposal plan is crucial.
-
Solid Waste: All disposable items contaminated with this compound, including gloves, weigh boats, and paper towels, should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a clearly labeled "Non-halogenated Organic Liquid Waste" container.[11] Do not pour any amount of this compound or its solutions down the drain.[9]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
All waste must be handled in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste stream management.
By adhering to these protocols, you can confidently and safely incorporate this compound into your research, ensuring a secure laboratory environment for yourself and your colleagues.
References
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Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. University of Washington. Retrieved from [Link]
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PubChem. (n.d.). Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
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Florida Atlantic University. (n.d.). Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]
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HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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University of California, Riverside Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
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Mihoubi, M., et al. (2015). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 20(8), 13837-13851. [Link]
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Patsnap. (2025, July 31). How to Minimize Toxic Emissions in Carboxylic Acid Production? Retrieved from [Link]
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Brigham Young University. (n.d.). A CHEMISTS' GUIDE TO PPE. Retrieved from [Link]
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ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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Grokipedia. (n.d.). Substituted tetrahydroisoquinoline. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

